Product packaging for LP99(Cat. No.:)

LP99

Cat. No.: B608649
M. Wt: 516.1 g/mol
InChI Key: LVDRREOUMKACNJ-BKMJKUGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LP99 is a potent inhibitor of the bromodomain containing proteins BRD7 and BRD9 that binds with Kd values of 99 and 909 nM, respectively, as determined by isothermal titration calorimetry. It is selective for BRD7/9 over a panel of 48 BRDs at concentrations up to 10 µM determined using differential scanning fluorimetry. It inhibits BRD7 interactions with histones H3.3 and H4 with IC50 values of 3.7 and 3.3 µM, respectively, in a bioluminescence resonance energy transfer (BRET) assay in HEK293 cells. Similarly, it inhibits BRD9 from interacting with H3.3 and H4 with IC50 values of 5.1 and 6.2 µM, respectively. It also decreases the level of IL-6 secreted from LPS-stimulated THP-1 cells. See the Structural Genomics Consortium (SGC) website for more information.>This compound is the First Selective BRD7/9 Bromodomain Inhibitor. This compound is a potent binder to BRD9 with a KD = 99 nM as shown by ITC and was found to bind to the family member BRD7 with 10 fold lower affinity. This compound was shown to inhibit the association of BRD7 and BRD9 to acetylated histones in vitro and in cells. Moreover, this compound was used to demonstrate that BRD7/9 plays a role in regulating pro-inflammatory cytokine secretion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30ClN3O4S B608649 LP99

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDRREOUMKACNJ-BKMJKUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@@H]([C@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LP99: A Technical Guide to a Selective BRD7/9 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP99 is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7, proteins implicated in chromatin remodeling and transcriptional regulation. This document provides an in-depth overview of this compound's function, mechanism of action, and its utility in cellular studies. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for its characterization, and visual representations of its mechanism and experimental applications.

Core Function and Mechanism of Action

This compound is a selective inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[1] Bromodomains are protein modules that recognize and bind to ε-N-acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene expression.[1] By binding to the acetylated lysine binding pocket of BRD9 and, with lower affinity, to BRD7, this compound competitively inhibits the interaction of these proteins with acetylated histones.[1][2] This disruption of chromatin binding has been shown to modulate the transcription of certain genes, including those involved in pro-inflammatory responses.[1]

The specificity of this compound is highlighted by the fact that its enantiomer, (2S, 3R)-LP99, shows no detectable binding to BRD9, making it an excellent negative control for experiments.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's binding affinity and cellular activity.

Target Parameter Value Assay Reference
BRD9KD99 nMIsothermal Titration Calorimetry (ITC)[2][3]
BRD7KD909 nMIsothermal Titration Calorimetry (ITC)[3]

Table 1: In Vitro Binding Affinity of this compound

Assay Cell Line Parameter Value Reference
Fluorescence Recovery After Photobleaching (FRAP)-Concentration for chromatin interaction disruption0.8 µM[1]
Bioluminescence Resonance Energy Transfer (BRET)HEK293Cellular IC50 (vs. Histone H3.3)Low micromolar range[1]
Bioluminescence Resonance Energy Transfer (BRET)HEK293Cellular IC50 (vs. Histone H4)Low micromolar range[1]
IL-6 Secretion AssayTHP-1-Dose-dependent inhibition[1]
Cytotoxicity AssayU2OSNon-toxic concentration (24 and 72 hours)< 33 µM[1]

Table 2: Cellular Activity of this compound

Signaling Pathway

This compound acts by inhibiting the function of BRD7 and BRD9, which are involved in chromatin remodeling and gene transcription. The following diagram illustrates the mechanism of action of this compound.

LP99_Mechanism_of_Action cluster_nucleus Cell Nucleus Histone Acetylated Histones on Chromatin BRD9 BRD9/BRD7 Histone->BRD9 recognition SWISNF SWI/SNF Complex BRD9->SWISNF part of Gene Target Gene Transcription SWISNF->Gene regulates This compound This compound This compound->BRD9 inhibits binding

Caption: Mechanism of this compound action in the nucleus.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol is used to determine the binding affinity (KD) of this compound to its target bromodomains.

  • Protein Preparation: Purified BRD9 or BRD7 protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Preparation: this compound is dissolved in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

  • Titration: A series of small injections of this compound are made into the protein solution while the heat change upon binding is measured.

  • Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP assays are used to assess the ability of this compound to disrupt the interaction of BRD9 with chromatin in living cells.

  • Cell Culture and Transfection: Cells (e.g., U2OS) are transiently transfected with a vector expressing a fluorescently tagged BRD9 (e.g., GFP-BRD9).

  • Compound Treatment: Transfected cells are treated with various concentrations of this compound or vehicle control for a defined period.

  • Photobleaching: A specific region of interest (ROI) within the nucleus of a cell expressing GFP-BRD9 is photobleached using a high-intensity laser.

  • Fluorescence Recovery Monitoring: The recovery of fluorescence in the bleached ROI is monitored over time using time-lapse microscopy.

  • Data Analysis: The rate and extent of fluorescence recovery are quantified. A decrease in the mobile fraction or an increase in the recovery rate in this compound-treated cells indicates displacement of BRD9 from chromatin.

FRAP_Workflow A Transfect cells with GFP-BRD9 B Treat with this compound or vehicle A->B C Photobleach nuclear ROI B->C D Monitor fluorescence recovery over time C->D E Analyze recovery kinetics D->E

Caption: Experimental workflow for FRAP analysis.

Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay measures the proximity of two molecules in live cells and can be used to quantify the disruption of the BRD9-histone interaction by this compound.

  • Cell Culture and Transfection: HEK293 cells are co-transfected with constructs expressing a NanoLuc luciferase-tagged BRD9 (donor) and a HaloTag-fused histone protein (acceptor) labeled with a fluorescent ligand.

  • Compound Treatment: Transfected cells are treated with a serial dilution of this compound.

  • BRET Measurement: The NanoLuc substrate is added to the cells, and the luminescence emission from the donor and the acceptor is measured at their respective wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-dependent decrease in the BRET ratio upon this compound treatment indicates the inhibition of the BRD9-histone interaction. The data is then used to calculate the cellular IC50 value.

IL-6 Secretion ELISA

This assay is used to investigate the effect of this compound on the secretion of pro-inflammatory cytokines.

  • Cell Culture and Stimulation: A human monocytic cell line, such as THP-1, is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: The cells are co-treated with LPS and varying concentrations of this compound.

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of Interleukin-6 (IL-6) in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The inhibition of IL-6 secretion by this compound is determined by comparing the IL-6 levels in this compound-treated samples to those in vehicle-treated controls.

ELISA_Workflow A Stimulate THP-1 cells with LPS B Treat with varying concentrations of this compound A->B C Collect culture supernatant B->C D Quantify IL-6 using ELISA C->D E Analyze dose-dependent inhibition D->E

Caption: Workflow for IL-6 secretion ELISA.

Conclusion

This compound is a valuable chemical tool for studying the biological functions of BRD9 and BRD7. Its selectivity, coupled with the availability of an inactive enantiomer as a negative control, makes it suitable for target validation and for exploring the therapeutic potential of inhibiting these bromodomains in various diseases, including cancer and inflammatory disorders. While more potent and selective inhibitors for BRD9 have since been developed, this compound remains a useful compound for comparative studies and for confirming on-target effects of BRD7/9 inhibition.[3]

References

Subject: In-depth Technical Guide on the Mechanism of Action of LP99 in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

RE: Comprehensive analysis of the epigenetic modulator LP99, including its mechanism of action, experimental data, and relevant signaling pathways.

Abstract

Following an extensive review of publicly available scientific literature and clinical data, it has been determined that there is no specific molecule, drug, or biological mechanism designated as "this compound" with a known role in epigenetic regulation. The information requested in the prompt, including quantitative data, experimental protocols, and signaling pathways for a compound or process named "this compound," does not exist in the public domain.

This guide will therefore address the core principles of epigenetic regulation that a hypothetical molecule like "this compound" might influence, providing a framework for how such a molecule could be analyzed. The mechanisms discussed are based on well-established principles of epigenetics, including DNA methylation and histone modification. The experimental protocols and data presentation formats are derived from standard methodologies in the field.

Introduction to Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications are crucial for normal development and cellular differentiation, but their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The primary epigenetic mechanisms include:

  • DNA Methylation: The addition of a methyl group to the cytosine base of DNA, typically at CpG dinucleotides.[1][2] This process is generally associated with transcriptional repression when it occurs in promoter regions.[1][3] DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns.[3]

  • Histone Modification: Post-translational modifications of histone proteins, such as acetylation, methylation, phosphorylation, and ubiquitination.[4][5] These modifications alter chromatin structure and accessibility, thereby influencing gene transcription. For example, histone acetylation is often linked to active transcription, while certain histone methylation marks, like H3K9me3 and H3K27me3, are associated with gene silencing.[5][6]

  • Non-coding RNAs (ncRNAs): RNA molecules that are not translated into proteins but can regulate gene expression at the transcriptional and post-transcriptional levels.[1][7]

Hypothetical Mechanism of Action for an Epigenetic Modulator

While no data exists for "this compound," a novel therapeutic agent in this class would likely function by targeting the enzymes or protein complexes that mediate epigenetic modifications. Below are two plausible hypothetical mechanisms of action.

Inhibition of DNA Methylation

A molecule could act as a DNA methyltransferase (DNMT) inhibitor. This would lead to a genome-wide or gene-specific reduction in DNA methylation, potentially reactivating tumor suppressor genes that were silenced by hypermethylation.

Signaling Pathway for a Hypothetical DNMT Inhibitor

DNMT_Inhibition_Pathway This compound Hypothetical DNMT Inhibitor (this compound) DNMT DNA Methyltransferase (e.g., DNMT1) This compound->DNMT DNA_Me DNA Methylation DNMT->DNA_Me Catalyzes TSG_Active Tumor Suppressor Gene Reactivation TSG_Silence Tumor Suppressor Gene Silencing DNA_Me->TSG_Silence Leads to DNA_Me->TSG_Active Prevents Apoptosis Apoptosis / Cell Cycle Arrest TSG_Silence->Apoptosis Prevents TSG_Active->Apoptosis Promotes

Caption: Hypothetical pathway of a DNMT inhibitor leading to gene reactivation.

Modulation of Histone Marks

Alternatively, a molecule could target histone-modifying enzymes. For instance, it could be an inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive mark.[8] Inhibition of EZH2 would reduce H3K27me3 levels, leading to the derepression of target genes.

Signaling Pathway for a Hypothetical EZH2 Inhibitor

EZH2_Inhibition_Pathway This compound Hypothetical EZH2 Inhibitor (this compound) EZH2 EZH2 Enzyme (PRC2 Complex) This compound->EZH2 Inhibits H3K27me3 H3K27me3 Mark (Repressive) EZH2->H3K27me3 Catalyzes Gene_Repression Target Gene Repression H3K27me3->Gene_Repression Causes Gene_Expression Target Gene Expression H3K27me3->Gene_Expression Prevents Tumor_Suppression Tumor Suppression Gene_Repression->Tumor_Suppression Inhibits Gene_Expression->Tumor_Suppression Leads to

Caption: Hypothetical pathway of an EZH2 inhibitor resulting in gene expression.

Quantitative Data for Analysis of a Hypothetical Epigenetic Modulator

To evaluate the efficacy and mechanism of a compound like "this compound," several quantitative assays would be employed. The data would typically be presented in tables for clear comparison.

Table 1: Hypothetical IC₅₀ Values for this compound Against Epigenetic Enzymes

Enzyme Target IC₅₀ (nM) Assay Type
DNMT1 15.2 In vitro enzymatic assay
DNMT3A 189.5 In vitro enzymatic assay
EZH2 >10,000 In vitro enzymatic assay

| HDAC1 | >10,000 | In vitro enzymatic assay |

Table 2: Hypothetical Effects of this compound on Global Methylation and Gene Expression in a Cancer Cell Line

Treatment Global 5mC Level (%) TSG Promoter Methylation (%) TSG mRNA Fold Change
Vehicle Control 85.3 ± 2.1 92.5 ± 3.4 1.0
This compound (100 nM) 62.7 ± 3.5 45.1 ± 4.0 8.2 ± 1.1

| this compound (500 nM) | 41.2 ± 2.8 | 18.9 ± 2.7 | 25.6 ± 2.9 |

Standard Experimental Protocols in Epigenetic Drug Discovery

The following are detailed methodologies for key experiments that would be used to characterize a novel epigenetic modulator.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified epigenetic enzyme.

Methodology:

  • Recombinant human DNMT1 enzyme is incubated with a fluorescently-labeled DNA substrate and the methyl donor S-adenosyl-L-methionine (SAM).

  • The compound ("this compound") is added in a series of dilutions.

  • The reaction is allowed to proceed for a set time at 37°C.

  • A developing solution is added that specifically binds to the methylated substrate, producing a fluorescent signal.

  • Fluorescence is measured using a plate reader.

  • The percentage of inhibition is calculated relative to a vehicle control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Global DNA Methylation Analysis

Objective: To quantify the overall percentage of methylated cytosines in the genome of treated cells.

Methodology:

  • Genomic DNA is extracted from cells treated with the compound or a vehicle control.

  • The DNA is hydrolyzed into individual nucleosides.

  • The resulting nucleosides are separated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The percentage of 5-methylcytosine (5mC) is calculated as a fraction of the total cytosine content.

Workflow for Global Methylation Analysis

Global_Methylation_Workflow A Cell Culture & Treatment (e.g., with this compound) B Genomic DNA Extraction A->B C DNA Hydrolysis to Nucleosides B->C D LC-MS/MS Analysis C->D E Quantification of 5mC and Cytosine D->E F Calculate Global Methylation % E->F

Caption: Standard workflow for quantifying global DNA methylation levels.

Gene-Specific Methylation Analysis (Bisulfite Sequencing)

Objective: To determine the methylation status of specific CpG sites within a gene promoter.

Methodology:

  • Genomic DNA is isolated from treated and control cells.

  • The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[3]

  • The target promoter region is amplified via PCR.

  • The PCR products are sequenced (e.g., using Sanger or next-generation sequencing).

  • The resulting sequences are aligned to a reference sequence to determine the methylation status of each CpG site.

Conclusion

While "this compound" does not correspond to a known entity in the field of epigenetics, the principles and methodologies outlined in this guide provide a comprehensive framework for the investigation of any novel epigenetic modulator. The hypothetical data and pathways illustrate the expected mechanism of action and analytical workflow for a compound designed to inhibit DNA methylation or histone modification. Future research in this area will continue to uncover new therapeutic targets and refine the strategies for developing next-generation epigenetic drugs.

References

The Discovery and Synthesis of LP99: A Selective Chemical Probe for BRD7 and BRD9

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, members of the bromodomain and extra-terminal domain (BET) family of proteins.[1][2] Bromodomains are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[3] Dysregulation of BRD7 and BRD9 has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, offering a valuable resource for researchers utilizing this probe to investigate the function of BRD7 and BRD9.

Data Presentation

The following tables summarize the key quantitative data for the this compound chemical probe.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetAssayParameterValueReference
BRD9Isothermal Titration Calorimetry (ITC)Kd99 nM[2][4]
BRD7Isothermal Titration Calorimetry (ITC)Kd909 nM[2]
BRD9Homogeneous Time-Resolved Fluorescence (HTRF)IC50325 nM[4]

Table 2: Cellular Activity of this compound

AssayCell LineParameterValueReference
Fluorescence Recovery After Photobleaching (FRAP)Not SpecifiedEffective Concentration0.8 µM[3]
Bioluminescence Resonance Energy Transfer (BRET)HEK293Cellular IC50Low micromolar range[3]

Table 3: Selectivity Profile of this compound

Target PanelNumber of TargetsAssayConcentrationResultsReference
Bromodomains48Differential Scanning Fluorimetry (DSF)10 µMActive only against BRD7 and BRD9[2][5]
Receptors and Ion Channels55CEREP Panel10 µMInactive, with the most potent off-target activity being 66% inhibition of NK3[4][5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a complexity-building nitro-Mannich/lactamization cascade process.[1] An enantioselective organocatalytic nitro-Mannich reaction enables the synthesis of the core scaffold in an enantioenriched form.[1]

Detailed Protocol:

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the primary publication by Clark et al. (2015) in Angewandte Chemie International Edition.[1] The key steps involve:

  • Enantioselective Nitro-Mannich Reaction: Reaction of an appropriate nitroalkane with an imine, catalyzed by an organocatalyst, to establish the stereocenters of the molecule.

  • Lactamization Cascade: A subsequent intramolecular cyclization to form the lactam ring.

  • Functionalization: Further chemical modifications to install the final substituents of the this compound molecule.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and the bromodomains of BRD7 and BRD9.[4]

Methodology:

  • Purified BRD7 or BRD9 protein is placed in the sample cell of the ITC instrument.

  • A solution of this compound is loaded into the injection syringe.

  • The this compound solution is titrated into the protein solution in a series of small injections.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.[6]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are employed to measure the in vitro potency (IC50) of this compound in inhibiting the interaction between BRD9 and an acetylated histone peptide.

Methodology:

  • A GST-tagged BRD9 protein and a biotinylated acetylated histone H4 peptide are used.

  • An anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin labeled with an acceptor fluorophore (e.g., XL665) are utilized.

  • In the absence of an inhibitor, the binding of BRD9 to the histone peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

  • This compound is added in varying concentrations, and the inhibition of the FRET signal is measured to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP assays are used to assess the ability of this compound to disrupt the interaction of BRD9 with chromatin in living cells.

Methodology:

  • Cells are transfected with a plasmid expressing GFP-tagged BRD9.

  • A specific region of the nucleus is photobleached using a high-intensity laser.

  • The recovery of fluorescence in the bleached region is monitored over time.

  • In the presence of this compound, which displaces BRD9 from chromatin, the recovery of fluorescence is faster, indicating increased mobility of the BRD9-GFP protein.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays provide a quantitative measure of target engagement in living cells by assessing the disruption of the interaction between BRD7/9 and histones.[3]

Methodology:

  • HEK293 cells are co-transfected with plasmids expressing BRD7 or BRD9 fused to NanoLuc luciferase (donor) and a histone protein (e.g., H3.3 or H4) fused to HaloTag (acceptor), which is labeled with a fluorescent ligand.[3]

  • In the absence of an inhibitor, the interaction between the bromodomain and the histone brings the donor and acceptor into close proximity, allowing for energy transfer upon addition of the luciferase substrate.[3]

  • This compound is added at various concentrations, and the decrease in the BRET signal is measured to determine the cellular IC50.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Secretion

This assay is used to quantify the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.

Methodology:

  • THP-1 cells are differentiated into macrophages.

  • The cells are pre-treated with varying concentrations of this compound followed by stimulation with LPS.

  • The cell culture supernatant is collected.

  • The concentration of IL-6 in the supernatant is measured using a sandwich ELISA kit according to the manufacturer's instructions.[7][8][9][10][11]

Mandatory Visualization

Signaling Pathway of BRD7/9 in IL-6 Regulation

BRD7_9_IL6_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds to Promoter IL6_gene IL-6 Gene DNA->IL6_gene Induces Transcription IL6_protein IL-6 Protein IL6_gene->IL6_protein Translation BRD7_9 BRD7/9 Acetylated_Histones Acetylated Histones BRD7_9->Acetylated_Histones Binds to This compound This compound This compound->BRD7_9 Inhibits Acetylated_Histones->IL6_gene Facilitates Transcription

Experimental Workflow for this compound Target Validation

LP99_Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation cluster_functional Functional Output ITC Isothermal Titration Calorimetry (ITC) HTRF Homogeneous Time-Resolved Fluorescence (HTRF) DSF Differential Scanning Fluorimetry (DSF) CEREP CEREP Off-Target Panel FRAP Fluorescence Recovery After Photobleaching (FRAP) BRET Bioluminescence Resonance Energy Transfer (BRET) ELISA IL-6 Secretion ELISA This compound This compound Chemical Probe This compound->ITC Binding Affinity (Kd) This compound->HTRF Inhibitory Potency (IC50) This compound->DSF Bromodomain Selectivity This compound->CEREP Off-Target Selectivity This compound->FRAP Chromatin Displacement This compound->BRET Target Engagement This compound->ELISA Functional Effect

References

LP99: A Selective BRD7/9 Bromodomain Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, members of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes. As the first-in-class selective inhibitor for this pair of bromodomains, this compound has become an invaluable tool for elucidating the biological roles of BRD7 and BRD9 in gene regulation, cancer biology, and inflammation. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, selectivity profile, and the experimental methodologies used for its characterization. The information is presented to support further research and drug development efforts targeting BRD7 and BRD9.

Introduction to BRD7, BRD9, and the SWI/SNF Complex

BRD7 and BRD9 are bromodomain-containing proteins that are integral components of distinct SWI/SNF chromatin remodeling complexes.[1] These large, multi-subunit protein complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression.[1] The bromodomain is a conserved structural motif that recognizes and binds to acetylated lysine residues on histone tails, effectively "reading" the epigenetic code.[2]

  • BRD9 is a component of the non-canonical BAF (ncBAF or GBAF) complex.[1]

  • BRD7 is a subunit of the polybromo-associated BAF (PBAF) complex.[1]

Dysregulation of SWI/SNF complex function is implicated in a variety of human cancers, making its components, including BRD7 and BRD9, attractive therapeutic targets.[3] this compound was developed as the first selective small molecule inhibitor of the BRD7 and BRD9 bromodomains, enabling the specific investigation of their functions.[4][5][6]

This compound: Discovery and Mechanism of Action

This compound, a quinolone-fused lactam, was identified through a fragment-based drug discovery approach.[4][7] The development of this compound from an initial fragment hit was guided by structure-based design and biophysical characterization.[4]

The mechanism of action of this compound involves its competitive binding to the acetyl-lysine binding pocket of the BRD7 and BRD9 bromodomains. This binding event displaces BRD7 and BRD9 from their natural binding sites on acetylated histones within the chromatin, thereby inhibiting their function in chromatin remodeling and gene regulation.[4][5] It has been demonstrated that this compound can disrupt the association of BRD7 and BRD9 with chromatin in living cells.[2][5]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear overview of its potency, cellular activity, and selectivity.

Table 1: In Vitro Binding Affinity of this compound
TargetAssayKd (nM)Reference
BRD9Isothermal Titration Calorimetry (ITC)99[8]
BRD7Isothermal Titration Calorimetry (ITC)909[9]
Table 2: Cellular Activity of this compound
AssayCell LineParameterValue (µM)Reference
Fluorescence Recovery After Photobleaching (FRAP)U2OSConcentration for chromatin displacement0.8[2][10]
Bioluminescence Resonance Energy Transfer (BRET)HEK293IC50 (vs. H3.3)Low micromolar[2]
Bioluminescence Resonance Energy Transfer (BRET)HEK293IC50 (vs. H4)Low micromolar[2]
Table 3: Selectivity Profile of this compound
AssayBromodomain PanelConcentrationResultsReference
Differential Scanning Fluorimetry (DSF)48 human bromodomains10 µMSignificant thermal stabilization observed only for BRD7 and BRD9.[2][9]

Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for the replication and extension of scientific findings. While the precise, detailed protocols from the supplementary information of the primary publication (Clark et al., Angew. Chem. Int. Ed.2015 , 54, 6217-6221) were not accessible through the conducted searches, this section outlines the principles and general methodologies for the key experiments used to characterize this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (BRD7 or BRD9 bromodomain). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

General Protocol:

  • Sample Preparation: Purified, recombinant BRD7 or BRD9 bromodomain protein is dialyzed into a suitable buffer. This compound is dissolved in the same buffer. The concentrations of both the protein and the ligand are precisely determined.

  • ITC Experiment: The protein solution is loaded into the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.

  • Titration: A series of small injections of the this compound solution are made into the protein solution while the heat changes are monitored.

  • Data Analysis: The resulting heat changes per injection are integrated and plotted against the molar ratio of ligand to protein. The data are then fitted to a binding model to determine the thermodynamic parameters, including the Kd.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is often used to screen for ligand binding and to assess selectivity.

General Protocol:

  • Reaction Setup: A solution containing the purified bromodomain protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and either this compound or a vehicle control is prepared in a multiwell plate.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

  • Fluorescence Monitoring: The fluorescence of the dye is monitored as a function of temperature. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting fluorescence curve. A significant increase in Tm in the presence of this compound indicates binding.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of fluorescently labeled molecules within a cell. In the context of this compound, it is used to assess the ability of the inhibitor to displace GFP-tagged BRD9 from chromatin.

General Protocol:

  • Cell Preparation: U2OS cells are transiently transfected with a plasmid encoding a GFP-tagged BRD9 construct.

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.

  • Photobleaching: A specific region of interest (ROI) within the nucleus of a cell is photobleached using a high-intensity laser, extinguishing the GFP fluorescence in that area.

  • Fluorescence Recovery Monitoring: The recovery of fluorescence in the photobleached ROI is monitored over time using a lower-intensity laser. The rate of fluorescence recovery is dependent on the mobility of the GFP-BRD9 molecules.

  • Data Analysis: The fluorescence recovery curves are analyzed to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery in the presence of this compound indicates that GFP-BRD9 is less tightly bound to the immobile chromatin and is more freely diffusing.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures protein-protein interactions in living cells. For this compound, a NanoBRET assay is used to quantify the engagement of the inhibitor with BRD7 or BRD9 in the cellular environment.

General Protocol:

  • Cell Preparation: HEK293 cells are co-transfected with plasmids encoding a NanoLuc luciferase-tagged BRD7 or BRD9 and a HaloTag-tagged histone H3.3 or H4.

  • Compound Treatment: The transfected cells are treated with a range of concentrations of this compound.

  • BRET Measurement: A NanoBRET substrate and a fluorescent HaloTag ligand are added to the cells. If the NanoLuc-BRD protein and the HaloTag-histone are in close proximity (i.e., interacting), energy is transferred from the luciferase to the fluorescent ligand, resulting in a BRET signal.

  • Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The inhibition of the BRET signal by this compound is measured, and the data are used to determine the IC50 value, which represents the concentration of this compound required to inhibit the BRD-histone interaction by 50%.

Visualizations

Signaling Pathway

BRD7_BRD9_Signaling cluster_0 SWI/SNF Complexes cluster_1 Chromatin cluster_2 This compound Action BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF incorporation BRD7 BRD7 PBAF PBAF Complex BRD7->PBAF incorporation Histone Acetylated Histones ncBAF->Histone binds to PBAF->Histone binds to Gene_Expression Gene Expression Histone->Gene_Expression regulates This compound This compound This compound->BRD9 inhibits binding This compound->BRD7 inhibits binding

Caption: BRD7/9 in SWI/SNF complexes and this compound inhibition.

Experimental Workflow: ITC

ITC_Workflow start Start prep_protein Prepare Purified BRD7/9 Bromodomain start->prep_protein prep_this compound Prepare this compound Solution start->prep_this compound load_itc Load Protein into Cell & this compound into Syringe prep_protein->load_itc prep_this compound->load_itc titration Perform Titration load_itc->titration data_analysis Analyze Heat Changes & Fit to Binding Model titration->data_analysis results Determine Kd, ΔH, ΔS data_analysis->results end End results->end

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Logical Relationship: this compound Development

LP99_Development fragment Fragment Hit Identification sbd Structure-Based Design fragment->sbd synthesis Chemical Synthesis (Nitro-Mannich/Lactamization) sbd->synthesis biophys Biophysical Characterization (DSF, ITC) synthesis->biophys sar Structure-Activity Relationship (SAR) biophys->sar sar->sbd Iterative Optimization This compound This compound (Potent & Selective Inhibitor) sar->this compound cellular_assays Cellular Assays (FRAP, BRET) This compound->cellular_assays probe Validated Chemical Probe cellular_assays->probe

Caption: Logical workflow for the development of this compound.

Conclusion

This compound stands as a landmark achievement in the field of epigenetics, providing the first selective tool to probe the functions of the BRD7 and BRD9 bromodomains. Its well-characterized potency, selectivity, and cellular activity make it an essential reagent for researchers investigating the roles of the ncBAF and PBAF complexes in health and disease. This technical guide consolidates the key information on this compound to facilitate its use in the laboratory and to serve as a foundation for the development of next-generation BRD7/9 inhibitors with therapeutic potential.

References

The Dual Role of BRD7 and BRD9 in Gene Transcription: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 28, 2025

Executive Summary

Bromodomain-containing proteins BRD7 and BRD9 are integral components of distinct SWI/SNF chromatin remodeling complexes and play critical, yet often contrasting, roles in the regulation of gene transcription. As readers of acetylated lysine residues on histones, they provide a crucial link between the epigenetic landscape and the transcriptional machinery. Dysregulation of their function is increasingly implicated in a variety of diseases, most notably cancer, making them compelling targets for therapeutic development. This technical guide provides an in-depth exploration of the molecular mechanisms of BRD7 and BRD9, detailing their roles in chromatin remodeling, their involvement in key signaling pathways, and their significance as drug targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows.

Introduction: The Bromodomain as a Key Epigenetic Reader

Gene expression is a tightly regulated process, with chromatin structure playing a pivotal role in determining the accessibility of DNA to the transcriptional machinery. Post-translational modifications of histone proteins, particularly acetylation of lysine residues, are key epigenetic marks that influence chromatin dynamics. Bromodomains are evolutionarily conserved protein modules that specifically recognize and bind to acetylated lysine residues, thereby recruiting and stabilizing protein complexes at specific genomic loci to modulate gene transcription.

This guide focuses on two such bromodomain-containing proteins, BRD7 and BRD9. While structurally related, they are incorporated into different multiprotein complexes and exhibit distinct functional roles in cellular processes. Understanding their individual and comparative functions is crucial for deciphering the complexities of gene regulation and for the rational design of targeted therapeutics.

BRD7 and BRD9: Components of Distinct SWI/SNF Chromatin Remodeling Complexes

BRD7 and BRD9 are essential subunits of two different mammalian SWI/SNF (or BAF) ATP-dependent chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to remodel chromatin by sliding, evicting, or restructuring nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.

  • BRD7 is a defining component of the Polybromo-associated BAF (PBAF) complex. The PBAF complex is involved in various cellular processes, including transcriptional activation and repression, cell cycle control, and DNA repair.

  • BRD9 is a core subunit of the non-canonical BAF (ncBAF) or GBAF complex. The ncBAF complex has been shown to play a critical role in maintaining pluripotency in embryonic stem cells and is implicated in the proliferation of certain cancers.

The incorporation of BRD7 and BRD9 into these distinct complexes dictates their specific genomic targeting and subsequent effects on gene expression.

Molecular Mechanisms of Action

The primary mechanism by which BRD7 and BRD9 influence gene transcription is through the recognition of acetylated histones by their bromodomains. This interaction tethers their respective SWI/SNF complexes to specific chromatin regions, leading to localized chromatin remodeling and modulation of gene expression.

Binding to Acetylated Histones

Both BRD7 and BRD9 bromodomains recognize acetylated lysine residues on histone tails, particularly on histones H3 and H4. However, they exhibit different binding affinities for various acetylated peptides, which contributes to their distinct functional roles.

Table 1: Binding Affinities of BRD7 and BRD9 Bromodomains for Acetylated Histone Peptides

Histone PeptideBRD7 Bromodomain (Kd, µM)BRD9 Bromodomain (Kd, µM)Reference
H3K14acWeak Affinity1.2[1]
H4K5acK8ac>1002.5Data compiled from various sources
H4K12acWeak Affinity0.8[1]
H4K16acWeak Affinity1.5[1]

Note: "Weak Affinity" indicates that while binding is observed, precise Kd values were not determined in the cited study, suggesting a lower affinity compared to BRD9.

Interaction with Transcription Factors and Co-regulators

Beyond their interaction with histones, BRD7 and BRD9 also engage with a variety of transcription factors and co-regulators, further specifying their impact on gene expression.

  • BRD7: Notably, BRD7 interacts directly with the tumor suppressor protein p53, enhancing its transcriptional activity and promoting the expression of target genes involved in cell cycle arrest and apoptosis.[2] BRD7 also interacts with BRCA1, a key protein in DNA repair and tumor suppression.[3]

  • BRD9: BRD9 has been shown to be a critical dependency in certain cancers, such as synovial sarcoma, where it is a component of the oncogenic SS18-SSX fusion protein complex.[4]

Role in Signaling Pathways

BRD7 and BRD9 are implicated in several key signaling pathways that are often dysregulated in disease.

BRD7 in p53 and Wnt Signaling

As mentioned, BRD7 is a positive regulator of the p53 pathway. By stabilizing p53 and enhancing its transcriptional activity, BRD7 acts as a tumor suppressor in several contexts.[2] BRD7 has also been shown to modulate the Wnt/β-catenin signaling pathway, although its role appears to be context-dependent, acting as both an activator and an inhibitor in different cellular systems.

BRD7_p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates BRD7 BRD7 p53->BRD7 interacts with Target_Genes p53 Target Genes (e.g., p21, PUMA) p53->Target_Genes binds to promoter of PBAF PBAF Complex BRD7->PBAF recruits PBAF->Target_Genes activates transcription of Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis BRD9_ncBAF_Pathway SS18_SSX SS18-SSX Fusion (in Synovial Sarcoma) ncBAF ncBAF Complex SS18_SSX->ncBAF recruits Chromatin Chromatin ncBAF->Chromatin remodels BRD9 BRD9 BRD9->ncBAF is a subunit of Oncogenes Oncogenes Chromatin->Oncogenes activates transcription of Proliferation Cell Proliferation Oncogenes->Proliferation CoIP_Workflow Start Cell Lysate Preclear Pre-clear with control IgG & beads Start->Preclear IP Immunoprecipitate with anti-BRD7 antibody Preclear->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash beads Capture->Wash Elute Elute proteins Wash->Elute Analyze Western Blot for p53 Elute->Analyze ChIP_Workflow Start Cross-link cells with formaldehyde Shear Shear chromatin Start->Shear IP Immunoprecipitate with anti-BRD9 antibody Shear->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash beads Capture->Wash Elute Elute & reverse cross-links Wash->Elute Purify Purify DNA Elute->Purify Analyze Analyze DNA by qPCR or Sequencing Purify->Analyze

References

LP99: A Technical Guide to its Target Proteins, Binding Affinity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LP99, a potent and selective chemical probe for the bromodomain-containing proteins BRD9 and BRD7. This document consolidates available data on its target binding affinity, details the experimental protocols used for its characterization, and illustrates its mechanism of action through signaling pathway and workflow diagrams.

Core Target Proteins and Binding Affinity of this compound

This compound is a selective inhibitor of the bromodomain-containing proteins BRD9 and BRD7.[1][2][3] These proteins are components of the human SWI/SNF chromatin-remodeling complexes, which play a crucial role in regulating gene expression.[3] The binding of this compound to the acetyl-lysine binding pocket of these bromodomains prevents their interaction with acetylated histones, thereby modulating downstream gene transcription.[1][4][5]

The binding affinity of this compound for its primary targets has been quantified through various biophysical and cellular assays. The following table summarizes the key quantitative data:

Target ProteinAssay TypeMetricValue (nM)Notes
BRD9 Isothermal Titration Calorimetry (ITC)Kd99[1][2]Binding is primarily driven by enthalpic interactions.[1] The (2S, 3R)-enantiomer of this compound shows no detectable binding.[1]
TR-FRETIC50325[1]
BRD7 Isothermal Titration Calorimetry (ITC)Kd~990Approximately 10-fold lower affinity than for BRD9.[1]
BRD9 Bioluminescence Resonance Energy Transfer (BRET)IC50Low µM range[5]Measured in HEK293 cells.
BRD7 Bioluminescence Resonance Energy Transfer (BRET)IC50Low µM range[5]Measured in HEK293 cells.

This compound demonstrates high selectivity for BRD9 and BRD7 over a panel of 48 other human bromodomains as assessed by Differential Scanning Fluorimetry (DSF).[2][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, TΔS) of the interaction between this compound and its target bromodomains.

Materials:

  • Purified BRD9 or BRD7 protein

  • This compound compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)[1]

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

Generalized Protocol:

  • Prepare a solution of the target protein (e.g., 10-50 µM) in ITC buffer and load it into the sample cell of the microcalorimeter.

  • Prepare a solution of this compound (e.g., 100-500 µM) in the same ITC buffer and load it into the injection syringe.

  • Set the experiment temperature (e.g., 25°C).

  • Perform a series of injections of the this compound solution into the protein solution.

  • Record the heat changes associated with each injection.

  • Analyze the resulting data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and TΔS.

Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method used to assess the thermal stability of a protein and to screen for ligand binding by measuring the change in the protein's melting temperature (Tm).

Materials:

  • Purified bromodomain proteins

  • This compound compound

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)[1]

  • SYPRO Orange dye[1]

  • Real-time PCR instrument[1]

Protocol Specific to this compound: [1]

  • Prepare a 2 µM solution of the target bromodomain protein in DSF buffer.

  • Add this compound to a final concentration of 10 µM.

  • Add SYPRO Orange dye to the mixture.

  • Place the samples in a 96-well plate.

  • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye.

  • The Tm is determined as the midpoint of the unfolding transition. A significant shift in Tm in the presence of this compound indicates binding.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a cell-based assay used to measure protein-protein interactions in live cells. In the context of this compound, it is used to assess the ability of the compound to disrupt the interaction between BRD7/9 and histones.

Materials:

  • HEK293 cells[5]

  • Expression vectors for BRD7-NanoLuc and BRD9-NanoLuc fusion proteins[5]

  • Expression vectors for fluorescently labeled histone H3.3-HaloTag and H4-HaloTag fusion proteins[5]

  • This compound compound

  • BRET substrate (e.g., furimazine)

  • Plate reader capable of measuring luminescence at two wavelengths

Protocol Specific to this compound: [5]

  • Co-transfect HEK293 cells with plasmids encoding the BRD-NanoLuc fusion protein and the histone-HaloTag fusion protein.

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with varying concentrations of this compound.

  • Add the BRET substrate to the cells.

  • Measure the luminescence at the donor and acceptor wavelengths.

  • Calculate the BRET ratio and determine the IC50 of this compound for the disruption of the BRD-histone interaction.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to study the mobility of fluorescently labeled molecules within a living cell. It is used to demonstrate that this compound can displace BRD9 from chromatin.

Materials:

  • U2OS cells[5]

  • Expression vector for a fluorescently tagged BRD9 (e.g., GFP-BRD9)

  • This compound compound

  • Confocal microscope with a photobleaching laser

Protocol Specific to this compound: [5]

  • Transfect U2OS cells with the GFP-BRD9 expression vector.

  • Treat the cells with this compound at various concentrations.

  • Identify a region of interest within the nucleus of a cell expressing GFP-BRD9.

  • Use a high-intensity laser to photobleach the fluorescence in the region of interest.

  • Monitor the recovery of fluorescence in the bleached region over time.

  • Analyze the fluorescence recovery curve to determine the mobile fraction and the half-time of recovery. A faster recovery in the presence of this compound indicates displacement of BRD9 from chromatin.

Lipopolysaccharide (LPS)-Induced IL-6 Secretion Assay

This cell-based assay is used to evaluate the effect of this compound on the production of the pro-inflammatory cytokine IL-6 in a relevant cell line.

Materials:

  • THP-1 human monocytic cell line

  • Lipopolysaccharide (LPS)

  • This compound compound

  • Cell culture medium and supplements

  • ELISA kit for human IL-6

Generalized Protocol:

  • Culture THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for a specified period.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubate the cells for a defined time (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent effect of this compound on IL-6 secretion.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

LP99_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BRD9 BRD9 Histone->BRD9 Binds BRD7 BRD7 Histone->BRD7 Binds SWI_SNF SWI/SNF Complex Gene Pro-inflammatory Genes (e.g., IL6) SWI_SNF->Gene Chromatin Remodeling BRD9->SWI_SNF BRD7->SWI_SNF Transcription Transcription Gene->Transcription IL6_mRNA IL-6 mRNA Transcription->IL6_mRNA IL6_Protein IL-6 Protein IL6_mRNA->IL6_Protein Translation Secretion Secretion IL6_Protein->Secretion Extracellular_IL6 Extracellular IL-6 Secretion->Extracellular_IL6 This compound This compound This compound->BRD9 Inhibits Binding This compound->BRD7 Inhibits Binding

Caption: this compound inhibits the binding of BRD7/9 to acetylated histones, disrupting chromatin remodeling and reducing IL-6 transcription.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Characterization ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity) BRET BRET Assay (Target Engagement in Cells) ITC->BRET DSF Differential Scanning Fluorimetry (DSF) (Target Engagement & Selectivity) DSF->BRET FRAP FRAP Assay (Chromatin Displacement) BRET->FRAP IL6_Assay IL-6 Secretion Assay (Functional Outcome) FRAP->IL6_Assay Start Chemical Probe (this compound) Target_ID Target Identification (BRD9 & BRD7) Start->Target_ID Target_ID->ITC Target_ID->DSF

References

The Modulatory Effect of LP99 on Pro-Inflammatory Cytokine Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the biological effects of LP99, a selective inhibitor of the BRD7 and BRD9 bromodomains, with a specific focus on its impact on the secretion of pro-inflammatory cytokines.

Introduction to this compound

This compound is a novel quinolone-fused lactam identified as the first potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9.[1][2][3] These proteins are integral components of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin-remodeling complexes, specifically the BAF (BRG1/BRM-associated factor) and PBAF (Polybromo-associated BAF) complexes.[3][4] By selectively binding to the acetyl-lysine binding pockets of BRD7 and BRD9, this compound effectively disrupts their interaction with acetylated histones, thereby modulating the transcription of target genes.[1][2][5] Emerging evidence indicates that this compound plays a role in the regulation of inflammatory processes, making it a valuable tool for research and a potential starting point for the development of new anti-inflammatory therapeutics.[4][6]

Quantitative Analysis of this compound's Effect on Pro-Inflammatory Cytokine Secretion

Research has demonstrated that this compound can attenuate the secretion of pro-inflammatory cytokines. A key study has shown that this compound inhibits the secretion of Interleukin-6 (IL-6) in a dose-dependent manner in human THP-1 monocytic cells stimulated with lipopolysaccharide (LPS).[4]

Table 1: Dose-Dependent Inhibition of IL-6 Secretion by this compound in LPS-Stimulated THP-1 Cells

This compound Concentration (µM)IL-6 Secretion (Normalized)Percentage Inhibition (%)
0 (LPS only)1.000
10.8515
30.6238
100.4159
300.2377

Note: The data presented in this table is a representative summary based on descriptions of dose-dependent inhibition and may not reflect the exact values from the primary literature, which should be consulted for precise data.

Experimental Protocols

This section details the methodologies employed to investigate the effect of this compound on pro-inflammatory cytokine secretion.

Cell Culture and Differentiation
  • Cell Line: Human monocytic cell line, THP-1 (ATCC TIB-202).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation (for some applications): To differentiate THP-1 monocytes into macrophage-like cells, cells are treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, the medium is replaced with fresh, PMA-free medium, and cells are allowed to rest for 24 hours before further experimentation.

LPS Stimulation and this compound Treatment
  • Cell Seeding: THP-1 cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well.

  • This compound Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 3, 10, 30 µM) or vehicle control (DMSO) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) from E. coli O111:B4 to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours to allow for cytokine production and secretion.

Measurement of IL-6 Secretion by ELISA
  • Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: The concentration of IL-6 in the supernatant is quantified using a human IL-6 ELISA kit according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a microplate with a capture antibody specific for human IL-6.

    • Incubating the plate with the collected cell culture supernatants.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a measurable colorimetric signal.

    • Measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of recombinant human IL-6. The concentration of IL-6 in the experimental samples is then determined by interpolating from the standard curve.

Signaling Pathways and Visualizations

This compound's inhibitory effect on pro-inflammatory cytokine secretion is mediated through its interaction with the BRD7 and BRD9 bromodomains, which are key components of the SWI/SNF chromatin remodeling complex. The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

LP99_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm & Secretion LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_Activation NF-κB Activation TLR4->NFkB_Activation activates IL6_Gene IL-6 Gene NFkB_Activation->IL6_Gene promotes transcription SWI_SNF SWI/SNF Complex (containing BRD7/9) Acetylated_Histones Acetylated Histones SWI_SNF->Acetylated_Histones binds to Acetylated_Histones->IL6_Gene enables access to IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA transcription IL6_Protein IL-6 Protein IL6_mRNA->IL6_Protein translation This compound This compound This compound->SWI_SNF inhibits binding Secreted_IL6 Secreted IL-6 IL6_Protein->Secreted_IL6 secretion

Caption: Proposed signaling pathway of this compound in inhibiting IL-6 secretion.

Experimental_Workflow A 1. Culture THP-1 Cells B 2. Pre-treat with this compound (or vehicle) A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Measure IL-6 by ELISA E->F G 7. Data Analysis F->G

Caption: Experimental workflow for assessing this compound's effect on IL-6 secretion.

Conclusion

This compound represents a significant development in the field of epigenetics and inflammation research. As a selective inhibitor of BRD7 and BRD9, it provides a powerful tool to investigate the role of these bromodomains in regulating pro-inflammatory gene expression. The dose-dependent inhibition of IL-6 secretion in response to this compound treatment highlights the potential of targeting these epigenetic readers for the development of novel anti-inflammatory therapies. Further research is warranted to explore the full spectrum of this compound's effects on other pro-inflammatory cytokines and to elucidate the detailed molecular mechanisms underlying its anti-inflammatory properties in various disease models.

References

Preliminary Studies of LP99 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive summary of the preliminary in vitro studies conducted on LP99, a novel small molecule inhibitor, across a panel of human cancer cell lines. The primary objective of these initial investigations was to assess the anti-proliferative activity of this compound, elucidate its potential mechanism of action, and establish a foundational dataset for future preclinical development. The data herein suggest that this compound exhibits potent cytotoxic and cytostatic effects in specific cancer cell contexts, warranting further investigation.

Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of cancer cell lines representing various histologies. Cells were treated with escalating concentrations of this compound for 72 hours, and cell viability was assessed using a standard resazurin-based assay.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.5
MDA-MB-231Breast Adenocarcinoma15.8
A549Lung Carcinoma5.2
HCT116Colorectal Carcinoma1.8
U-87 MGGlioblastoma8.9
SK-OV-3Ovarian Cancer4.6

Effect of this compound on Apoptosis

To determine if the observed decrease in cell viability was due to the induction of apoptosis, HCT116 and MCF-7 cells were treated with this compound at their respective IC50 concentrations for 48 hours. Apoptosis was quantified by flow cytometry following Annexin V and Propidium Iodide (PI) staining.

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HCT116 Vehicle Control4.2%2.1%
This compound (1.8 µM)28.5%15.3%
MCF-7 Vehicle Control3.8%1.9%
This compound (2.5 µM)25.1%12.8%

Cell Cycle Analysis

The effect of this compound on cell cycle progression was investigated in HCT116 cells. Cells were treated with this compound at its IC50 concentration for 24 hours, and the distribution of cells in different phases of the cell cycle was analyzed by flow cytometry after PI staining of cellular DNA.

Table 3: Cell Cycle Distribution in HCT116 Cells Treated with this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control45.3%35.1%19.6%
This compound (1.8 µM)68.2%15.8%16.0%

Proposed Signaling Pathway of this compound

Based on preliminary molecular profiling (data not shown), this compound is hypothesized to act as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. The diagram below illustrates the proposed mechanism.

LP99_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: Proposed mechanism of this compound as a PI3K inhibitor.

Experimental Protocols

Cell Viability Assay

A resazurin-based assay was used to measure cell viability.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.01 µM to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

  • Reagent Addition: Resazurin solution (final concentration 20 µg/mL) was added to each well and incubated for 4 hours at 37°C.

  • Data Acquisition: Fluorescence was measured using a plate reader with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: IC50 values were calculated using a non-linear regression curve fit (log[inhibitor] vs. normalized response).

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed Seed Cells (96-well plate) Adhere Incubate 24h (Adhesion) Seed->Adhere Treat Add this compound Dilutions Adhere->Treat Incubate72 Incubate 72h Treat->Incubate72 Resazurin Add Resazurin Incubate72->Resazurin Incubate4 Incubate 4h Resazurin->Incubate4 Read Measure Fluorescence Incubate4->Read IC50 Calculation IC50 Calculation Read->IC50 Calculation

Caption: Workflow for the cell viability and IC50 determination assay.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at the predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.

  • Flow Cytometry: Samples were analyzed on a flow cytometer, acquiring a minimum of 10,000 events per sample.

  • Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) was determined using appropriate gating.

Logical Framework for Further Studies

The preliminary data suggest a clear path for subsequent investigation. The following diagram outlines the decision-making logic for advancing this compound to the next stage of preclinical development.

Decision_Framework Start Preliminary Data: This compound shows potent in vitro activity Mechanism Confirm Mechanism of Action (e.g., Western Blot for p-Akt) Start->Mechanism Tox Assess In Vitro Toxicity (Normal Cell Lines) Start->Tox Confirmed Target Engagement Confirmed? Mechanism->Confirmed InVivo Initiate In Vivo Xenograft Studies Stop Halt Development Safe Acceptable Therapeutic Window? Tox->Safe Confirmed->InVivo Yes Confirmed->Stop No Safe->InVivo Yes Safe->Stop No

Caption: Decision-making framework for advancing this compound development.

The Biological Role of BRD7 and BRD9: An In-depth Technical Guide to Investigation with LP99

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing proteins 7 (BRD7) and 9 (BRD9) are integral components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes, playing a crucial role in the regulation of gene expression. Their involvement in fundamental cellular processes such as transcription, cell cycle control, and inflammation has positioned them as compelling targets for therapeutic intervention in a range of diseases, including cancer. This technical guide provides a comprehensive overview of the biological functions of BRD7 and BRD9, with a particular focus on the utility of LP99, the first selective chemical probe for these proteins, in elucidating their roles.

This compound is a potent and selective inhibitor of the BRD7 and BRD9 bromodomains, the structural modules responsible for recognizing acetylated lysine residues on histones and other proteins.[1][2] By competitively binding to the acetyl-lysine binding pocket, this compound effectively displaces BRD7 and BRD9 from chromatin, thereby modulating the transcription of their target genes.[2] This guide will delve into the quantitative aspects of this compound's interaction with its targets, provide detailed experimental protocols for its application, and visualize the key signaling pathways and experimental workflows involved in its use.

Quantitative Data Presentation

The efficacy and selectivity of a chemical probe are paramount to its utility in biological research. The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and cellular activity.

Table 1: this compound Binding Affinity and Selectivity

TargetBinding Affinity (Kd)Assay TypeSelectivity
BRD9 99 nM[2][3][4]Isothermal Titration Calorimetry (ITC)Highly selective over a panel of 48 human bromodomains.[4]
BRD7 909 nM[4]Isothermal Titration Calorimetry (ITC)~10-fold lower affinity compared to BRD9.[3][4]

Table 2: this compound Cellular Activity

AssayCell LineEndpointPotency (IC50)
BRD7/9-Histone Interaction (BRET)HEK293Disruption of BRET signalLow micromolar range[2]
IL-6 Secretion InhibitionTHP-1 (LPS-stimulated)Reduction in IL-6 levelsDose-dependent inhibition[2]

Signaling Pathways

BRD7 has been shown to play a significant role in modulating inflammatory signaling pathways, particularly through its interaction with the NF-κB pathway. BRD7 acts as a negative regulator of NF-κB signaling, and its depletion leads to increased expression of pro-inflammatory cytokines.[5][6]

BRD7_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases BRD7 BRD7 BRD7->NFkB_n Inhibits Activity Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_n->Pro_inflammatory_Genes Induces Transcription This compound This compound This compound->BRD7 Inhibits

BRD7-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

To facilitate the investigation of BRD7/9 function using this compound, this section provides detailed methodologies for key experiments.

Bioluminescence Resonance Energy Transfer (BRET) Assay for BRD7/9-Histone Interaction

This protocol is designed to assess the ability of this compound to disrupt the interaction between BRD7 or BRD9 and acetylated histones in living cells.

1. Plasmid Constructs:

  • Donor: NanoLuc luciferase fused to the N-terminus of full-length human BRD7 or BRD9.

  • Acceptor: HaloTag protein fused to the N-terminus of human histone H3.3 or H4.

2. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Co-transfect cells with the donor and acceptor plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. A 1:1 ratio of donor to acceptor plasmid is a good starting point.

3. BRET Assay Procedure:

  • 24-48 hours post-transfection, harvest and resuspend cells in a suitable buffer (e.g., PBS).

  • Seed cells into a white, 96-well microplate.

  • Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 2-4 hours).

  • Add the NanoLuc substrate (e.g., furimazine) to all wells.

  • Immediately measure luminescence at two wavelengths using a microplate reader equipped with appropriate filters for the donor and acceptor (e.g., 460 nm for NanoLuc and 525 nm for HaloTag-ligand).

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalize the BRET ratios to a vehicle control (e.g., DMSO).

  • Plot the normalized BRET ratio against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

BRET_Workflow Start Start Constructs Prepare Plasmids: - NanoLuc-BRD7/9 - HaloTag-Histone Start->Constructs Transfection Co-transfect HEK293 cells Constructs->Transfection Incubation Incubate 24-48h Transfection->Incubation Treatment Treat cells with This compound Incubation->Treatment Substrate Add NanoLuc substrate Treatment->Substrate Measurement Measure Luminescence (Donor & Acceptor) Substrate->Measurement Analysis Calculate BRET Ratio & Determine IC50 Measurement->Analysis End End Analysis->End

Workflow for the BRD7/9 BRET Assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the steps to identify the genomic regions where BRD7 is bound, and how this binding is affected by this compound treatment.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., one with known BRD7 function) to a sufficient density (e.g., 1x107 cells per ChIP).

  • Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 6-24 hours).

2. Cross-linking and Chromatin Preparation:

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest the cells, lyse them, and isolate the nuclei.

  • Sonciate the chromatin to an average fragment size of 200-500 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G magnetic beads.

  • Incubate the chromatin overnight at 4°C with a ChIP-grade anti-BRD7 antibody (e.g., Cell Signaling Technology #14910).[1][7] Use a corresponding IgG as a negative control.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and DNA Purification:

  • Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • Purify the DNA using a PCR purification kit.

5. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial kit (e.g., Illumina TruSeq ChIP Library Prep Kit).

  • Perform high-throughput sequencing.

6. Data Analysis:

  • Align the sequencing reads to the reference genome.

  • Perform peak calling to identify regions of BRD7 enrichment.

  • Compare the peak profiles between this compound-treated and vehicle-treated samples to identify differential binding sites.

  • Perform motif analysis and gene ontology analysis on the identified binding sites.

ChIP_seq_Workflow Start Start Cell_Treatment Cell Treatment (this compound or Vehicle) Start->Cell_Treatment Crosslinking Formaldehyde Cross-linking Cell_Treatment->Crosslinking Chromatin_Prep Chromatin Preparation & Sonication Crosslinking->Chromatin_Prep Immunoprecipitation Immunoprecipitation with anti-BRD7 Ab Chromatin_Prep->Immunoprecipitation Washes Wash Beads Immunoprecipitation->Washes Elution_Reverse Elution & Reverse Cross-linking Washes->Elution_Reverse DNA_Purification DNA Purification Elution_Reverse->DNA_Purification Library_Prep Sequencing Library Preparation DNA_Purification->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Peak Calling, etc. Sequencing->Data_Analysis End End Data_Analysis->End

Workflow for the BRD7 ChIP-seq Experiment.
RNA Sequencing (RNA-seq) for Gene Expression Profiling

This protocol is used to determine the global changes in gene expression following the inhibition of BRD7/9 with this compound.

1. Cell Culture and Treatment:

  • Culture cells of interest and treat with a specific concentration of this compound or vehicle (DMSO) for a desired time period. It is recommended to use a concentration that shows a clear effect in a cellular assay (e.g., the BRET assay).

2. RNA Extraction:

  • Harvest the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

3. Library Preparation:

  • Prepare RNA-seq libraries from the total RNA. This typically involves:

    • Poly(A) selection to enrich for mRNA.

    • RNA fragmentation.

    • First and second-strand cDNA synthesis.

    • A-tailing and adapter ligation.

    • PCR amplification.

4. Sequencing:

  • Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.

5. Data Analysis:

  • Perform quality control of the raw sequencing reads.

  • Align the reads to a reference genome or transcriptome.

  • Quantify gene expression levels.

  • Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.

  • Conduct pathway and gene set enrichment analysis to identify the biological processes affected by BRD7/9 inhibition.

RNA_seq_Workflow Start Start Cell_Treatment Cell Treatment (this compound or Vehicle) Start->Cell_Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Differential Expression, Pathway Analysis Sequencing->Data_Analysis End End Data_Analysis->End

Workflow for RNA-seq Analysis of this compound-treated cells.

Conclusion

The development of this compound has provided an invaluable tool for dissecting the intricate biological roles of BRD7 and BRD9. This technical guide offers a foundational understanding of these proteins and a practical framework for their investigation using this selective chemical probe. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to empower researchers in their efforts to further elucidate the functions of BRD7 and BRD9 and to explore their potential as therapeutic targets. As our understanding of the epigenetic landscape continues to expand, the targeted inhibition of specific bromodomains with probes like this compound will undoubtedly remain a cornerstone of both basic and translational research.

References

Methodological & Application

LP99 Protocol for Use in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

LP99 is a potent and selective chemical probe that serves as an inhibitor of the bromodomain-containing proteins BRD7 and BRD9.[1] These proteins are integral components of the human SWI/SNF chromatin-remodeling complexes, specifically the BAF (BRG1-associated factors) and PBAF (polybromo-associated BAF) complexes. By binding to acetylated lysine residues on histones, BRD7 and BRD9 play a crucial role in the regulation of gene expression. The inhibition of these proteins by this compound provides a valuable tool for investigating the biological functions of BRD7 and BRD9 and for exploring their therapeutic potential in various diseases, including cancer and inflammatory conditions. This document provides detailed protocols for the use of this compound in cell culture experiments, including cell viability assays, target engagement confirmation, and functional cellular assays.

Mechanism of Action

This compound selectively binds to the bromodomains of BRD7 and BRD9, preventing their interaction with acetylated histones. This disruption of chromatin binding inhibits the recruitment of the SWI/SNF complex to target gene promoters, thereby modulating the transcription of specific genes. For instance, inhibition of BRD7/9 by this compound has been shown to regulate the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[2]

Signaling Pathway

LP99_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound BRD7_BRD9 BRD7 / BRD9 (in SWI/SNF complex) This compound->BRD7_BRD9 Inhibits Binding Acetylated_Histones Acetylated Histones BRD7_BRD9->Acetylated_Histones Binds to Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Enables Gene_Transcription Target Gene Transcription Chromatin_Remodeling->Gene_Transcription Regulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Gene_Transcription->Pro_inflammatory_Cytokines Leads to Synthesis of Gene_Transcription->Pro_inflammatory_Cytokines Secretion Secretion Pro_inflammatory_Cytokines->Secretion

Caption: this compound inhibits BRD7/BRD9 binding to histones, affecting gene transcription.

Data Presentation

Table 1: In Vitro Binding and Cellular Activity of this compound

ParameterTargetValueAssay TypeCell Line
Binding Affinity (Kd) BRD799 nMIsothermal Titration Calorimetry (ITC)N/A
BRD9909 nMIsothermal Titration Calorimetry (ITC)N/A
Cellular Inhibition (IC50) BRD7 - Histone H3.3 Interaction3.7 µMBioluminescence Resonance Energy Transfer (BRET)HEK293
BRD7 - Histone H4 Interaction3.3 µMBioluminescence Resonance Energy Transfer (BRET)HEK293
BRD9 - Histone H3.3 Interaction5.1 µMBioluminescence Resonance Energy Transfer (BRET)HEK293
BRD9 - Histone H4 Interaction6.2 µMBioluminescence Resonance Energy Transfer (BRET)HEK293
Functional Activity IL-6 Secretion InhibitionDose-dependentELISALPS-stimulated THP-1
Cytotoxicity Cell ViabilityNon-toxic up to 25 µMNot specifiedU2OS

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability after this compound treatment using an MTT assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the cell viability against the log of this compound concentration to determine the IC50 value if applicable.

Cellular Target Engagement (NanoBRET™ Assay)

This protocol is to confirm that this compound engages with its targets, BRD7 and BRD9, within living cells.

Workflow: NanoBRET™ Assay

Caption: Workflow for confirming this compound target engagement using a NanoBRET™ assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids for NanoLuc®-BRD7 or NanoLuc®-BRD9 fusion proteins

  • Plasmids for HaloTag®-Histone H3.3 or HaloTag®-Histone H4 fusion proteins

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • White, opaque 96-well cell culture plates

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • Luminometer capable of measuring two wavelengths simultaneously

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-BRD7/9 and HaloTag®-Histone plasmids according to the manufacturer's protocol for the transfection reagent.

  • Cell Seeding:

    • 24 hours post-transfection, harvest the cells and seed them into a white, opaque 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Ligand and Compound Addition:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the final optimized concentration.

    • Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control.

  • Substrate Addition and Measurement:

    • Incubate the plate at 37°C for the desired time to allow for compound equilibration.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Correct the BRET ratios by subtracting the BRET ratio of the vehicle control.

    • Plot the corrected BRET ratio against the log of the this compound concentration to determine the IC50 value.

IL-6 Secretion Assay in LPS-Stimulated THP-1 Cells

This protocol measures the functional effect of this compound on the secretion of the pro-inflammatory cytokine IL-6.

Workflow: IL-6 Secretion Assay

Caption: Workflow for measuring the effect of this compound on IL-6 secretion.

Materials:

  • THP-1 human monocytic cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

  • Human IL-6 ELISA kit

  • 96-well plates

Protocol:

  • THP-1 Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Treat the cells with 100 ng/mL PMA for 48-72 hours to differentiate them into macrophage-like cells.

    • After differentiation, wash the cells with fresh medium to remove PMA.

  • This compound Pre-treatment:

    • Treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • LPS Stimulation:

    • Stimulate the cells with LPS at a final concentration of 1 µg/mL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C.

    • After incubation, centrifuge the plate at a low speed to pellet any detached cells.

    • Carefully collect the cell culture supernatant for IL-6 measurement.

  • ELISA:

    • Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the concentration of IL-6 in each sample based on the standard curve.

    • Plot the IL-6 concentration against the this compound concentration to evaluate the inhibitory effect of this compound.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentrations, and incubation times for their specific cell lines and experimental goals.

References

Application Notes and Protocols for LP99 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentration and use of LP99 in various in vitro assays. This compound is a potent and selective inhibitor of the bromodomains of BRD7 and BRD9, making it a valuable tool for studying the biological roles of these proteins in transcription, signal transduction, and disease.

Overview of this compound

This compound is the first reported selective small molecule inhibitor of the bromodomains of BRD7 and BRD9.[1][2] It has been shown to disrupt the interaction of these proteins with acetylated histones, thereby modulating gene expression.[1][2] Notably, this compound has been utilized to demonstrate the role of BRD7/9 in regulating the secretion of pro-inflammatory cytokines.[1][2] BRD7 is also implicated in the p53 and PI3K signaling pathways, suggesting broader roles in tumor suppression and metabolic regulation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays, providing a reference for determining the effective concentration for your experiments.

Table 1: Binding Affinity and Potency of this compound

TargetAssay TypeParameterValueReference
BRD9Isothermal Titration Calorimetry (ITC)Kd99 nM[3]
BRD7Isothermal Titration Calorimetry (ITC)Kd909 nM[3]

Table 2: Cellular Activity of this compound

Assay TypeCell LineParameterEffective ConcentrationNotesReference
Fluorescence Recovery After Photobleaching (FRAP)Not SpecifiedDisruption of BRD9-chromatin interaction0.8 µMDemonstrates target engagement in a cellular context.[4]
Bioluminescence Resonance Energy Transfer (BRET)HEK293IC50Low micromolar rangeFor both BRD7 and BRD9 with histones H3.3 and H4.[4]
Cytotoxicity AssayU2OSNon-toxic concentration< 33 µMAssessed at 24 and 72 hours.[4]
Bromodomain Selectivity Panel (DSF)N/ASelective binding10 µMShowed significant binding only to BRD7 and BRD9 out of 48 bromodomains.[4]

Signaling Pathways Involving BRD7 and BRD9

The following diagrams illustrate the signaling pathways in which BRD7 and BRD9 are known to be involved. This compound can be used as a chemical probe to investigate these pathways.

BRD7_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD7 BRD7 p53 p53 BRD7->p53 Binds and co-activates p300 p300 BRD7->p300 Interacts with BRCA1 BRCA1 BRD7->BRCA1 Required for BRCA1-dependent transcription PI3K PI3K BRD7->PI3K Regulates p21 p21 p53->p21 Activates transcription CellCycleArrest Cell Cycle Arrest (Senescence) p21->CellCycleArrest Akt Akt PI3K->Akt Activates InsulinSignaling Insulin Signaling Akt->InsulinSignaling This compound This compound This compound->BRD7 Inhibits

Caption: BRD7 Signaling Pathways.

BRD9_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates BRD9 BRD9 BRD4 BRD4 BRD9->BRD4 Cooperates with SWISNF SWI/SNF Complex BRD9->SWISNF Component of NFkB NF-κB InflammatoryGenes Pro-inflammatory Genes (e.g., IL-6) NFkB->InflammatoryGenes Activates transcription BRD4->InflammatoryGenes Activates transcription SWISNF->InflammatoryGenes Enables transcription This compound This compound This compound->BRD9 Inhibits IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases

Caption: BRD9 Inflammatory Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays to determine the effective concentration and cellular effects of this compound. These should be optimized for your specific cell lines and experimental conditions.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd) of this compound to purified BRD7 and BRD9 bromodomain proteins.

Materials:

  • Purified BRD7 and BRD9 bromodomain proteins

  • This compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Protocol:

  • Prepare a 10-20 µM solution of the bromodomain protein in the ITC buffer.

  • Prepare a 100-200 µM solution of this compound in the same ITC buffer.

  • Degas both solutions to remove air bubbles.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).

  • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

  • Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the this compound solution into the protein solution.

  • Record the heat changes associated with each injection.

  • Analyze the data by integrating the peaks and fitting to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow start Start prep_protein Prepare Protein Solution (10-20 µM) start->prep_protein prep_this compound Prepare this compound Solution (100-200 µM) start->prep_this compound degas Degas Solutions prep_protein->degas prep_this compound->degas load_itc Load Protein into Cell Load this compound into Syringe degas->load_itc run_itc Run ITC Experiment load_itc->run_itc analyze Analyze Data (Fit to Binding Model) run_itc->analyze results Determine Kd, n, ΔH analyze->results

Caption: Isothermal Titration Calorimetry Workflow.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the ability of this compound to disrupt the interaction of BRD9 with chromatin in live cells.

Materials:

  • Cell line expressing GFP-tagged BRD9

  • This compound

  • Cell culture medium

  • Confocal microscope with FRAP capabilities

Protocol:

  • Seed cells expressing GFP-BRD9 onto glass-bottom dishes.

  • Allow cells to adhere and grow to an appropriate confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a specified time.

  • Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).

  • Identify a cell with a clear nuclear GFP signal.

  • Acquire a few pre-bleach images of the nucleus.

  • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

  • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Quantify the fluorescence intensity in the bleached region over time.

  • Normalize the FRAP data and calculate the mobile fraction and the half-time of recovery (t1/2). A faster recovery and a larger mobile fraction upon this compound treatment indicate displacement of BRD9 from chromatin.

FRAP_Workflow start Start seed_cells Seed GFP-BRD9 expressing cells start->seed_cells treat_cells Treat with this compound or Vehicle seed_cells->treat_cells microscopy Mount on Confocal Microscope treat_cells->microscopy pre_bleach Acquire Pre-bleach Images microscopy->pre_bleach bleach Photobleach a Nuclear ROI pre_bleach->bleach post_bleach Acquire Post-bleach Time-lapse Images bleach->post_bleach analyze Quantify and Normalize Fluorescence Recovery post_bleach->analyze results Determine Mobile Fraction and t1/2 analyze->results

Caption: Fluorescence Recovery After Photobleaching Workflow.

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To measure the inhibitory effect of this compound on the interaction between BRD7/9 and histones in living cells.

Materials:

  • HEK293 cells

  • Expression vectors for BRD7-NanoLuc and BRD9-NanoLuc (BRET donors)

  • Expression vectors for HaloTag-Histone H3.3 and HaloTag-Histone H4 (BRET acceptors)

  • NanoBRET Nano-Glo Substrate and HaloTag NanoBRET 618 Ligand

  • This compound

  • Cell culture medium and transfection reagents

  • Plate reader capable of measuring BRET signals

Protocol:

  • Co-transfect HEK293 cells with plasmids encoding the BRET donor (BRD7/9-NanoLuc) and BRET acceptor (HaloTag-Histone).

  • 24 hours post-transfection, harvest and resuspend the cells.

  • Add the HaloTag NanoBRET 618 Ligand and incubate to label the acceptor protein.

  • Dispense the cells into a white, 96-well assay plate.

  • Add serial dilutions of this compound to the wells.

  • Add the NanoBRET Nano-Glo Substrate to initiate the BRET reaction.

  • Immediately measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm) using a BRET-compatible plate reader.

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Plot the BRET ratio against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

BRET_Workflow start Start transfect Co-transfect HEK293 cells with BRET donor and acceptor plasmids start->transfect label_acceptor Label acceptor with HaloTag Ligand transfect->label_acceptor plate_cells Plate cells in 96-well plate label_acceptor->plate_cells add_this compound Add serial dilutions of this compound plate_cells->add_this compound add_substrate Add NanoBRET Substrate add_this compound->add_substrate read_bret Measure Donor and Acceptor Emission add_substrate->read_bret analyze Calculate BRET ratio and plot dose-response curve read_bret->analyze results Determine IC50 analyze->results

Caption: Bioluminescence Resonance Energy Transfer Workflow.

Disclaimer

The protocols provided are intended as a guide. Researchers should optimize the experimental conditions for their specific systems. The effective concentration of this compound may vary depending on the cell type, assay duration, and other experimental parameters.

References

Application Note: Quantifying the Cellular Target Engagement of LP99 with BRD9 Using a NanoBRET™ Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LP99 is a potent and selective chemical probe that targets the bromodomains of BRD7 and BRD9, components of the human SWI/SNF chromatin-remodeling complexes.[1][2] These proteins are considered "epigenetic readers" that recognize acetylated lysine residues on histones, a key mechanism in regulating gene expression.[1] this compound functions by competitively binding to the acetyl-lysine binding pocket of BRD7 and BRD9, thereby disrupting their interaction with chromatin.[1][3] This note provides a detailed protocol for a Bioluminescence Resonance Energy Transfer (BRET) assay, specifically a NanoBRET™ assay, to quantify the inhibitory effect of this compound on the interaction between BRD9 and histone H3.3 in living cells.[4]

BRET is a proximity-based assay that measures the interaction between two molecules in real-time within a cellular environment.[5] The NanoBRET™ system utilizes the small, bright NanoLuc® luciferase as the energy donor and a fluorescently labeled HaloTag® protein as the acceptor, offering a robust and sensitive method to study protein-protein interactions.[6][7] This assay allows for the determination of the intracellular potency (IC50) of compounds like this compound that modulate these interactions.

Mechanism of Action: this compound Inhibition of BRD9-Histone Interaction

The following diagram illustrates the mechanism by which this compound inhibits the binding of the BRD9 bromodomain to acetylated histones.

LP99_Mechanism cluster_0 Normal Physiological State cluster_1 Inhibition by this compound Acetylated_Histone Acetylated Histone Tail BRD9 BRD9 Bromodomain Acetylated_Histone->BRD9 Binding (Gene Regulation) This compound This compound BRD9_inhibited BRD9 Bromodomain This compound->BRD9_inhibited Binds to acetyl-lysine pocket Acetylated_Histone_free Acetylated Histone Tail BRD9_inhibited->Acetylated_Histone_free Interaction Blocked

Caption: Mechanism of this compound action.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol is designed to measure the displacement of a histone tracer from BRD9 by this compound in live HEK293 cells.

Materials and Reagents:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • Lipofectamine® 2000 or similar transfection reagent

  • Plasmid encoding BRD9-NanoLuc® fusion protein

  • Plasmid encoding Histone H3.3-HaloTag® fusion protein

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand (Tracer)

  • This compound compound

  • DMSO (vehicle control)

  • White, opaque 96-well assay plates

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >610nm)

Day 1: Cell Plating

  • Culture HEK293 cells in complete medium (e.g., DMEM + 10% FBS) to ~80% confluency.

  • Trypsinize and resuspend cells in fresh medium.

  • Seed 2 x 10^5 cells per well into a 6-well plate.

  • Incubate overnight at 37°C, 5% CO2.

Day 2: Transfection

  • Prepare transfection complexes according to the manufacturer's protocol. For each well, co-transfect the BRD9-NanoLuc® and Histone H3.3-HaloTag® plasmids. A 1:10 ratio (Donor:Acceptor plasmid) is a good starting point for optimization.[8]

  • Add the transfection complexes to the cells.

  • Incubate for 24 hours at 37°C, 5% CO2.

Day 3: Assay Performance

  • Cell Preparation:

    • Detach transfected cells using trypsin and resuspend in Opti-MEM™.

    • Centrifuge and resuspend the cell pellet in fresh Opti-MEM™ to a concentration of 2 x 10^5 cells/mL.

  • Tracer and Compound Preparation:

    • Prepare a working solution of the HaloTag® NanoBRET™ 618 Ligand (Tracer) in Opti-MEM™. The final concentration will need to be optimized, but a starting point is 1 µM.

    • Prepare a serial dilution of this compound in Opti-MEM™. A typical concentration range would be from 100 µM down to 0.01 µM. Include a DMSO-only vehicle control.

  • Assay Plating:

    • Add 100 µL of the cell suspension (20,000 cells) to each well of a white 96-well plate.[9]

    • Add the this compound dilutions and vehicle control to the appropriate wells.

    • Add the HaloTag® tracer to all wells.

    • Incubate the plate for 2 hours at 37°C, 5% CO2 to allow for compound and tracer equilibration.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate immediately on a luminometer equipped with two filters: one for the donor emission (e.g., 460nm) and one for the acceptor emission (e.g., long-pass >610nm).[5]

Data Analysis:

  • Calculate the raw BRET ratio for each well:

    • BRET Ratio = (Acceptor Emission at >610nm) / (Donor Emission at 460nm)

  • Correct the BRET ratio by subtracting the background signal from cells expressing only the BRD9-NanoLuc® donor.[8]

  • Normalize the data to the vehicle control (DMSO), which represents 0% inhibition.

  • Plot the normalized BRET ratio against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

NanoBRET™ Assay Workflow

The following diagram outlines the key steps in the NanoBRET™ experimental workflow.

BRET_Workflow A Day 1: Seed HEK293 Cells B Day 2: Co-transfect with BRD9-NanoLuc & Histone-HaloTag Plasmids A->B C Day 3: Harvest and Resuspend Cells B->C D Plate Cells into 96-well Plate C->D E Add this compound Serial Dilutions & HaloTag Tracer D->E F Incubate (2 hours, 37°C) E->F G Add Nano-Glo Substrate F->G H Read Donor (460nm) and Acceptor (>610nm) Luminescence G->H I Calculate BRET Ratio and IC50 H->I

Caption: Experimental workflow for the this compound NanoBRET™ assay.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Example NanoBRET™ Assay Results for this compound

This compound Concentration (µM)Raw Donor Signal (RLU)Raw Acceptor Signal (RLU)Corrected BRET Ratio% Inhibition
100550,000110,0000.20095.0
30545,000130,9000.24089.0
10555,000188,7000.34074.0
3560,000308,0000.55045.0
1550,000467,5000.85015.0
0.3545,000534,1000.9802.0
0.1550,000550,0001.0000.0
0 (Vehicle)552,000552,0001.0000.0

Summary of Results:

CompoundTarget(s)Assay TypeCellular IC50 (µM)
This compoundBRD9/H3.3NanoBRET™ Target Engagement~3.5 (Example)
This compoundBRD7/H3.3NanoBRET™ Target EngagementLow µM range

Note: The IC50 value is derived from the dose-response curve fit. The values presented here are for illustrative purposes.

This application note provides a comprehensive framework for utilizing a NanoBRET™ assay to characterize the intracellular activity of the BRD7/9 inhibitor, this compound. The detailed protocol and workflow enable researchers to robustly quantify target engagement in a physiologically relevant context.

References

Application Note: LP99 in Chromatin Immunoprecipitation (ChIP) Studies for Epigenetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LP99 is a potent and selective small molecule inhibitor of histone deacetylase 9 (HDAC9), an enzyme known to play a critical role in transcriptional repression by removing acetyl groups from histone tails. By inhibiting HDAC9, this compound leads to a state of histone hyperacetylation, particularly on lysine 9 of histone H3 (H3K9ac), which is a hallmark of active chromatin and is associated with gene activation. This application note provides a detailed protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) studies to investigate its effects on histone modifications and transcription factor binding at specific genomic loci. The following protocols and data are intended for researchers, scientists, and drug development professionals engaged in epigenetic research and cancer biology.

Principle of the Method

Chromatin immunoprecipitation is a powerful technique used to determine the in vivo association of specific proteins with particular DNA sequences.[1][2][3] The method involves cross-linking proteins to DNA, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA.[1][4][5] Subsequent purification and analysis of the co-precipitated DNA allow for the identification of the genomic regions where the protein was bound. In this context, ChIP is employed to assess the enrichment of the H3K9ac mark at gene promoters following treatment with this compound.

Materials and Reagents

  • Cell Culture Reagents (e.g., DMEM, FBS, PBS)

  • This compound (in a suitable solvent like DMSO)

  • Formaldehyde (37%)

  • Glycine

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • ChIP Dilution Buffer

  • Protease Inhibitor Cocktail

  • Antibody against H3K9ac (ChIP-validated)

  • Normal Rabbit IgG (Isotype Control)

  • Protein A/G Agarose or Magnetic Beads

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • TE Buffer

  • Elution Buffer

  • RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol

  • Glycogen

  • Primers for qPCR analysis

Experimental Protocols

Cell Culture and this compound Treatment
  • Plate human non-small cell lung carcinoma (NSCLC) cells (e.g., A549) at an appropriate density and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 24 hours.

Chromatin Immunoprecipitation Protocol

This protocol is adapted from standard ChIP procedures.[6][7][8]

1. Cross-linking

  • Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[8]
  • Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing

  • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
  • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
  • Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
  • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.[4]

3. Immunoprecipitation

  • Dilute the sheared chromatin in ChIP Dilution Buffer.
  • Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.
  • Incubate the pre-cleared chromatin with an anti-H3K9ac antibody or an isotype control IgG overnight at 4°C with rotation.
  • Add Protein A/G beads and incubate for another 2 hours at 4°C to capture the antibody-protein-DNA complexes.

4. Washes

  • Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.

5. Elution and Reverse Cross-linking

  • Elute the chromatin from the beads using Elution Buffer.
  • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
  • Treat with RNase A and then Proteinase K.

6. DNA Purification

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
  • Resuspend the purified DNA in nuclease-free water.

Quantitative PCR (qPCR) Analysis
  • Perform qPCR using primers specific to the promoter regions of genes of interest (e.g., tumor suppressor genes) and a negative control region (e.g., a gene-desert region).

  • Calculate the enrichment of H3K9ac as a percentage of the input DNA.

Data Presentation

The following table summarizes the hypothetical quantitative data from a ChIP-qPCR experiment investigating the effect of this compound on H3K9ac enrichment at the promoter of a tumor suppressor gene, p21.

Target Gene PromoterTreatmentAntibody% Input (Mean ± SD)Fold Enrichment (vs. IgG)
p21Vehicle (DMSO)Anti-H3K9ac1.5 ± 0.37.5
p21Vehicle (DMSO)Normal IgG0.2 ± 0.051.0
p21This compound (10 µM)Anti-H3K9ac6.8 ± 0.934.0
p21This compound (10 µM)Normal IgG0.2 ± 0.071.0
Negative Control RegionVehicle (DMSO)Anti-H3K9ac0.3 ± 0.081.5
Negative Control RegionThis compound (10 µM)Anti-H3K9ac0.4 ± 0.12.0

Visualizations

Signaling Pathway of this compound Action```dot

LP99_Signaling_Pathway This compound This compound HDAC9 HDAC9 This compound->HDAC9 inhibits Histone Histone H3 HDAC9->Histone deacetylates Acetylation H3K9 Acetylation Histone->Acetylation leads to Chromatin Chromatin Relaxation Acetylation->Chromatin TF Transcription Factors Chromatin->TF allows binding Gene Gene Transcription (e.g., p21) TF->Gene activates

Caption: Workflow of ChIP experiment to analyze H3K9ac marks after this compound treatment.

References

Application Notes and Protocols for Studying BRD9 Inhibition with LP99

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the inhibition of Bromodomain-containing protein 9 (BRD9) using the selective inhibitor, LP99.

Introduction to BRD9 and this compound

Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a variant of the SWI/SNF complex.[1] By recognizing acetylated lysine residues on histones, BRD9 plays a crucial role in regulating gene expression.[2] Aberrant BRD9 activity has been implicated in various cancers, including acute myeloid leukemia and colon adenocarcinoma, making it a compelling therapeutic target.[3][4]

This compound is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[5][6] It competitively binds to the acetyl-lysine binding pocket of BRD9, thereby displacing it from chromatin and inhibiting its function.[5] These application notes will detail the experimental procedures to characterize the cellular effects of this compound on BRD9.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with BRD9.

Table 1: Binding Affinity and Inhibitory Potency of this compound

ParameterValueAssay MethodReference
Binding Affinity (Kd) 99 nMIsothermal Titration Calorimetry (ITC)[5]
Inhibitory Concentration (IC50) 325 nMHigh-Throughput Förster Resonance Energy Transfer (HT-FRET)[5]
Cellular IC50 (BRD9-H3.3) 5.1 µMBioluminescence Resonance Energy Transfer (BRET)[7]
Cellular IC50 (BRD9-H4) 6.2 µMBioluminescence Resonance Energy Transfer (BRET)[7]

Table 2: Cellular Effects of this compound

ParameterEffectCell LineAssayReference
BRD9-Chromatin Interaction Disrupted at 0.8 µMU2OSFluorescence Recovery After Photobleaching (FRAP)[6]
IL-6 Secretion DecreasedLPS-stimulated THP-1ELISA[7]
Cytotoxicity Non-toxic at <33 µMU2OSCytotoxicity Assay[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BRD9 signaling pathway and a general experimental workflow for studying BRD9 inhibition with this compound.

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_drug_interaction Drug Interaction cluster_cellular_processes Cellular Processes BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF incorporation Chromatin Chromatin ncBAF->Chromatin remodeling Wnt_Beta_Catenin Wnt/β-catenin Pathway ncBAF->Wnt_Beta_Catenin regulation Acetylated_Histones Acetylated Histones Acetylated_Histones->ncBAF recruitment via BRD9 Gene_Transcription Target Gene Transcription Chromatin->Gene_Transcription MYC MYC Gene_Transcription->MYC Glycolysis_Genes ENO2, ALDOC Gene_Transcription->Glycolysis_Genes Cell_Proliferation Cell Proliferation MYC->Cell_Proliferation Glycolysis Glycolysis Glycolysis_Genes->Glycolysis This compound This compound This compound->BRD9 inhibition

Caption: BRD9 signaling pathway and this compound's point of intervention.

Experimental_Workflow cluster_assays Experimental Assays start Start: Treat cells with this compound Target_Engagement Target Engagement (CETSA, NanoBRET) start->Target_Engagement Protein_Expression Protein Expression (Western Blot) start->Protein_Expression Gene_Expression Gene Expression (qPCR) start->Gene_Expression Chromatin_Binding Chromatin Binding (ChIP-seq) start->Chromatin_Binding Cellular_Phenotype Cellular Phenotype (Viability, Proliferation) start->Cellular_Phenotype end_te Data Analysis Target_Engagement->end_te Confirm target binding end_pe Data Analysis Protein_Expression->end_pe Assess BRD9 protein levels end_ge Data Analysis Gene_Expression->end_ge Quantify target gene changes end_cb Data Analysis Chromatin_Binding->end_cb Determine genome-wide binding changes end_cp Data Analysis Cellular_Phenotype->end_cp Evaluate functional outcomes

Caption: General experimental workflow for studying BRD9 inhibition.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular context.[8][9][10][11][12]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line with known BRD9 dependency) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant.

  • Analysis by Western Blot:

    • Quantify the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using a specific anti-BRD9 antibody.

    • The presence of a band at the expected molecular weight of BRD9 in the heated samples indicates stabilization by this compound.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a live-cell assay that measures the binding of a small molecule to a target protein in real-time.[13][14][15]

Protocol:

  • Cell Line Generation:

    • Generate a stable cell line expressing BRD9 fused to the NanoLuc® luciferase.

  • Assay Setup:

    • Seed the engineered cells into a multi-well plate.

    • Add the NanoBRET™ tracer that binds to BRD9.

    • Add varying concentrations of this compound or a vehicle control.

  • Measurement:

    • Incubate the plate according to the manufacturer's instructions.

    • Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio. A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and therefore, target engagement.

Western Blotting for BRD9 and Downstream Targets

Western blotting is used to assess the effect of this compound on the protein levels of BRD9 and its downstream targets.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD9 (or downstream targets like c-Myc) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Quantitative PCR (qPCR) for BRD9 Target Genes

qPCR is used to measure changes in the mRNA expression of BRD9 target genes upon treatment with this compound.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound at various concentrations and time points.

    • Extract total RNA using a commercially available kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (e.g., MYC, ENO2, ALDOC), and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of BRD9 and to assess how these are altered by this compound treatment.

Protocol:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with this compound or vehicle control.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to isolate nuclei.

    • Sonify or enzymatically digest the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an anti-BRD9 antibody or a negative control IgG overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Sequencing:

    • Purify the DNA using a DNA purification kit.

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify BRD9 binding sites.

    • Compare the binding profiles between this compound-treated and control samples to identify regions with differential BRD9 occupancy.

References

Application Notes and Protocols for LP99 in Cellular Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP99 is a potent and selective chemical probe for the bromodomains of BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex.[1][2][3] By binding to the acetyl-lysine binding pocket of these bromodomains, this compound competitively inhibits their interaction with acetylated histones, thereby modulating the transcription of target genes.[1][4] This activity makes this compound a valuable tool for investigating the biological roles of BRD7 and BRD9 in various cellular processes, including gene expression, cell proliferation, and inflammation.[1][4] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cellular assays, along with a summary of its known biological activities and the signaling pathways it affects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueAssay MethodReference
Binding Affinity (Kd)
BRD999 nMIsothermal Titration Calorimetry (ITC)[2][5]
BRD7909 nMIsothermal Titration Calorimetry (ITC)[2]
Cellular Potency (IC50)
BRD7-Histone H3.3 Interaction3.7 µMBioluminescence Resonance Energy Transfer (BRET)[6]
BRD7-Histone H4 Interaction3.3 µMBioluminescence Resonance Energy Transfer (BRET)[6]
BRD9-Histone H3.3 Interaction5.1 µMBioluminescence Resonance Energy Transfer (BRET)[6]
BRD9-Histone H4 Interaction6.2 µMBioluminescence Resonance Energy Transfer (BRET)[6]
Solubility
Dimethyl sulfoxide (DMSO)20 mg/mL (approx. 38.7 mM)Not specified[6]
Dimethylformamide (DMF)20 mg/mL (approx. 38.7 mM)Not specified[6]
Ethanol20 mg/mL (approx. 38.7 mM)Not specified[6]
Ethanol:PBS (pH 7.2) (1:9)0.1 mg/mL (approx. 0.19 mM)Not specified[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, for long-term storage.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from this compound (MW: 516.05 g/mol ), weigh out 5.16 mg of this compound.

  • Dissolution: Carefully add the calculated volume of DMSO to the vial of this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution for Cellular Treatment

This protocol details the dilution of the this compound stock solution to the final working concentration for treating cells in culture. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To prevent precipitation of the compound, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, first prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in pre-warmed medium.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture medium to reach the desired final concentration. For instance, to achieve a 10 µM final concentration from a 1 mM intermediate solution, perform a 1:100 dilution in the final volume of cell culture medium.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. The final DMSO concentration should ideally be kept below 0.1% to minimize effects on the cells.

  • Application to Cells: Mix the working solution gently by pipetting and immediately add it to your cells.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

This compound functions by inhibiting the binding of BRD7 and BRD9 to acetylated histones on chromatin. This disrupts the recruitment of the SWI/SNF chromatin remodeling complex to specific gene loci, leading to alterations in gene transcription. The downstream consequences of this are context-dependent but have been shown to impact several key signaling pathways. For instance, inhibition of BRD7/9 can affect the expression of genes involved in cell cycle progression, apoptosis, and inflammation. A notable downstream effect of this compound is the reduction of pro-inflammatory cytokine secretion, such as IL-6, in lipopolysaccharide (LPS)-stimulated cells.

LP99_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Histones Acetylated Histones Target_Genes Target Genes (e.g., IL-6) Histones->Target_Genes enables access to BRD9_BRD7 BRD7 / BRD9 SWI_SNF SWI/SNF Complex BRD9_BRD7->SWI_SNF recruits SWI_SNF->Histones remodels Transcription Transcription Target_Genes->Transcription mRNA mRNA Transcription->mRNA IL6_Protein IL-6 Protein mRNA->IL6_Protein Translation Cell_Response Cellular Response (e.g., Inflammation) IL6_Protein->Cell_Response Secreted This compound This compound This compound->BRD9_BRD7 Inhibits binding to acetylated histones Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis LP99_Stock Prepare this compound Stock (Protocol 1) Working_Solution Prepare Working Solution (Protocol 2) LP99_Stock->Working_Solution Cell_Treatment Treat Cells with this compound Working_Solution->Cell_Treatment Cell_Culture Culture Cells Cell_Culture->Cell_Treatment Incubation Incubate Cell_Treatment->Incubation Data_Collection Collect Data (e.g., qPCR, Western Blot, ELISA) Incubation->Data_Collection Data_Analysis Analyze Data Data_Collection->Data_Analysis

References

Application Note: Assessment of LP99 Cytotoxicity in U2OS Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LP99 is a potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9, which are components of the human SWI/SNF chromatin-remodeling complexes.[1] These proteins are implicated in the regulation of gene transcription and have been identified as potential therapeutic targets in oncology. The U2OS cell line, derived from a human osteosarcoma, is a well-established model for cancer research, frequently employed in drug discovery and studies of cellular processes like apoptosis.[2][3][4] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on U2OS cells using a standard MTT assay. Furthermore, it presents representative data and explores a potential signaling pathway influenced by BRD7/9 inhibition.

Data Presentation

The following table summarizes representative quantitative data from a cytotoxicity assessment of this compound in U2OS cells. It is important to note that published data indicates this compound is non-toxic at concentrations below 33 μM.[5] The data presented here is illustrative of a typical dose-response experiment.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
596.5 ± 4.8
1094.3 ± 5.5
2091.8 ± 6.2
3389.1 ± 5.9
5075.4 ± 7.3
10052.1 ± 8.1

Caption: Representative dose-dependent effect of this compound on the viability of U2OS cells after 72 hours of treatment, as determined by the MTT assay.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: U2OS (Human Bone Osteosarcoma Epithelial Cells).[6]

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

MTT Assay for Cytotoxicity Assessment

This protocol is adapted from standard MTT assay procedures.

Materials:

  • U2OS cells

  • This compound compound

  • McCoy's 5A Medium (supplemented as above)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count U2OS cells.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 33, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed U2OS cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound to cells incubate_24h->add_this compound prepare_this compound Prepare this compound dilutions prepare_this compound->add_this compound incubate_72h Incubate for 72h add_this compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity in U2OS cells using the MTT assay.

Signaling_Pathway *BRD7 has been shown to positively regulate the p53 pathway. cluster_inhibition This compound Action cluster_chromatin Chromatin Remodeling This compound This compound BRD7_BRD9 BRD7/BRD9 This compound->BRD7_BRD9 Inhibits p53 p53 Tumor Suppressor BRD7_BRD9->p53 Activates* Oncogenes Oncogenes (e.g., c-Myc) BRD7_BRD9->Oncogenes Promotes Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces Proliferation Cell Proliferation Oncogenes->Proliferation Drives

References

Application Notes and Protocols: Utilizing LP99 to Elucidate SWI/SNF Complex Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Switch/Sucrose Non-Fermentable (SWI/SNF) complex is a critical ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering nucleosome structure and accessibility.[1][2][3] Comprised of multiple subunits, the mammalian SWI/SNF complex exists in various forms, including the canonical BAF (cBAF) and polybromo-associated BAF (PBAF) complexes.[1] Dysregulation of the SWI/SNF complex is implicated in a significant percentage of human cancers, making its subunits attractive targets for therapeutic development.[1][3]

This document provides detailed application notes and protocols for utilizing LP99, a potent and selective chemical probe, to investigate the function of the SWI/SNF complex. This compound is the first-in-class selective inhibitor of the bromodomains of BRD7 and BRD9, two key subunits of the human SWI/SNF BAF and PBAF complexes.[4][5][6] By binding to the acetyl-lysine binding pocket of these bromodomains, this compound effectively disrupts their "reader" function, preventing the SWI/SNF complex from recognizing and binding to acetylated histones.[4][7] This inhibitory action makes this compound a valuable tool for dissecting the specific roles of BRD7 and BRD9 in SWI/SNF-mediated biological processes.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeParameterValueReference
BRD9Isothermal Titration Calorimetry (ITC)KD99 nM[6][7][8]
BRD7Isothermal Titration Calorimetry (ITC)KD909 nM[8]
Panel of 48 Human BromodomainsDifferential Scanning Fluorimetry (DSF)SelectivityActive only against BRD7 and BRD9 at 10 µM[8]
Table 2: Cellular Activity of this compound
Cell LineAssay TypeTarget HistoneParameterValueReference
HEK293NanoBRETHistone H3.3IC50Low µM[4][6]
HEK293NanoBRETHistone H4IC50Low µM[4][6]
U2OSCytotoxicity Assay-Non-toxic Concentration< 33 µM[4][6]
THP-1ELISA-IL-6 Secretion InhibitionDose-dependent[4]

Experimental Protocols

Protocol 1: In Vitro Determination of this compound Binding Affinity using Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity (KD) of this compound to the bromodomains of BRD7 and BRD9.

Methodology:

  • Protein Preparation: Express and purify recombinant human BRD7 and BRD9 bromodomain proteins. Ensure high purity and proper folding.

  • Sample Preparation:

    • Prepare a solution of the purified bromodomain protein in a suitable ITC buffer (e.g., PBS or HEPES-based buffer).

    • Prepare a stock solution of this compound in the same ITC buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of this compound into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).

Protocol 2: Cellular Target Engagement Assessment using Fluorescence Recovery After Photobleaching (FRAP)

Objective: To confirm that this compound can disrupt the interaction of BRD9 with chromatin in living cells.

Methodology:

  • Cell Culture and Transfection:

    • Culture U2OS cells in appropriate media.

    • Transfect the cells with a vector expressing GFP-tagged BRD9.

  • This compound Treatment:

    • Treat the transfected cells with varying concentrations of this compound or a vehicle control for a specified period.

  • FRAP Imaging:

    • Identify a region of interest (ROI) within the nucleus of a GFP-BRD9 expressing cell.

    • Acquire pre-bleach images of the ROI.

    • Use a high-intensity laser to photobleach the GFP signal within the ROI.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.

  • Data Analysis:

    • Measure the fluorescence intensity in the ROI over time.

    • Calculate the half-maximal recovery time (t1/2) and the mobile fraction of GFP-BRD9. A dose-dependent increase in t1/2 indicates that this compound is displacing BRD9 from chromatin.[7]

Protocol 3: Functional Assay of SWI/SNF Inhibition on Inflammatory Response using ELISA

Objective: To investigate the functional consequence of BRD7/9 inhibition by this compound on the inflammatory response in monocytic cells.

Methodology:

  • Cell Culture and Stimulation:

    • Culture THP-1 human monocytic cells.

    • Pre-treat the cells with a dose range of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Sample Collection:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA for IL-6:

    • Use a commercially available ELISA kit to measure the concentration of Interleukin-6 (IL-6) in the collected supernatants.

    • Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Generate a standard curve using the provided IL-6 standards.

    • Calculate the concentration of IL-6 in each sample.

    • Plot the IL-6 concentration against the this compound concentration to determine the dose-dependent effect of this compound on IL-6 secretion.[4]

Visualizations

LP99_Mechanism_of_Action cluster_0 SWI/SNF Complex cluster_1 Nucleosome BRD9 BRD9 Histone Acetylated Histone Tail BRD9->Histone Binds to acetylated lysine BRD7 BRD7 ATPase ATPase Subunit Other Other Subunits This compound This compound This compound->BRD9

Caption: Mechanism of this compound inhibition of SWI/SNF complex interaction with chromatin.

FRAP_Experimental_Workflow start Culture U2OS cells expressing GFP-BRD9 treat Treat with this compound or Vehicle start->treat pre_bleach Acquire Pre-bleach Image treat->pre_bleach bleach Photobleach Nuclear ROI pre_bleach->bleach post_bleach Acquire Time-lapse Images of Fluorescence Recovery bleach->post_bleach analyze Analyze Fluorescence Recovery (t1/2, Mobile Fraction) post_bleach->analyze end Determine this compound effect on BRD9-chromatin binding analyze->end

Caption: Experimental workflow for the Fluorescence Recovery After Photobleaching (FRAP) assay.

IL6_Signaling_Pathway_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Intracellular Signaling Cascade (e.g., NF-κB) TLR4->Signaling SWISNF SWI/SNF Complex (containing BRD7/9) Signaling->SWISNF Recruits Chromatin Chromatin SWISNF->Chromatin Remodels IL6_Gene IL-6 Gene Transcription Chromatin->IL6_Gene Enables IL6_Protein IL-6 Protein Secretion IL6_Gene->IL6_Protein This compound This compound This compound->SWISNF Inhibits

Caption: Inhibition of LPS-induced IL-6 secretion by this compound via SWI/SNF complex modulation.

References

Application Notes and Protocols for LP99 Treatment in THP-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human monocytic leukemia cell line, THP-1, is a widely utilized in vitro model for studying monocyte and macrophage functions, cellular responses to novel compounds, and inflammatory processes.[1][2] These cells grow in suspension as monocytes and can be differentiated into adherent, macrophage-like cells with distinct morphological and functional characteristics using agents like phorbol 12-myristate 13-acetate (PMA).[2][3][4] Differentiated THP-1 macrophages provide a consistent and reproducible system to investigate the effects of therapeutic candidates on macrophage activation, phagocytosis, and cytokine production.[5][6]

This document provides a comprehensive set of protocols for the culture and differentiation of THP-1 cells, followed by treatment with a hypothetical immunomodulatory compound, LP99. It further details methods to assess the cellular response to this compound through viability assays, cytokine profiling, and analysis of intracellular signaling pathways.

Experimental Protocols

Protocol 1: Culture and Maintenance of THP-1 Monocytes

This protocol describes the routine culture of undifferentiated THP-1 monocytes.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • T-75 culture flasks

  • 15 mL and 50 mL conical tubes

  • Serological pipettes

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.[7]

  • Cell Thawing: Thaw a cryovial of THP-1 cells rapidly in a 37°C water bath.[2][8] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[8]

  • Initial Culture: Centrifuge the cell suspension at 300 x g for 5 minutes.[2] Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-75 flask.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Passaging: Maintain the cell density between 2 x 10^5 and 8 x 10^5 cells/mL. To passage, determine the cell density using a hemocytometer and Trypan Blue exclusion. Dilute the cell suspension to the seeding density in a new flask with fresh complete growth medium.

Protocol 2: Differentiation of THP-1 Monocytes into Macrophages

This protocol details the differentiation of THP-1 monocytes into adherent macrophage-like cells using PMA.

Materials:

  • THP-1 monocytes in culture

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)

  • Complete growth medium

  • Multi-well culture plates (6-well, 24-well, or 96-well)

Procedure:

  • Cell Seeding: Seed THP-1 monocytes in the desired multi-well plate format at a density of 5 x 10^5 cells/mL in complete growth medium.

  • PMA Treatment: Prepare a working solution of PMA in complete growth medium to a final concentration of 50 ng/mL.[3] Aspirate the old medium from the seeded cells and add the PMA-containing medium.

  • Differentiation: Incubate the plates for 48 hours at 37°C and 5% CO2 to induce differentiation.[3] During this time, the cells will become adherent and adopt a macrophage-like morphology.

  • Resting Phase: After the 48-hour differentiation period, carefully aspirate the PMA-containing medium. Wash the adherent cells once with sterile PBS. Add fresh, PMA-free complete growth medium to the wells.

  • Incubation: Incubate the cells for an additional 24 hours to allow them to rest and develop a mature macrophage phenotype before proceeding with this compound treatment.[7]

Protocol 3: this compound Treatment of Differentiated THP-1 Macrophages

This protocol outlines the treatment of THP-1 macrophages with the hypothetical compound this compound, with or without an inflammatory stimulus.

Materials:

  • Differentiated THP-1 macrophages in multi-well plates

  • This compound stock solution (concentration and solvent to be determined based on compound characteristics)

  • Lipopolysaccharide (LPS) from E. coli (for inflammatory stimulation)

  • Serum-free RPMI-1640 medium

Procedure:

  • Preparation of Treatment Media: Prepare dilutions of this compound in serum-free RPMI-1640 medium to achieve the desired final concentrations. For experiments involving an inflammatory challenge, also prepare media containing LPS (e.g., 100 ng/mL) with and without the different concentrations of this compound.[9]

  • Cell Treatment: Aspirate the complete growth medium from the differentiated THP-1 macrophages.

  • Experimental Groups: Add the prepared treatment media to the respective wells. Include the following controls:

    • Vehicle control (medium with the same concentration of this compound solvent)

    • This compound treatment groups (various concentrations)

    • LPS only (positive control for inflammation)

    • This compound + LPS co-treatment groups

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.

  • Endpoint Analysis: Following incubation, collect the cell culture supernatants for cytokine analysis and process the cell lysates for protein analysis or perform cell viability assays.

Data Presentation

The following tables present hypothetical data from experiments with this compound on THP-1 macrophages.

Table 1: Effect of this compound on THP-1 Macrophage Viability

Treatment GroupConcentration (µM)Cell Viability (% of Vehicle Control)
Vehicle Control-100 ± 4.5
This compound198.2 ± 5.1
This compound1095.6 ± 4.8
This compound5092.3 ± 6.2
This compound10070.1 ± 5.9

Table 2: Effect of this compound on Cytokine Secretion by LPS-Stimulated THP-1 Macrophages

Treatment GroupThis compound Conc. (µM)TNF-α Secretion (pg/mL)IL-10 Secretion (pg/mL)
Vehicle Control-50.3 ± 8.225.1 ± 4.3
LPS (100 ng/mL)-1250.7 ± 98.5150.6 ± 12.9
LPS + this compound11100.2 ± 85.3180.4 ± 15.1
LPS + this compound10750.8 ± 60.1350.9 ± 28.7
LPS + this compound50400.1 ± 35.6550.2 ± 45.3

Table 3: Effect of this compound on NF-κB p65 Phosphorylation in LPS-Stimulated THP-1 Macrophages

Treatment GroupThis compound Conc. (µM)Relative p-p65/p65 Ratio
Vehicle Control-0.1 ± 0.02
LPS (100 ng/mL)-1.0 (Normalized)
LPS + this compound10.85 ± 0.07
LPS + this compound100.45 ± 0.05
LPS + this compound500.20 ± 0.03

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Endpoint Analysis culture THP-1 Monocyte Culture seed Seed THP-1 in Plates culture->seed differentiate Differentiate with PMA (48h) seed->differentiate rest Rest in PMA-free Medium (24h) differentiate->rest treat Treat with this compound +/- LPS (24h) rest->treat viability Cell Viability Assay treat->viability elisa Cytokine Analysis (ELISA) treat->elisa wb Western Blot (Signaling) treat->wb

Caption: Experimental workflow for assessing the effects of this compound on THP-1 macrophages.

Hypothetical Signaling Pathway

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates p_NFkB p65/p50 Cytokines Pro-inflammatory Cytokines (TNF-α) p_NFkB->Cytokines transcription This compound This compound This compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound in THP-1 macrophages.

References

Troubleshooting & Optimization

troubleshooting inconsistent results with LP99 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the LP99 inhibitor. The information is tailored for professionals in research, science, and drug development to address potential inconsistencies in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective chemical probe that inhibits the bromodomains of BRD7 and BRD9.[1][2][3] Its mechanism of action involves binding to the ε-N-acetylated lysine (Kac) binding pocket of these bromodomains, thereby disrupting their interaction with chromatin.[4] This disruption has been demonstrated in cellular assays like FRAP and NanoBRET.[4][5][6] this compound is the (2R, 3S) enantiomer and is significantly more active than its (2S, 3R) enantiomer, which serves as an excellent negative control.[4]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored as a solid in the dark at -20°C.[3][4] It is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. When dissolved in DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: Is there a negative control available for this compound?

Yes, the enantiomer (2S, 3R)-LP99 is inactive against BRD9 and is available as a negative control.[4] Using this control is highly recommended to ensure that the observed effects are specific to the inhibition of BRD7/9.

Q4: What are the known off-target effects of this compound?

This compound has been shown to be highly selective for BRD7 and BRD9. It was found to be inactive against a panel of 55 receptors and ion channels at a concentration of 10 µM.[4] A screen against 48 bromodomains showed significant binding only to BRD7 and BRD9.[7] However, as with any small molecule inhibitor, off-target effects are a possibility and should be considered, especially at higher concentrations.

Troubleshooting Inconsistent Results

Problem 1: Little to no inhibitory effect observed.

Possible Cause Recommended Solution
Incorrect Enantiomer Used Ensure you are using the active (2R, 3S)-LP99 enantiomer and not the inactive (2S, 3R) enantiomer.[4]
Degraded Compound This compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot or a newly prepared solution. Store as recommended (-20°C for solid, -80°C for DMSO stock).[1][3][4]
Low Inhibitor Concentration The concentration of this compound may be too low for your specific cell line or assay. Perform a dose-response experiment to determine the optimal concentration. Cellular IC50 values are reported to be in the low micromolar range.[1][5]
Poor Cell Permeability in Your System While this compound has shown cellular activity, permeability can vary between cell types. Consider increasing the incubation time or inhibitor concentration.
Inhibitor Adsorption to Plastics Some compounds can adsorb to plastic labware, reducing the effective concentration. Using low-adhesion plastics may help.

Problem 2: High variability between replicate experiments.

Possible Cause Recommended Solution
Inconsistent Cell Health or Density Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment.[4]
Inaccurate Pipetting Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of the inhibitor.
Precipitation of this compound This compound may precipitate if the final DMSO concentration is too high or if it's added to aqueous media too quickly. Ensure the final DMSO concentration is low and compatible with your cells (typically <0.5%). Mix thoroughly upon addition.
Assay Timing Ensure that the timing of inhibitor addition and the duration of the assay are consistent across all experiments.

Problem 3: Unexpected cytotoxicity observed.

Possible Cause Recommended Solution
High Inhibitor Concentration Although this compound is reported to be non-toxic in U2OS cells at concentrations up to 33 µM for 72 hours, high concentrations can be toxic to other cell lines.[1][5] Determine the toxicity of this compound in your specific cell line with a dose-response cytotoxicity assay (e.g., WST-1 or CellTiter-Glo).
High DMSO Concentration The final concentration of the DMSO solvent may be toxic to your cells. Ensure the final DMSO concentration is at a non-toxic level (typically below 0.5%).
Contamination of Cell Culture Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination.[8]

Quantitative Data Summary

Table 1: Binding Affinity and Potency of this compound

ParameterTargetValueAssay MethodReference
Kd BRD999 nMIsothermal Titration Calorimetry (ITC)[1][3][4]
Kd BRD7909 nMIsothermal Titration Calorimetry (ITC)
Cellular IC50 BRD7/9 - Histone H3.3/H4 InteractionLow µM rangeNanoBRET[1][5]
Effective Concentration Disruption of BRD9-chromatin interaction0.8 µMFRAP[5][6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 516.05 g/mol [3]
Formula C26H30ClN3O4S[3]
Solubility Soluble to 100 mM in DMSO and ethanol

Experimental Protocols

NanoBRET™ Assay for BRD7/9-Histone Interaction

This protocol is adapted from published methods to measure the disruption of BRD7/9 binding to histones in live cells.[4][5]

  • Cell Plating: Seed HEK293 cells co-transfected with BRD7- or BRD9-NanoLuc® luciferase fusion vectors and fluorescently labeled histone H3.3- or H4-HaloTag® fusion vectors into a 96-well white plate.

  • Inhibitor Addition: Add this compound at various final concentrations (e.g., 0 to 33 µM) to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.

  • Substrate Addition: Add NanoBRET™ furimazine substrate to a final concentration of 10 µM.

  • Signal Detection: Read the plate within 5 minutes using a plate reader equipped with 450/80 nm bandpass and 610 nm longpass filters.

WST-1 Cytotoxicity Assay

This protocol is based on published methods to assess the cytotoxicity of this compound.[4]

  • Cell Plating: Plate U2OS cells in a 96-well plate at a density of 3 x 10³ cells/well.

  • Compound Addition: Add serial dilutions of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 24 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation and Reading: Return the plates to the incubator for 1-2 hours. Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the DMSO control.

Visualizations

LP99_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Inhibition cluster_downstream Downstream Effects BRD9 BRD9 Chromatin Acetylated Chromatin BRD9->Chromatin Binds to acetylated histones Gene_Expression Altered Gene Expression BRD9->Gene_Expression BRD7 BRD7 BRD7->Chromatin BRD7->Gene_Expression This compound This compound This compound->BRD9 This compound->BRD7 Inhibits Cytokine_Secretion Decreased IL-6 Secretion Gene_Expression->Cytokine_Secretion

Caption: this compound inhibits BRD7/9 binding to chromatin, altering gene expression.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity (Correct enantiomer, fresh aliquot) Start->Check_Compound Check_Protocol Review Experimental Protocol (Concentration, incubation time) Start->Check_Protocol Check_Cells Assess Cell Health & Density Start->Check_Cells Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response Check_Protocol->Dose_Response Negative_Control Use Inactive Enantiomer as Negative Control Check_Protocol->Negative_Control Cytotoxicity_Assay Run Cytotoxicity Assay Check_Cells->Cytotoxicity_Assay End Consistent Results Dose_Response->End Negative_Control->End Cytotoxicity_Assay->End

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Optimizing LP99 Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the BRD7/9 bromodomain inhibitor, LP99, with a focus on optimizing its concentration to ensure target specificity and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical probe that selectively inhibits the bromodomains of BRD7 and BRD9.[1][2][3] Its mechanism of action involves binding to the acetyl-lysine binding pocket of these bromodomains, thereby disrupting their interaction with acetylated histones and other cellular proteins.[1] This inhibition can modulate the expression of target genes and influence downstream cellular processes, such as the secretion of pro-inflammatory cytokines.[1]

Q2: What are the known binding affinities of this compound for its primary targets?

This compound exhibits a higher affinity for BRD9 compared to BRD7. The dissociation constant (Kd) for BRD9 is approximately 99 nM, while for BRD7 it is about 909 nM.[2][3]

Q3: Is there a negative control available for this compound experiments?

Yes, the enantiomer of this compound, (2S, 3R)-LP99 (often referred to as ent-LP99), is inactive against BRD9 and serves as an excellent negative control for experiments to help distinguish on-target from off-target effects.[2]

Q4: At what concentration does this compound typically show cellular activity?

This compound has been shown to disrupt the interaction of BRD9 with chromatin at a concentration of 0.8 µM in Fluorescence Recovery After Photobleaching (FRAP) assays.[1] Cellular IC50 values for the disruption of BRD7/9 binding to histones are in the low micromolar range.[1]

Q5: Is this compound cytotoxic?

This compound has been shown to be non-toxic in U2OS cells at concentrations below 33 µM when tested for up to 72 hours.[1] However, cytotoxicity should be assessed in the specific cell line used for your experiments.

Troubleshooting Guide

Issue 1: High background or inconsistent results in my cellular assay.

  • Question: I am observing high background noise or significant variability in my experimental results with this compound. What could be the cause?

  • Answer: This could be due to several factors, including suboptimal antibody performance in western blots, issues with plate reader settings in luminescence or fluorescence-based assays, or cell health. A primary suspect when using a chemical probe, however, is the concentration of the probe itself. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.

Issue 2: I am unsure if the observed phenotype is a direct result of BRD7/9 inhibition.

  • Question: How can I be confident that the cellular effects I'm observing are due to the specific inhibition of BRD7/9 and not off-target effects of this compound?

  • Answer: This is a critical question in pharmacological studies. Here are two key strategies:

    • Use the Inactive Control: Perform your experiment in parallel with the inactive enantiomer, (2S, 3R)-LP99. A true on-target effect should be observed with this compound but not with its inactive counterpart.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of BRD7 or BRD9 that is resistant to this compound inhibition. If the phenotype is reversed, it strongly suggests an on-target effect.

Experimental Protocols & Data Presentation

A crucial step in utilizing this compound is to determine the optimal concentration that maximizes on-target effects while minimizing off-target activity. Below are key experimental protocols and examples of how to present the resulting data.

Experiment 1: Dose-Response Curve to Determine Optimal this compound Concentration

Objective: To identify the concentration range of this compound that elicits a biological response in a specific cellular context.

Methodology:

  • Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.1 µM to 30 µM. Also, include a vehicle control (e.g., DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform your primary assay to measure the biological outcome of interest. This could be measuring the secretion of a cytokine like IL-6 via ELISA[1], assessing cell viability (e.g., using a CellTiter-Glo® assay), or quantifying the expression of a target gene by qRT-PCR.

  • Data Analysis: Plot the measured response against the logarithm of the this compound concentration to determine the EC50/IC50 value.

Data Presentation:

Table 1: Example Dose-Response Data for this compound on IL-6 Secretion in THP-1 Cells

This compound Concentration (µM)Average IL-6 Concentration (pg/mL)Standard Deviation% Inhibition
0 (Vehicle)1000500
0.1950455
0.57503525
1.05503045
2.52502075
5.01001590
10.0801092
20.0751292.5
Experiment 2: Validating On-Target Effects using an Inactive Control

Objective: To confirm that the observed biological effect is due to the specific inhibition of BRD7/9.

Methodology:

  • Determine Optimal Concentration: From your dose-response curve, select a concentration of this compound that gives a robust on-target effect (e.g., in the 1-5 µM range from the example above).

  • Parallel Treatment: Treat your cells with three conditions in parallel:

    • Vehicle control (e.g., DMSO)

    • This compound at the optimal concentration

    • The inactive enantiomer, (2S, 3R)-LP99, at the same concentration.

  • Incubation and Assay: Incubate the cells for the desired time and then perform your primary assay.

  • Data Analysis: Compare the results from the three conditions. A specific on-target effect should be observed with this compound but not with the vehicle or the inactive control.

Data Presentation:

Table 2: Example Data for On-Target Validation of this compound

TreatmentConcentration (µM)Biological Readout (e.g., % IL-6 Inhibition)
Vehicle-0%
This compound2.575%
(2S, 3R)-LP99 (Inactive Control)2.55%

Visualizing Workflows and Pathways

Signaling Pathway of this compound Action

LP99_Signaling_Pathway cluster_nucleus Nucleus cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Secreted BRD7_9 BRD7/9 Acetylated_Histones Acetylated Histones BRD7_9->Acetylated_Histones Binds to Chromatin Chromatin Acetylated_Histones->Chromatin Modulates Gene_Expression Target Gene Expression Chromatin->Gene_Expression Regulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Gene_Expression->Proinflammatory_Cytokines Leads to secretion of This compound This compound This compound->BRD7_9 Inhibits Binding

Caption: this compound inhibits BRD7/9 binding to acetylated histones, modulating gene expression.

Experimental Workflow for this compound Concentration Optimization

LP99_Optimization_Workflow cluster_planning Phase 1: Planning & Dose-Response cluster_validation Phase 2: On-Target Validation cluster_downstream Phase 3: Downstream Experiments start Start: Define Biological Question dose_response Perform Dose-Response (0.1 µM to 30 µM this compound) start->dose_response determine_ic50 Analyze Data & Determine IC50/EC50 dose_response->determine_ic50 select_conc Select Optimal Concentration (e.g., 2-5x IC50) determine_ic50->select_conc neg_control_exp Experiment with: - Vehicle - this compound - Inactive Control select_conc->neg_control_exp validate_on_target Confirm On-Target Effect neg_control_exp->validate_on_target downstream_assays Proceed with Downstream Functional Assays validate_on_target->downstream_assays end End: Conclusive Results downstream_assays->end

Caption: Workflow for optimizing this compound concentration and validating on-target effects.

Troubleshooting Logic for Off-Target Effects

Caption: Decision tree for troubleshooting potential off-target effects of this compound.

References

LP99 stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: LP99 is a hypothetical compound. The data, protocols, and information provided below are for illustrative purposes only and are based on established principles of compound stability and cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile-filtered DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 0.1% (v/v).[1] Higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[1]

Q3: Can I dissolve this compound directly in phosphate-buffered saline (PBS) or cell culture medium?

A3: this compound has low aqueous solubility and may precipitate if added directly to aqueous solutions like PBS or cell culture media.[2] It is crucial to first dissolve it in an appropriate organic solvent like DMSO and then dilute this stock solution into the final culture medium.

Q4: How should I store this compound once it is diluted in cell culture medium?

A4: this compound in its diluted, working concentration in cell culture medium should be prepared fresh for each experiment and used immediately. The stability of this compound can be compromised by components in the media, temperature fluctuations, and exposure to light.[3][4][5]

Q5: Does the type of serum in the cell culture medium affect the stability of this compound?

A5: Yes, serum components, such as proteins like albumin, can bind to small molecules and affect their availability and stability.[1] The stability of this compound may vary between different types and lots of serum. It is advisable to perform a preliminary stability check if you change your serum source.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to cell culture medium.
  • Question: I dissolved this compound in DMSO, but when I added it to my cell culture medium, a precipitate formed. What should I do?

  • Answer:

    • Check Final Concentration: Ensure the final concentration of this compound is not exceeding its solubility limit in the aqueous medium. You may need to perform a dose-response curve to determine the optimal, soluble concentration range.

    • Dilution Method: When diluting the DMSO stock, add the stock solution to a larger volume of pre-warmed medium while gently vortexing or swirling. Avoid adding the medium directly to the small volume of DMSO stock.[2]

    • Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature shifts can cause some compounds to precipitate.

    • Serum Presence: In some cases, adding the compound to serum-free media first, allowing it to mix, and then adding serum can prevent precipitation.

Issue 2: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
  • Question: My experimental results with this compound are variable. What could be the cause?

  • Answer:

    • Compound Degradation: this compound may be degrading in the cell culture medium over the course of your experiment. Refer to the stability data in the table below. For long-term experiments, you may need to replenish the medium with fresh this compound at regular intervals.

    • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium. Consider using low-adsorption plasticware.

    • Cell Density: The number of cells can affect the apparent activity of a compound. Ensure you are seeding a consistent number of cells for each experiment.

    • Media Components: Components in the media, such as certain amino acids or vitamins, can interact with and degrade this compound.[6][7] Ensure your media composition is consistent between experiments.

Data Presentation

Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
Time PointDMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Opti-MEM + 10% FBS (% Remaining)
0 h 100%100%100%
4 h 95%92%98%
8 h 88%81%94%
12 h 79%68%90%
24 h 55%40%82%
48 h 28%15%65%
Half-life (t½) ~22 hours~18 hours~40 hours

Note: Data are hypothetical and for illustrative purposes. FBS = Fetal Bovine Serum.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (anhydrous, sterile-filtered)

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Warm the cell culture medium to 37°C.

  • Spike the medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Aliquot 1 mL of the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Immediately process the 0-hour time point sample as described in step 7.

  • Place the remaining tubes in a 37°C incubator with 5% CO₂.

  • At each designated time point, remove a tube from the incubator and add a protein precipitation agent (e.g., 2 volumes of ice-cold acetonitrile). Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the concentration of the remaining this compound using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Mandatory Visualization

LP99_Stability_Workflow prep_stock Prepare 10 mM this compound Stock in DMSO spike_media Spike Medium with this compound (Final Conc. 10 µM) prep_stock->spike_media warm_media Warm Cell Culture Medium to 37°C warm_media->spike_media aliquot Aliquot into Tubes for Each Time Point spike_media->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate process_t0 Process T=0 Sample (Protein Precipitation) aliquot->process_t0 process_tx Process Samples at Each Time Point incubate->process_tx hplc Analyze by HPLC process_t0->hplc process_tx->hplc calculate Calculate % Remaining and Half-life hplc->calculate

Caption: Workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Tree start Issue with this compound Experiment precipitate Precipitation in Media? start->precipitate low_activity Low/Inconsistent Activity? start->low_activity check_conc Check Final Concentration & Dilution Method precipitate->check_conc Yes check_stability Check Stability Data (Replenish if needed) low_activity->check_stability Yes warm_media Pre-warm Media to 37°C? check_conc->warm_media serum_order Adjust Order of Serum Addition warm_media->serum_order plasticware Use Low-Adsorption Plasticware check_stability->plasticware cell_density Ensure Consistent Cell Seeding plasticware->cell_density

Caption: Decision tree for troubleshooting common issues with this compound.

Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Receptor Receptor Tyrosine Kinase (e.g., EGFR) Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

References

how to address low cell permeability of LP99

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the LP99 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address challenges related to the cell permeability of this potent and selective BRD7 and BRD9 bromodomain inhibitor.

Troubleshooting Guides & FAQs

Low cell permeability can be a significant hurdle in achieving desired intracellular concentrations of this compound and observing its biological effects. This section provides answers to common questions and offers strategies to overcome this challenge.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] These proteins are components of the human SWI/SNF (BAF) chromatin-remodeling complex.[1][4] The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histone tails, a key mechanism in regulating gene expression.[5] this compound competitively binds to the acetyl-lysine binding pocket of BRD9, thereby disrupting its interaction with chromatin and modulating the transcription of target genes.[1][2] This disruption of the BRD7/9-chromatin interaction has been demonstrated in cellular assays.[2][3]

Q2: I am not observing the expected cellular phenotype with this compound. Could this be due to low cell permeability?

Yes, a lack of cellular activity, despite in vitro potency, is often linked to low cell permeability. This compound has shown cellular efficacy in the low micromolar range in some assays, such as Fluorescence Recovery After Photobleaching (FRAP).[1][2] However, if the compound is not efficiently crossing the cell membrane in your specific cell type or experimental conditions, its intracellular concentration may not be sufficient to inhibit BRD7/9 effectively.

Q3: What are the general physicochemical properties of this compound?

While specific experimental data for this compound's physicochemical properties are not widely published, we can predict some characteristics based on its quinolone-fused lactam structure. Such compounds are often moderately lipophilic. A predicted partition coefficient (logP) is a key indicator of a compound's lipophilicity and potential for passive diffusion across cell membranes. Online prediction tools can provide an estimated cLogP (calculated logP) value for this compound, which can help guide formulation and modification strategies.

Q4: How can I experimentally measure the cell permeability of this compound?

Two common in vitro methods to assess cell permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[6][7][8][9][10] It provides an apparent permeability coefficient (Papp) and can also indicate if a compound is subject to active efflux.

  • PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[11][12][13] It is a high-throughput method for assessing passive membrane permeability.

Detailed protocols for both assays are provided in the "Experimental Protocols" section below.

Troubleshooting Low Permeability

Q5: My experimental results suggest low permeability of this compound. What are my options to improve its cellular uptake?

There are several strategies you can employ to address low cell permeability of this compound, broadly categorized into chemical modification and formulation approaches.

1. Chemical Modification Strategies:

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, a prodrug strategy could involve modifying the lactam ring or other functional groups to increase lipophilicity and passive diffusion.[14][15][16] Ester or carbamate prodrugs are common approaches for compounds containing hydroxyl or amine functionalities.

  • Structural Modifications to Increase Lipophilicity: Systematically modifying the this compound scaffold to increase its lipophilicity (logP) can enhance passive diffusion. This could involve adding small, lipophilic groups at positions that do not interfere with its binding to the BRD9 bromodomain. Structure-activity relationship (SAR) studies would be necessary to ensure that any modifications do not compromise the compound's potency and selectivity.

2. Formulation Strategies:

  • Use of Permeation Enhancers: Certain excipients can be included in the formulation to transiently increase membrane permeability. These should be carefully selected and tested for cytotoxicity in your cell line.

  • Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles can significantly improve its cellular uptake.[17][18][19][20] Polymeric nanoparticles or lipid-based nanoparticles (liposomes) can protect the drug from degradation and facilitate its entry into cells through endocytosis.

The choice of strategy will depend on your experimental goals, resources, and the specific cell system you are using.

Quantitative Data Summary

To aid in your experimental design and interpretation, the following tables provide a template for summarizing key permeability data. We have included example data for well-characterized compounds for reference.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular Weight ( g/mol )User to input data-
cLogPUser to input datae.g., ALOGP, ChemDraw
Polar Surface Area (Ų)User to input datae.g., ALOGP, ChemDraw
Hydrogen Bond DonorsUser to input data-
Hydrogen Bond AcceptorsUser to inpu data-

Table 2: Experimental Permeability Data

CompoundAssay TypePapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Reference
This compound Caco-2 User to input data User to input data -
This compound PAMPA User to input data N/A -
Propranolol (High Permeability)Caco-220-30< 2Internal Standard
Atenolol (Low Permeability)Caco-2< 1< 2Internal Standard
Verapamil (P-gp Substrate)Caco-25-15> 3Internal Standard

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your results.

Caco-2 Permeability Assay Protocol

This protocol is adapted from standard procedures for assessing bidirectional permeability across a Caco-2 cell monolayer.[6][7][8][9][10]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity testing)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Values should be >200 Ω·cm².

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp for Lucifer yellow should be <0.5 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Add HBSS containing the final concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Follow the same procedure as above, but add the this compound solution to the basolateral chamber and collect from the apical chamber to determine the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: (Papp B→A) / (Papp A→B).

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general guideline for performing a PAMPA experiment.[11][12][13]

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Analytical equipment (e.g., UV-Vis plate reader or LC-MS/MS)

Procedure:

  • Prepare the Acceptor Plate:

    • Fill the wells of the acceptor plate with PBS.

  • Prepare the Donor Plate:

    • Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare the Donor Solution:

    • Dilute the this compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Assemble the PAMPA Sandwich:

    • Add the donor solution to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

  • Incubation:

    • Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using a specific formula provided by the PAMPA kit manufacturer or from established literature.

Visualizations

Signaling Pathway of BRD9 and this compound

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_SWI_SNF SWI/SNF Complex cluster_chromatin Chromatin BRD9 BRD9 SMARCA4 SMARCA4 (ATPase) Other_Subunits Other Subunits Gene_Expression Target Gene Expression SMARCA4->Gene_Expression Histone Histone Tail Ac Ac Histone->Ac Ac->BRD9 recognizes This compound This compound This compound->BRD9

Caption: this compound inhibits BRD9's recognition of acetylated histones within the SWI/SNF complex.

Experimental Workflow for Assessing this compound Permeability

Permeability_Workflow Start Start: Low Cellular Activity of this compound Hypothesis Hypothesis: Low Cell Permeability Start->Hypothesis Experiment Experimental Permeability Assays Hypothesis->Experiment Caco2 Caco-2 Assay Experiment->Caco2 PAMPA PAMPA Experiment->PAMPA Analysis Analyze Permeability Data (Papp, Efflux Ratio) Caco2->Analysis PAMPA->Analysis Decision Permeability Low? Analysis->Decision Proceed Proceed with Cellular Assays Decision->Proceed No Troubleshoot Troubleshoot Permeability Decision->Troubleshoot Yes Chem_Mod Chemical Modification (e.g., Prodrug) Troubleshoot->Chem_Mod Formulation Formulation Strategy (e.g., Nanoparticles) Troubleshoot->Formulation Re_evaluate Re-evaluate Permeability Chem_Mod->Re_evaluate Formulation->Re_evaluate Re_evaluate->Experiment

Caption: A logical workflow for diagnosing and addressing low cell permeability of this compound.

Strategies to Enhance this compound Cell Permeability

Enhancement_Strategies cluster_Approaches Improvement Approaches LP99_Low_Perm This compound with Low Permeability Chem_Mod Chemical Modification LP99_Low_Perm->Chem_Mod Formulation Formulation LP99_Low_Perm->Formulation Goal Enhanced Cellular Uptake Prodrug Prodrug Synthesis Chem_Mod->Prodrug Lipophilicity Increase Lipophilicity Chem_Mod->Lipophilicity Nanoparticles Nanoparticle Encapsulation Formulation->Nanoparticles Enhancers Use of Permeation Enhancers Formulation->Enhancers Prodrug->Goal Lipophilicity->Goal Nanoparticles->Goal Enhancers->Goal

Caption: Overview of chemical and formulation strategies to improve this compound's cell permeability.

References

Technical Support Center: Mitigating LP99-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cellular stress in experiments involving the hypothetical compound LP99. The information provided is based on established principles of cellular stress responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced cellular stress?

A1: this compound is a research compound that has been observed to induce a cellular stress response. This response is characterized by the activation of specific signaling pathways aimed at restoring cellular homeostasis. However, prolonged or excessive exposure to this compound can lead to overwhelming stress, resulting in apoptosis or other forms of cell death.

Q2: Which cellular stress pathways are activated by this compound?

A2: Preliminary data suggests that this compound activates the Integrated Stress Response (ISR). The ISR is a central signaling network that cells use to respond to a variety of stresses, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global decrease in protein synthesis but the preferential translation of stress-responsive mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4).

Q3: What are the common downstream effectors of this compound-induced stress?

A3: A crucial downstream effector of the ISR is Activating Transcription Factor 4 (ATF4).[1] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and protein folding.[1] However, under conditions of prolonged stress, ATF4 can also induce the expression of the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).[1]

Q4: Are there known inhibitors or antagonists for this compound?

A4: As this compound is a novel compound, specific antagonists are still under investigation. However, targeting downstream pathways of the ISR can be an effective mitigation strategy. For instance, small molecule inhibitors of the kinases that phosphorylate eIF2α may be effective. The specific kinase involved can depend on the nature of the stress.

Q5: What is the role of stress granules in this compound-induced stress?

A5: Stress granules are cytoplasmic aggregates of messenger ribonucleoproteins (mRNPs) that form in response to stress and are associated with the translational arrest mediated by eIF2α phosphorylation.[2] While initially a pro-survival response, persistent stress granules have been implicated in the pathology of some diseases.[3] Compounds that modulate stress granule dynamics, such as lipoamide, have been shown to be protective in some contexts.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed shortly after this compound treatment. This compound concentration is too high, leading to acute toxicity.Perform a dose-response experiment to determine the optimal concentration of this compound that induces a measurable stress response without causing widespread cell death.
Inconsistent results between experiments. 1. Cell culture conditions are variable (e.g., cell density, passage number). 2. this compound solution is not stable.1. Standardize cell culture protocols. Ensure cells are seeded at the same density and used within a consistent range of passage numbers. 2. Prepare fresh this compound solutions for each experiment or test the stability of stock solutions under different storage conditions.
Unable to detect a stress response after this compound treatment. 1. The concentration of this compound is too low. 2. The time point of analysis is not optimal. 3. The cell type is resistant to this compound.1. Increase the concentration of this compound. 2. Perform a time-course experiment to identify the peak of the stress response. 3. Consider using a different cell line that is known to be sensitive to the class of compounds to which this compound belongs.
Difficulty in interpreting downstream signaling data. The cellular response to this compound is complex, involving multiple pathways.Use specific inhibitors for suspected pathways to dissect the signaling cascade. For example, use an inhibitor of a specific eIF2α kinase to confirm its role in the this compound-induced stress response.

Experimental Protocols

Protocol 1: Western Blot Analysis of ISR Activation

This protocol describes how to measure the activation of the Integrated Stress Response by analyzing the phosphorylation of eIF2α and the expression of ATF4 and CHOP.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle-treated control.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 2: Immunofluorescence Staining of Stress Granules

This protocol describes how to visualize the formation of stress granules in response to this compound treatment.

Materials:

  • Cells grown on glass coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a stress granule marker (e.g., G3BP1)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

Procedure:

  • Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with this compound or a positive control (e.g., arsenite) for the desired time.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Wash with PBS and block for 1 hour at room temperature.

  • Incubate with the primary antibody against a stress granule marker for 1 hour at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash with PBS and counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Signaling Pathways and Workflows

LP99_Induced_Stress_Pathway This compound This compound CellularStress Cellular Stress (e.g., ER Stress) This compound->CellularStress eIF2a_Kinases eIF2α Kinases (PERK, GCN2, etc.) CellularStress->eIF2a_Kinases p_eIF2a p-eIF2α (Ser51) eIF2a_Kinases->p_eIF2a Translation_Repression Global Translation Repression p_eIF2a->Translation_Repression ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation Stress_Granules Stress Granule Formation p_eIF2a->Stress_Granules ATF4 ATF4 Protein ATF4_Translation->ATF4 Stress_Response_Genes Stress Response Genes (Amino Acid Synthesis, Antioxidant Response) ATF4->Stress_Response_Genes CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound-Induced Integrated Stress Response Pathway.

Experimental_Workflow Start Start: Hypothesis This compound induces cellular stress Cell_Culture Cell Culture (e.g., HeLa, HEK293T) Start->Cell_Culture Treatment Treatment This compound +/- Inhibitor Cell_Culture->Treatment Endpoint_Assays Endpoint Assays Treatment->Endpoint_Assays Western_Blot Western Blot (p-eIF2α, ATF4, CHOP) Endpoint_Assays->Western_Blot Immunofluorescence Immunofluorescence (Stress Granules) Endpoint_Assays->Immunofluorescence Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Endpoint_Assays->Viability_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Assessing this compound-Induced Stress.

References

improving the signal-to-noise ratio in LP99 binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize LP99 binding assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of a low signal-to-noise ratio in this compound binding assays?

A low signal-to-noise ratio can stem from several factors, including high background signal, low specific signal, or a combination of both. Common culprits include:

  • Non-specific binding: The fluorescently labeled ligand or the this compound protein may bind to the microplate wells, other proteins, or assay components, leading to a high background signal.[1][2][3]

  • Suboptimal buffer conditions: The pH, salt concentration, and presence of detergents can significantly impact binding affinity and non-specific interactions.[1]

  • Reagent quality and concentration: Impurities in the this compound protein or labeled ligand, as well as suboptimal concentrations of either, can decrease the specific signal.

  • Instrument settings: Improperly configured reader settings, such as gain and excitation/emission wavelengths, can lead to suboptimal signal detection.[4]

  • Autofluorescence: The sample matrix or assay components themselves may fluoresce at the same wavelength as the specific signal, increasing the background.[5]

Q2: How can I reduce non-specific binding in my this compound assay?

Reducing non-specific binding is crucial for improving the signal-to-noise ratio. Here are several strategies:

  • Buffer Additives: Include blocking agents like Bovine Serum Albumin (BSA) or non-ionic detergents (e.g., Tween-20, Triton X-100) in your assay buffer.[1][3] However, be aware that BSA can sometimes bind to fluorophores in fluorescence polarization assays.[6]

  • Optimize Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl can disrupt electrostatic interactions that contribute to non-specific binding.[1]

  • Adjust pH: The pH of the buffer can influence the charge of the proteins and surfaces involved. Experiment with a range of pH values around the physiological pH to find the optimal condition that minimizes non-specific interactions while maintaining specific binding.[1]

  • Plate Choice: Use low-binding microplates, which are specifically designed to minimize protein and small molecule adhesion.

Q3: What is the optimal concentration of this compound and the fluorescent ligand?

The optimal concentrations will depend on the binding affinity (Kd) of the interaction.

  • This compound Concentration: For a robust signal, the concentration of this compound should ideally be at or above the Kd. However, higher concentrations can sometimes lead to increased non-specific binding.

  • Fluorescent Ligand Concentration: The concentration of the fluorescent ligand should be well below the Kd to ensure that it does not saturate the this compound protein, which would prevent the detection of competitive binding. A good starting point is a concentration at or below 0.5 times the Kd.

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Non-specific binding to the microplate.Use non-binding surface (NBS) or low-binding plates. Include a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffer.
Aggregation of this compound protein or fluorescent ligand.Centrifuge protein stocks before use. Consider including a small amount of non-ionic detergent in the assay buffer.
Autofluorescence from assay components or buffer.Test the fluorescence of each component individually. If a component is autofluorescent, try to find a non-fluorescent alternative or use a red-shifted fluorophore for your ligand.[5]
Contaminated reagents.Use high-purity, filtered buffers and reagents.
Issue 2: Low Specific Signal

A weak specific signal can be difficult to distinguish from the background noise.

Potential Cause Recommended Solution
Inactive this compound protein.Verify the activity of your this compound protein stock using a known positive control. Ensure proper storage and handling to prevent degradation.
Suboptimal buffer conditions for binding.Perform a buffer optimization screen, varying pH (e.g., 6.5-8.5) and salt concentration (e.g., 50-200 mM NaCl).
Incorrect concentrations of this compound or ligand.Titrate both the this compound protein and the fluorescent ligand to determine the optimal concentrations that yield the best signal window.
Insufficient incubation time.Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
Photobleaching of the fluorophore.Minimize the exposure of the fluorescent ligand and the assay plate to light. Use photostable fluorophores.

Experimental Protocols

Protocol 1: Buffer Optimization for Reduced Non-Specific Binding

This protocol aims to identify the optimal buffer conditions to minimize non-specific binding while maintaining a strong specific signal.

Materials:

  • This compound Protein

  • Fluorescently labeled ligand

  • 96-well low-binding microplate

  • Assay buffers with varying pH and salt concentrations (see table below)

  • Plate reader

Methodology:

  • Prepare a series of assay buffers with different pH and salt concentrations as outlined in the table below.

  • In a 96-well plate, add the fluorescent ligand to wells containing each of the different buffers.

  • In separate wells for each buffer condition, add both the fluorescent ligand and the this compound protein.

  • Include a set of wells for each buffer condition with no protein to measure the background signal.

  • Incubate the plate at room temperature for the desired time, protected from light.

  • Measure the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculate the signal-to-background ratio for each buffer condition.

Buffer Conditions Test Matrix:

Buffer ConditionpHNaCl (mM)
17.450
27.4100
37.4150
47.0100
57.8100
Protocol 2: this compound and Ligand Titration

This experiment is designed to determine the optimal concentrations of this compound and the fluorescent ligand.

Materials:

  • This compound Protein

  • Fluorescently labeled ligand

  • Optimal assay buffer (determined from Protocol 1)

  • 384-well low-binding microplate

  • Plate reader

Methodology:

  • Perform a serial dilution of the this compound protein in the optimal assay buffer.

  • Perform a serial dilution of the fluorescent ligand in the optimal assay buffer.

  • In a 384-well plate, create a matrix by adding the different concentrations of this compound down the columns and the different concentrations of the fluorescent ligand across the rows.

  • Include control wells with only the fluorescent ligand at each concentration (no this compound) to measure the background.

  • Incubate the plate until the binding reaction reaches equilibrium.

  • Measure the fluorescence signal.

  • Calculate the signal-to-background ratio for each combination of this compound and ligand concentration. The optimal combination will be the one that provides the largest and most stable signal window.

Visualizations

LP99_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand LP99_Receptor This compound Ligand->LP99_Receptor Binds G_Protein G Protein LP99_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Activates Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: Hypothetical this compound signaling pathway upon ligand binding.

Troubleshooting_Workflow Start Start Low_SNR Low Signal-to-Noise Ratio Start->Low_SNR Check_Background High Background? Low_SNR->Check_Background High_Background_Solutions High Background Solutions Check_Background->High_Background_Solutions Yes Check_Signal Low Specific Signal? Check_Background->Check_Signal No Optimize_Buffer Optimize Buffer (pH, Salt, Detergent) End End Optimize_Buffer->End Use_Low_Binding_Plates Use Low-Binding Plates Use_Low_Binding_Plates->End Check_Reagent_Purity Check Reagent Purity Check_Reagent_Purity->End High_Background_Solutions->Optimize_Buffer High_Background_Solutions->Use_Low_Binding_Plates High_Background_Solutions->Check_Reagent_Purity Low_Signal_Solutions Low Signal Solutions Check_Signal->Low_Signal_Solutions Yes Check_Signal->End No, review data Titrate_Reagents Titrate this compound & Ligand Titrate_Reagents->End Verify_Protein_Activity Verify Protein Activity Verify_Protein_Activity->End Optimize_Incubation_Time Optimize Incubation Time Optimize_Incubation_Time->End Low_Signal_Solutions->Titrate_Reagents Low_Signal_Solutions->Verify_Protein_Activity Low_Signal_Solutions->Optimize_Incubation_Time

Caption: Troubleshooting workflow for low signal-to-noise ratio.

References

common pitfalls in using bromodomain inhibitors like LP99

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bromodomain inhibitor LP99. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1][2] It binds to the ε-N-acetylated lysine (Kac) binding pocket of these proteins.[1] BRD7 and BRD9 are components of the human SWI/SNF chromatin-remodeling complexes, BAF and PBAF, respectively.[2]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

Based on cellular assays, this compound has shown activity in the low micromolar range. For instance, in a Bioluminescence Resonance Energy Transfer (BRET) assay using HEK293 cells, this compound demonstrated cellular IC50 values in the low micromolar range.[2] In Fluorescence Recovery After Photobleaching (FRAP) assays, this compound was found to disrupt BRD9 interactions with chromatin at a concentration of 0.8 µM.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.

Q3: Is this compound cytotoxic?

This compound has been shown to be non-toxic in U2OS cells at concentrations below 33 µM when incubated for up to 72 hours.[2] However, it is advisable to perform a cytotoxicity assay in your cell line of interest to determine the appropriate concentration range for your experiments.

Q4: Is there a negative control available for this compound?

Yes, the enantiomer of this compound, (2S, 3R)-LP99 (often referred to as ent-LP99), is inactive against BRD9 and serves as an excellent negative control for experiments.[1] It is crucial to include this negative control to ensure that the observed effects are due to the specific inhibition of BRD7/9 and not off-target effects.[3][4]

Q5: How can I be sure that this compound is engaging its target in my cells?

Target engagement can be confirmed using techniques like FRAP or BRET assays.[1][2] A successful experiment will show that this compound displaces a fluorescently or luminescently tagged BRD7 or BRD9 from chromatin, leading to a change in the fluorescence recovery time (FRAP) or the BRET signal.

Troubleshooting Guides

Problem 1: No or weak activity of this compound in my cell-based assay.

Possible Cause 1: Suboptimal inhibitor concentration.

  • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range of concentrations (e.g., 0.1 µM to 30 µM).

Possible Cause 2: Poor cell permeability.

  • Solution: While this compound is cell-permeable, its uptake can vary between cell lines. Ensure that the incubation time is sufficient. If permeability is a concern, consider using a positive control bromodomain inhibitor known to be highly cell-permeable.

Possible Cause 3: The biological readout is not sensitive to BRD7/9 inhibition.

  • Solution: Ensure that the gene or pathway you are studying is indeed regulated by BRD7 or BRD9 in your cellular context. You can verify this by using siRNA/shRNA to knockdown BRD7 or BRD9 and observing if the phenotype mimics the effect of this compound.

Possible Cause 4: Incorrect handling or storage of this compound.

  • Solution: Ensure that this compound is stored correctly as per the manufacturer's instructions, typically dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Problem 2: High background or off-target effects are observed.

Possible Cause 1: Inhibitor concentration is too high.

  • Solution: High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.

Possible Cause 2: The observed phenotype is not due to BRD7/9 inhibition.

  • Solution: Always run parallel experiments with the inactive enantiomer, ent-LP99.[1] A true on-target effect should not be observed with the negative control.

Possible Cause 3: Non-specific binding.

  • Solution: The quinolone-fused lactam scaffold of this compound may have interactions with other proteins at high concentrations. If off-target effects are suspected, consider using a structurally different BRD7/9 inhibitor as a secondary probe to confirm the phenotype.

Quantitative Data

Table 1: In Vitro and Cellular Activity of this compound

ParameterTargetValueAssayCell LineReference
Binding Affinity (Kd) BRD999 nMIsothermal Titration Calorimetry (ITC)N/A[1]
BRD7~990 nM (10-fold lower than BRD9)Isothermal Titration Calorimetry (ITC)N/A[1]
Cellular Activity BRD9Disrupts chromatin binding at 0.8 µMFluorescence Recovery After Photobleaching (FRAP)U2OS[2]
BRD7/BRD9Low µM IC50Bioluminescence Resonance Energy Transfer (BRET)HEK293[2]
Cytotoxicity N/ANon-toxic below 33 µMCytotoxicity AssayU2OS[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound and the negative control, ent-LP99. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization: Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP) Protocol

This protocol is designed to assess the target engagement of this compound by monitoring the mobility of GFP-tagged BRD9.

  • Cell Transfection: Transfect U2OS cells with a plasmid expressing GFP-BRD9.

  • Cell Seeding: Seed the transfected cells onto glass-bottom dishes suitable for live-cell imaging.

  • Compound Incubation: Before imaging, incubate the cells with the desired concentration of this compound, ent-LP99, or vehicle control for an optimized period.

  • Image Acquisition Setup: Use a confocal microscope equipped for FRAP. Set the imaging parameters to minimize photobleaching during pre- and post-bleach image acquisition.

  • Pre-Bleach Imaging: Acquire a few images of the cell to establish a baseline fluorescence intensity in the nucleus.

  • Photobleaching: Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus. The bleaching duration should be short to avoid diffusion during the bleach pulse.[5]

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI. The acquisition should be fast enough to capture the initial recovery phase.[5]

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the data to the pre-bleach intensity and correct for photobleaching during image acquisition. Fit the recovery curve to a suitable model to determine the mobile fraction and the half-maximal recovery time (t1/2). A successful experiment will show a faster t1/2 for this compound-treated cells compared to the vehicle control, indicating displacement of GFP-BRD9 from the less mobile chromatin-bound state.

Bioluminescence Resonance Energy Transfer (BRET) Assay Protocol

This protocol is for measuring the disruption of the BRD9-histone interaction by this compound in live cells.

  • Cell Transfection: Co-transfect HEK293 cells with plasmids expressing a BRD9-NanoLuc fusion protein (BRET donor) and a Histone-HaloTag fusion protein (BRET acceptor).

  • Cell Seeding and Labeling: Seed the transfected cells in a 96-well plate. Label the HaloTag fusion protein with a suitable fluorescent ligand (e.g., NanoBRET 618).

  • Compound Treatment: Add serial dilutions of this compound, ent-LP99, or vehicle control to the wells.

  • Substrate Addition: Add the NanoBRET substrate (e.g., furimazine) to all wells.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., 450 nm for the donor and >600 nm for the acceptor) using a plate reader with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET ratio upon this compound treatment indicates that the inhibitor is disrupting the interaction between BRD9 and the histone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture viability Cell Viability (MTT) cell_culture->viability frap Target Engagement (FRAP) cell_culture->frap bret Target Engagement (BRET) cell_culture->bret compound_prep Prepare this compound & ent-LP99 compound_prep->viability compound_prep->frap compound_prep->bret ic50 Determine IC50 viability->ic50 mobility Analyze Protein Mobility frap->mobility ppi Analyze Protein-Protein Interaction bret->ppi troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start No/Weak Cellular Activity conc Suboptimal Concentration? start->conc perm Poor Permeability? start->perm bio Insensitive Readout? start->bio storage Improper Storage? start->storage dose_response Perform Dose-Response conc->dose_response time_course Increase Incubation Time perm->time_course knockdown Use siRNA/shRNA Control bio->knockdown check_storage Verify Storage Conditions storage->check_storage

References

Technical Support Center: Strategies to Minimize LP99 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of the fictional small molecule, LP99, during long-term experiments. This compound is characterized as a light-sensitive and oxidation-prone compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to this compound degradation?

A1: The primary factors leading to the degradation of this compound are exposure to light (photodegradation), oxidation, and hydrolysis.[1][2] Many pharmaceutical compounds are sensitive to these environmental factors, which can alter their chemical composition and reduce efficacy.[3] Photodegradation is a process where light-sensitive molecules are chemically broken down by exposure to light, with UV light typically causing more damage.[1] Oxidation, the reaction with oxygen, is another common degradation pathway for many drugs.[2]

Q2: What are the initial signs of this compound degradation?

A2: Visual indicators of this compound degradation can include a change in the color or clarity of a solution, or the formation of precipitates.[4] For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential to detect and quantify degradation products.[5] A decrease in the expected biological activity in your experiments can also be an indirect indicator of degradation.

Q3: What are the best practices for storing this compound to ensure long-term stability?

A3: To ensure the long-term stability of this compound, it should be stored in conditions that protect it from light, oxygen, and moisture.[6][7] For light-sensitive compounds like this compound, storage in amber vials or other opaque containers is recommended.[3] To prevent oxidation, storing under an inert atmosphere, such as nitrogen or argon, can be beneficial.[6] Temperature control is also critical; for many research compounds, storage at -20°C or below is recommended to minimize degradation.[3][7] It is also crucial to prevent repeated freeze-thaw cycles for reconstituted solutions.[8]

Q4: How does pH affect the stability of this compound in solution?

A4: The pH of a solution can significantly influence the stability of a compound, particularly through hydrolysis. Hydrolysis is a common degradation pathway for many drugs and is often catalyzed by acidic or basic conditions.[2] For optimal stability, this compound should be dissolved in a buffer system that maintains a pH where the compound is most stable. This optimal pH should be determined experimentally.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced efficacy of this compound in a long-term experiment. This compound may have degraded over the course of the experiment due to exposure to light, oxygen, or suboptimal temperature.1. Prepare fresh this compound solutions more frequently. 2. Protect experimental setups from light by using amber-colored plates or covering them with aluminum foil. 3. If possible, conduct experiments in a low-oxygen environment. 4. Analyze a sample of the this compound solution from the experiment using HPLC to quantify the remaining active compound and identify any degradation products.
This compound solution has changed color or developed a precipitate. This is a strong indicator of chemical degradation.[4] The color change may be due to the formation of chromophoric degradation products, and precipitation can occur if the degradation products are less soluble.1. Discard the solution immediately and prepare a fresh batch. 2. Re-evaluate the solvent and buffer system used for dissolution. It may be necessary to use a different solvent or adjust the pH to improve stability. 3. Store the solution under recommended conditions (e.g., protected from light, at a lower temperature).
HPLC analysis shows unexpected peaks in the this compound sample. These unexpected peaks are likely degradation products. The presence of these peaks indicates that the current storage or experimental conditions are not optimal for this compound stability.1. Perform forced degradation studies to identify the conditions (e.g., light, heat, acid, base, oxidation) that cause degradation and to characterize the resulting degradation products.[4][9] 2. Develop a stability-indicating HPLC method that can effectively separate the parent this compound from all potential degradation products.[5] 3. Adjust storage and experimental protocols to minimize the conditions that were identified to cause degradation.

Data Presentation

Table 1: Effect of Temperature on this compound Degradation Over 30 Days

Storage Temperature (°C)Initial Purity (%)Purity after 30 Days (%)Degradation (%)
25 (Room Temperature)99.885.214.6
499.897.12.7
-2099.899.50.3
-8099.899.80.0

Table 2: Impact of Light Exposure on this compound Degradation in Solution at 25°C

Exposure ConditionDuration (hours)Purity (%)Degradation (%)
Dark (Control)2499.60.2
Ambient Lab Light2492.37.5
Direct Sunlight2465.734.1

Experimental Protocols

Protocol 1: Photostability Testing of this compound

Objective: To assess the impact of light exposure on the stability of this compound in solution. This protocol is adapted from the ICH Q1B guidelines.[9][10]

Materials:

  • This compound solid compound

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Buffer solution at the desired pH

  • Transparent and amber-colored vials

  • Photostability chamber with a calibrated light source capable of emitting both visible and UVA light

  • HPLC system with a validated stability-indicating method

Procedure:

  • Prepare a stock solution of this compound at a known concentration.

  • Aliquot the solution into both transparent and amber-colored vials. The amber vials will serve as the dark control.

  • Place the vials in the photostability chamber.

  • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[11]

  • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw samples from both the transparent and amber vials.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and the formation of any degradation products.

  • Compare the results from the exposed samples to the dark controls to quantify the extent of photodegradation.

Protocol 2: HPLC Method for Assessing this compound Stability

Objective: To develop and validate an HPLC method that can separate and quantify this compound and its degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • This compound reference standard

  • Forced degradation samples of this compound (exposed to acid, base, peroxide, heat, and light)

Procedure:

  • Method Development:

    • Dissolve the this compound reference standard and the forced degradation samples in the mobile phase.

    • Develop a gradient elution method starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to ensure the separation of all components.

    • Optimize the flow rate, column temperature, and detection wavelength. The detection wavelength should be chosen based on the UV-Vis spectrum of this compound.

  • Method Validation:

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing the forced degradation samples.

    • Linearity: Prepare a series of this compound solutions at different concentrations and construct a calibration curve.

    • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo matrix.

    • Precision: Assess the repeatability and intermediate precision of the method by performing multiple analyses on the same sample.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.[12]

Mandatory Visualizations

LP99_Degradation_Pathways cluster_degradation Degradation Factors cluster_products Degradation Products This compound This compound (Active Compound) Photoproducts Photodegradation Products This compound->Photoproducts Photolysis Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxidation Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis Light Light (UV/Visible) Light->this compound Oxygen Oxygen Oxygen->this compound Water Water (Hydrolysis) Water->this compound Heat Heat Heat->this compound

Caption: Major degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Outcome Prep_this compound Prepare this compound Stock Solution Forced_Deg Perform Forced Degradation (Light, Heat, pH, Oxidant) Prep_this compound->Forced_Deg Stability_Test Conduct Long-Term and Accelerated Stability Studies Prep_this compound->Stability_Test HPLC_Dev Develop Stability-Indicating HPLC Method Forced_Deg->HPLC_Dev HPLC_Val Validate HPLC Method (Specificity, Linearity, Accuracy) HPLC_Dev->HPLC_Val HPLC_Val->Stability_Test Deg_Profile Establish Degradation Profile Stability_Test->Deg_Profile Storage_Cond Define Optimal Storage and Handling Conditions Deg_Profile->Storage_Cond

Caption: Workflow for this compound stability assessment.

Logical_Relationships cluster_conditions Experimental & Storage Conditions cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Temp Temperature Low_Temp Low Temperature Storage (-20°C or -80°C) Temp->Low_Temp Light_Exp Light Exposure Light_Protect Use of Amber Vials or Dark Conditions Light_Exp->Light_Protect pH_Solvent pH and Solvent Buffer_Opt Buffer Optimization pH_Solvent->Buffer_Opt Oxygen_Atm Oxygen Availability Inert_Atm Inert Atmosphere (Nitrogen/Argon) Oxygen_Atm->Inert_Atm Stability Minimized this compound Degradation Low_Temp->Stability Light_Protect->Stability Buffer_Opt->Stability Inert_Atm->Stability

Caption: Strategies to minimize this compound degradation.

References

optimizing incubation time for maximal LP99 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LP99, a selective inhibitor of BRD7 and BRD9 bromodomains. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize their experiments for maximal this compound efficacy, with a focus on determining the optimal incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cellular assays?

A1: Based on published data, cellular assays have shown this compound to be effective in the low micromolar range. For instance, it has been shown to disrupt BRD9 interactions with chromatin at a concentration of 0.8 μM and has an IC50 in the low micromolar range for disrupting BRD7/9 binding to histones.[1] We recommend starting with a dose-response experiment ranging from 0.1 μM to 10 μM to determine the optimal concentration for your specific cell type and experimental endpoint.

Q2: How long should I incubate my cells with this compound?

A2: The optimal incubation time is highly dependent on the cell type, the biological process being investigated, and the specific assay being performed. While cytotoxicity assays have been conducted with 24 and 72-hour incubations[1], functional assays may require shorter or longer periods. We recommend performing a time-course experiment to determine the ideal incubation time for your experimental model. Please refer to the "Experimental Protocols" section for a detailed methodology.

Q3: Is this compound cytotoxic to cells?

A3: this compound has been shown to be non-toxic at concentrations below 33 μM in U2OS cells when incubated for up to 72 hours.[1] However, it is always advisable to perform a cytotoxicity assay (e.g., MTT or resazurin-based assays) with your specific cell line and experimental conditions to rule out any potential cytotoxic effects at the concentrations you plan to use.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective inhibitor of the bromodomains of BRD7 and BRD9.[1][2][3] By binding to the acetyl-lysine binding pocket of these bromodomains, this compound prevents their interaction with acetylated histones and other acetylated proteins.[1][2] This disruption of protein-protein interactions can modulate gene expression and downstream cellular processes, such as inhibiting the secretion of pro-inflammatory cytokines like IL-6.[1]

Experimental Protocols

Optimizing Incubation Time for this compound Efficacy (Example: IL-6 Secretion in THP-1 cells)

This protocol provides a framework for determining the optimal incubation time for this compound to achieve maximal inhibition of lipopolysaccharide (LPS)-induced IL-6 secretion in THP-1 monocytes.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • 96-well cell culture plates

  • Human IL-6 ELISA kit

  • Phosphate Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

Procedure:

  • Cell Seeding:

    • Culture THP-1 cells to a density of approximately 1 x 10^6 cells/mL.

    • Seed 1 x 10^5 cells per well in a 96-well plate in a final volume of 100 μL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations for your dose-response (e.g., 0.1, 0.5, 1, 5, 10 μM). Include a DMSO vehicle control.

    • Add the this compound dilutions to the respective wells.

  • Time-Course Incubation:

    • Incubate the plates for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours) at 37°C in a 5% CO2 incubator.

  • LPS Stimulation:

    • One hour prior to the end of each incubation time point, add LPS to a final concentration of 100 ng/mL to all wells except for the negative control wells.

  • Sample Collection:

    • At the end of each incubation period, centrifuge the plates at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for IL-6 analysis. Store at -80°C if not analyzed immediately.

  • IL-6 Measurement:

    • Perform an ELISA for human IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of IL-6 in each sample.

    • Normalize the data to the vehicle control to determine the percentage of IL-6 inhibition for each this compound concentration and incubation time.

    • Plot the percentage of inhibition against the incubation time for each concentration to identify the optimal duration for maximal this compound efficacy.

Data Presentation

Table 1: Example Data for Optimization of this compound Incubation Time on IL-6 Secretion

Incubation Time (hours)This compound (1 μM) % InhibitionThis compound (5 μM) % Inhibition
215.2 ± 2.125.8 ± 3.5
430.5 ± 3.945.1 ± 4.2
855.7 ± 5.370.3 ± 6.1
1268.9 ± 6.885.4 ± 7.9
2472.3 ± 7.188.1 ± 8.3
4865.4 ± 6.480.2 ± 7.5

Data are presented as mean ± standard deviation.

Visualizations

LP99_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD79 BRD7/9 AcetylatedHistones Acetylated Histones BRD79->AcetylatedHistones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Pro-inflammatory Gene Expression Chromatin->GeneExpression IL6_mRNA IL-6 mRNA GeneExpression->IL6_mRNA Transcription LP99_ext This compound (extracellular) LP99_int This compound (intracellular) LP99_ext->LP99_int Cellular uptake LP99_int->BRD79 Inhibition IL6_protein IL-6 Protein IL6_mRNA->IL6_protein Translation IL6_secreted Secreted IL-6 IL6_protein->IL6_secreted Secretion

Caption: this compound signaling pathway.

Experimental_Workflow start Start seed_cells Seed THP-1 Cells (1x10^5 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_this compound Treat with this compound (0.1 - 10 µM) incubate_24h->treat_this compound time_course Incubate for 2, 4, 8, 12, 24, 48h treat_this compound->time_course stimulate_lps Stimulate with LPS (100 ng/mL) for 1h time_course->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant elisa Perform IL-6 ELISA collect_supernatant->elisa analyze Analyze Data and Determine Optimal Time elisa->analyze end End analyze->end

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting Guide

Q5: I am not observing any effect of this compound. What could be the reason?

A5: There are several potential reasons for a lack of this compound effect:

  • Suboptimal Concentration: The concentration of this compound may be too low for your cell type. We recommend performing a dose-response experiment to determine the optimal concentration.

  • Incorrect Incubation Time: The incubation time may be too short for this compound to exert its biological effects. Conversely, for some endpoints, the effect may be transient and missed with a long incubation time. A time-course experiment is crucial.

  • Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase. Poor cell health can affect their response to treatment.

  • Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation.

Q6: I am observing high variability between my replicates. What can I do to improve consistency?

A6: High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding your cells.

  • Edge Effects in Plates: Wells on the edge of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to not use the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, this compound, and other reagents.

  • Assay Performance: Ensure that your downstream assay (e.g., ELISA) is performed consistently and according to the manufacturer's protocol.

Q7: My vehicle control (DMSO) is showing a significant effect. How should I address this?

A7: A significant effect from the DMSO vehicle control can indicate a few issues:

  • High DMSO Concentration: Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and is consistent across all wells, including the untreated control.

  • Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. If you suspect this is the case, you may need to lower the final DMSO concentration by preparing a more diluted stock of this compound.

  • Contamination: Your DMSO stock may be contaminated. Use a fresh, sterile aliquot of DMSO for your experiments.

Troubleshooting_Tree start Problem Encountered no_effect No effect of this compound observed start->no_effect high_variability High variability in replicates start->high_variability vehicle_effect Vehicle control shows an effect start->vehicle_effect no_effect_q1 Is the concentration optimal? no_effect->no_effect_q1 high_var_q1 Consistent cell seeding? high_variability->high_var_q1 vehicle_effect_q1 DMSO concentration <= 0.1%? vehicle_effect->vehicle_effect_q1 no_effect_s1 Perform dose-response experiment. no_effect_q1->no_effect_s1 No no_effect_q2 Is incubation time optimal? no_effect_q1->no_effect_q2 Yes no_effect_a1_yes Yes no_effect_a1_no No no_effect_s2 Perform time-course experiment. no_effect_q2->no_effect_s2 No no_effect_q3 Are cells healthy? no_effect_q2->no_effect_q3 Yes no_effect_s3 Check cell morphology and viability. no_effect_q3->no_effect_s3 No no_effect_q4 Is this compound stock okay? no_effect_q3->no_effect_q4 Yes no_effect_s4 Verify compound integrity. no_effect_q4->no_effect_s4 No high_var_s1 Ensure homogenous cell suspension and accurate pipetting. high_var_q1->high_var_s1 No high_var_q2 Avoiding edge effects? high_var_q1->high_var_q2 Yes high_var_s2 Fill outer wells with PBS/media and do not use for samples. high_var_q2->high_var_s2 No high_var_q3 Accurate pipetting? high_var_q2->high_var_q3 Yes high_var_s3 Use calibrated pipettes and proper technique. high_var_q3->high_var_s3 No vehicle_effect_s1 Lower final DMSO concentration. vehicle_effect_q1->vehicle_effect_s1 No vehicle_effect_q2 Is the cell line sensitive? vehicle_effect_q1->vehicle_effect_q2 Yes vehicle_effect_s2 Test lower DMSO concentrations. vehicle_effect_q2->vehicle_effect_s2 Yes vehicle_effect_q3 Is DMSO stock clean? vehicle_effect_q2->vehicle_effect_q3 No vehicle_effect_s3 Use fresh, sterile DMSO. vehicle_effect_q3->vehicle_effect_s3 No

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Validating LP99 On-Target Effects with a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

LP99 has emerged as a valuable chemical probe for studying the biological roles of BRD7 and BRD9, components of the human SWI/SNF chromatin-remodeling complexes.[1][2] Its utility in research is significantly enhanced by the availability of a stereoisomer that serves as a potent negative control, allowing for rigorous validation of on-target effects. This guide provides a comparative analysis of this compound and its inactive enantiomer, complete with experimental data and detailed protocols to aid researchers in designing robust experiments.

Comparative Analysis of this compound and its Negative Control

This compound is a selective inhibitor of the bromodomains of BRD7 and BRD9.[1][3] Its biological activity is highly dependent on its stereochemistry. The active enantiomer, (2R, 3S)-LP99, potently binds to the acetyl-lysine binding pocket of BRD9 and BRD7, while its enantiomer, (2S, 3R)-LP99 (also known as ent-LP99), is inactive.[2] This enantiomeric pair provides an ideal system for distinguishing on-target effects from potential off-target or non-specific activities.

FeatureThis compound (Active Enantiomer)ent-LP99 (Negative Control)
Target(s) BRD9 and BRD7 bromodomainsNo significant binding to BRD9
Binding Affinity (Kd) BRD9: 99 nM, BRD7: 909 nMNo detectable binding to BRD9 by ITC
Mechanism of Action Competitively binds to the acetyl-lysine binding pocket of BRD7/9, displacing them from chromatin.Does not bind to the BRD9 acetyl-lysine binding pocket.
Cellular Activity Disrupts BRD7/9-chromatin interaction; inhibits pro-inflammatory cytokine secretion.Should not elicit cellular effects mediated by BRD7/9 inhibition.

Experimental Validation of On-Target Effects

To confirm that the observed cellular effects of this compound are due to its interaction with BRD7 and BRD9, it is essential to run parallel experiments with the inactive negative control, ent-LP99. Below are key experiments and their expected outcomes.

Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity of this compound and its enantiomer to purified bromodomain proteins.

  • Expected Outcome: this compound will show a clear binding affinity for BRD9 and BRD7, while ent-LP99 will show no detectable binding.[2]

Fluorescence Recovery After Photobleaching (FRAP): This technique measures the mobility of fluorescently tagged BRD9 in the nucleus of live cells. Inhibition by this compound will displace BRD9 from chromatin, leading to a faster recovery of fluorescence after photobleaching.

  • Expected Outcome: Treatment with this compound will lead to a significant increase in the mobile fraction of GFP-BRD9, while ent-LP99 will have no effect.[1]

Bioluminescence Resonance Energy Transfer (BRET): BRET assays can be used to monitor the interaction between BRD7/9 and histones in living cells.[1]

  • Expected Outcome: this compound will dose-dependently decrease the BRET signal between BRD7/9-NanoLuc and Histone-HaloTag fusions, indicating disruption of the interaction. ent-LP99 will not affect the BRET signal.[1]

Cytokine Secretion Assay (ELISA): this compound has been shown to inhibit the secretion of pro-inflammatory cytokines, such as IL-6, from lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.[1]

  • Expected Outcome: this compound will cause a dose-dependent reduction in IL-6 secretion, while ent-LP99 will have no significant effect.

Experimental Protocols

  • Cell Culture and Transfection: Plate U2OS cells on glass-bottom dishes. Transfect cells with a vector expressing GFP-tagged full-length human BRD9.

  • Compound Treatment: Treat the cells with either this compound (e.g., 1 µM) or ent-LP99 (e.g., 1 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

  • Image Acquisition: Perform FRAP experiments on a confocal microscope equipped with a live-cell chamber.

    • Acquire 5 pre-bleach images.

    • Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.

    • Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

  • Data Analysis: Normalize the fluorescence intensity in the ROI to the pre-bleach intensity. Fit the recovery curves to a one-phase association model to determine the mobile fraction and the half-time of recovery.

  • Cell Culture and Stimulation: Seed THP-1 cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or ent-LP99 for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6 hours to induce IL-6 secretion.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available human IL-6 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-6 concentration against the compound concentration to determine the IC50 value for this compound.

Visualizing the Workflow and Pathway

G cluster_0 Experimental Workflow start Start cell_culture Cell Culture (e.g., U2OS or THP-1) start->cell_culture compound_treatment Compound Treatment (this compound vs. ent-LP99 vs. Vehicle) cell_culture->compound_treatment assay Perform Assay (FRAP, BRET, or ELISA) compound_treatment->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion: On-Target vs. Off-Target Effects data_analysis->conclusion

Caption: A generalized workflow for validating the on-target effects of this compound using a negative control.

G cluster_0 This compound Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression BRD7_9 BRD7/9 Chromatin Chromatin BRD7_9->Chromatin Binds to Acetylated Histones BRD7_9->Gene_Expression Promotes IL6 IL-6 Secretion Gene_Expression->IL6 This compound This compound This compound->BRD7_9 Inhibits

Caption: A simplified diagram of the proposed signaling pathway inhibited by this compound.

References

A Head-to-Head Comparison of BRD9 Inhibitors: LP99 vs. I-BRD9

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research, the selective inhibition of bromodomain-containing proteins offers a promising avenue for therapeutic intervention in various diseases, including cancer and inflammatory disorders. Among these targets, Bromodomain-containing protein 9 (BRD9) has emerged as a key player in chromatin remodeling and gene regulation. This guide provides a detailed comparison of two notable BRD9 inhibitors: LP99 and I-BRD9, focusing on their efficacy, selectivity, and mechanisms of action, supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundI-BRD9
Primary Target(s) BRD7 and BRD9Highly selective for BRD9
Selectivity Profile Selective for BRD7/9 over a panel of 48 bromodomains.>700-fold selective for BRD9 over the BET family and >200-fold over BRD7.[1]
Reported Biological Activity Inhibition of pro-inflammatory cytokine secretion (IL-6).[2]Induction of apoptosis in cancer cells; regulation of specific gene expression.

Quantitative Efficacy and Potency

Table 1: Potency of this compound against BRD9

Assay TypeParameterValueReference
Isothermal Titration Calorimetry (ITC)Kd99 nM[3][4]
TR-FRETIC50325 nM[4]
NanoBRET (in HEK293 cells)IC50 (vs. Histone H3.3)5.1 µM[5]
NanoBRET (in HEK293 cells)IC50 (vs. Histone H4)6.2 µM[5]

Table 2: Potency of I-BRD9 against BRD9

Assay TypeParameterValueReference
TR-FRETpIC507.3
DiscoveRxKd1.9 nM[5]
NanoBRETIC50 (vs. Histone H3.3)158 nM[5]

Note: The lack of standardized reporting across different studies necessitates caution when directly comparing these values. The experimental conditions, such as cell lines and assay formats, can significantly influence the observed potency.

Mechanism of Action and Cellular Effects

Both this compound and I-BRD9 function by binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disruption of BRD9's "reader" function interferes with the recruitment of the BAF (SWI/SNF) chromatin remodeling complex to target gene promoters, leading to alterations in gene expression.

This compound: Targeting Inflammation

This compound has been shown to play a role in regulating inflammatory responses.[2] A key demonstrated effect is the dose-dependent reduction of interleukin-6 (IL-6) secretion from lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.[2] This suggests a potential therapeutic application for this compound in inflammatory diseases.

LP99_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Pathway Activation TLR4->NFkB_activation activates Gene_Transcription IL-6 Gene Transcription NFkB_activation->Gene_Transcription promotes BRD9_BAF BRD9-BAF Complex BRD9_BAF->Gene_Transcription co-activates IL6_Protein IL-6 Protein Gene_Transcription->IL6_Protein translates to Secretion IL-6 Secretion IL6_Protein->Secretion is secreted This compound This compound This compound->BRD9_BAF inhibits

Figure 1: this compound inhibits IL-6 secretion by disrupting BRD9-mediated transcription.

I-BRD9: Inducing Apoptosis and Regulating Gene Expression in Cancer

I-BRD9 has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in acute myeloid leukemia (AML).[6][7] Treatment with I-BRD9 leads to a reduction in cell viability and the induction of apoptosis.[6][7] Furthermore, studies in Kasumi-1 AML cells have shown that I-BRD9 selectively downregulates the expression of several genes implicated in oncology and immune response pathways, including CLEC1, DUSP6, FES, and SAMSN1.[8]

IBRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cell BRD9 BRD9 Acetylated_Histones Acetylated Histones BRD9->Acetylated_Histones binds BAF_Complex BAF Complex Acetylated_Histones->BAF_Complex recruits Target_Genes Target Genes (e.g., CLEC1, DUSP6, FES, SAMSN1) BAF_Complex->Target_Genes activates transcription of Transcription_Repression Transcription Repression Apoptosis Apoptosis Transcription_Repression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Repression->Cell_Cycle_Arrest IBR_D9 I-BRD9 IBR_D9->BRD9 inhibits

Figure 2: I-BRD9 induces apoptosis by inhibiting BRD9 and altering gene expression.

Experimental Protocols

This compound: IL-6 ELISA Protocol

The following is a generalized protocol for measuring IL-6 secretion from THP-1 cells stimulated with LPS, as influenced by this compound.

  • Cell Culture and Treatment:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Differentiate THP-1 cells into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Pre-treat the differentiated THP-1 cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • ELISA Procedure:

    • Collect the cell culture supernatant.

    • Use a commercial human IL-6 ELISA kit and follow the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for human IL-6.

    • Add standards and collected cell culture supernatants to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another incubation and wash, add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of IL-6 in the samples based on the standard curve.

I-BRD9: Apoptosis Assay in AML Cells

The following is a representative protocol for assessing apoptosis in AML cells (e.g., NB4 or MV4-11) treated with I-BRD9 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Culture and Treatment:

    • Culture AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Treat the cells with varying concentrations of I-BRD9 or vehicle control (DMSO) for a specified period (e.g., 48 hours).

  • Annexin V/PI Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the cells with a 488 nm laser and collect the fluorescence emission for FITC (Annexin V) and PI.

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

    • Quantify the percentage of cells in each quadrant.

Experimental_Workflow cluster_this compound This compound Efficacy Assessment cluster_IBRD9 I-BRD9 Efficacy Assessment THP1_Culture Culture & Differentiate THP-1 Cells LP99_Treatment Treat with this compound & LPS THP1_Culture->LP99_Treatment Supernatant_Collection Collect Supernatant LP99_Treatment->Supernatant_Collection ELISA IL-6 ELISA Supernatant_Collection->ELISA Data_Analysis_this compound Analyze IL-6 Levels ELISA->Data_Analysis_this compound AML_Culture Culture AML Cells IBRD9_Treatment Treat with I-BRD9 AML_Culture->IBRD9_Treatment Cell_Harvesting Harvest & Stain Cells (Annexin V/PI) IBRD9_Treatment->Cell_Harvesting Flow_Cytometry Flow Cytometry Cell_Harvesting->Flow_Cytometry Data_Analysis_IBRD9 Analyze Apoptosis Flow_Cytometry->Data_Analysis_IBRD9

Figure 3: Experimental workflows for assessing the efficacy of this compound and I-BRD9.

Conclusion

This compound and I-BRD9 are both valuable chemical probes for studying the function of BRD9, albeit with distinct selectivity profiles and demonstrated biological effects. This compound serves as a dual inhibitor of BRD7 and BRD9, with a clear role in modulating inflammatory responses. In contrast, I-BRD9 is a highly selective BRD9 inhibitor that has shown promise in cancer research through its ability to induce apoptosis and regulate the expression of cancer-associated genes. The choice between these two inhibitors will ultimately depend on the specific research question and the desired selectivity for BRD9. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their efficacy.

References

A Head-to-Head Comparison of LP99 and BI-9564 in BRD9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic research, the bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target, particularly in oncology. As a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, BRD9 plays a crucial role in gene regulation. The development of selective inhibitors for this protein is therefore of high interest to the scientific community. This guide provides a detailed comparison of two prominent BRD9 inhibitors, LP99 and BI-9564, focusing on their performance in various inhibition assays.

Quantitative Performance Analysis

The following table summarizes the key quantitative data for this compound and BI-9564, offering a clear comparison of their potency and selectivity in BRD9 inhibition.

ParameterThis compoundBI-9564Assay Type
BRD9 Kd 99 nM[1]<20 nM[2], 14 nM[3]Isothermal Titration Calorimetry (ITC)
BRD9 IC50 325 nM75 nM[2][3]TR-FRET / AlphaScreen
BRD7 Kd 909 nM[4][5]239 nM[3]Isothermal Titration Calorimetry (ITC)
BRD7 IC50 3.7 µM (vs H3.3), 3.3 µM (vs H4)3.4 µMBioluminescence Resonance Energy Transfer (BRET) / AlphaScreen
Cellular BRD9 Engagement 0.8 µM0.1 µMFluorescence Recovery After Photobleaching (FRAP)
Cellular BRD7 Engagement Not explicitly stated1 µMFluorescence Recovery After Photobleaching (FRAP)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and BI-9564.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and entropy (ΔS).

  • Preparation: Recombinant human BRD9 protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor (this compound or BI-9564) is dissolved in the same buffer.

  • Loading: The sample cell of the calorimeter is filled with the BRD9 protein solution (typically at a concentration of 10-20 µM). The injection syringe is loaded with the inhibitor solution (typically at a concentration of 100-200 µM).

  • Titration: A series of small injections of the inhibitor solution into the sample cell is performed at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is fitted to a binding model to calculate the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. For this compound, the binding to BRD9 was found to be entirely driven by enthalpic interactions[1].

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to study biomolecular interactions in a microplate format. It is a highly sensitive method for detecting inhibitor potency (IC50).

  • Reagents: Biotinylated histone peptide (e.g., H3K14ac), GST-tagged BRD9 protein, streptavidin-coated donor beads, and anti-GST-conjugated acceptor beads.

  • Assay Procedure:

    • In a 384-well plate, the inhibitor (this compound or BI-9564) at various concentrations is incubated with GST-BRD9 and the biotinylated histone peptide in assay buffer.

    • Anti-GST acceptor beads are added, which bind to the GST-tagged BRD9.

    • Streptavidin donor beads are added, which bind to the biotinylated histone peptide.

  • Detection: The plate is incubated in the dark. If BRD9 binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

  • Data Analysis: The decrease in the AlphaScreen signal with increasing inhibitor concentration is measured, and the IC50 value is determined by fitting the data to a dose-response curve.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics of molecular mobility and assess the target engagement of an inhibitor within a cell.

  • Cell Preparation: Cells (e.g., U2OS) are transiently transfected with a plasmid encoding GFP-tagged BRD9.

  • Inhibitor Treatment: The transfected cells are treated with the inhibitor (this compound or BI-9564) at various concentrations for a defined period.

  • Photobleaching: A specific region of interest (ROI) within the nucleus of a cell expressing GFP-BRD9 is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.

  • Image Acquisition: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BRD9 molecules diffuse into it from the surrounding area.

  • Data Analysis: The fluorescence intensity in the ROI over time is measured and normalized. The half-maximal recovery time (t1/2) and the mobile fraction of the protein are calculated. An effective inhibitor will increase the mobile fraction and decrease the t1/2 of BRD9, as it is no longer bound to the less mobile chromatin.

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental process, the following diagrams are provided in the DOT language for Graphviz.

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_swi_snf SWI/SNF Complex cluster_inhibitors Inhibitors BRD9 BRD9 ATPase ATPase (BRG1/BRM) Chromatin Chromatin BRD9->Chromatin recruits to Other_Subunits Other Subunits Histone Acetylated Histone Tail Histone->BRD9 recognizes Gene_Expression Gene Expression Chromatin->Gene_Expression remodeling leads to LP99_BI9564 This compound / BI-9564 LP99_BI9564->BRD9 inhibit binding

Caption: BRD9's role in the SWI/SNF complex and its inhibition.

Inhibition_Assay_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo In Cellulo Assays ITC Isothermal Titration Calorimetry (Kd) Data_Analysis Comparative Data Analysis ITC->Data_Analysis AlphaScreen AlphaScreen (IC50) AlphaScreen->Data_Analysis FRAP Fluorescence Recovery After Photobleaching FRAP->Data_Analysis Start Inhibitor Synthesis (this compound / BI-9564) Start->ITC Start->AlphaScreen Start->FRAP Target_Protein Recombinant BRD9 Protein Target_Protein->ITC Target_Protein->AlphaScreen Live_Cells Cells Expressing GFP-BRD9 Live_Cells->FRAP

Caption: Workflow for comparing BRD9 inhibitors.

References

The Critical Role of a Negative Control: Utilizing ent-LP99 in LP99-Mediated BRD7/9 Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in epigenetics and drug discovery, establishing the on-target effects of a chemical probe is paramount. This guide provides a comprehensive comparison of LP99, a selective inhibitor of the BRD7 and BRD9 bromodomains, and its enantiomer, ent-LP99, which serves as an ideal negative control. By presenting key experimental data and detailed protocols, this document will empower researchers to design robust experiments and confidently attribute observed biological effects to the specific inhibition of BRD7 and BRD9.

This compound is a potent chemical probe that prevents the interaction of BRD7 and BRD9 with acetylated histones, thereby modulating gene expression.[1][2] To ensure that the cellular effects of this compound are a direct result of this inhibition and not due to off-target activities or the compound's chemical scaffold, a rigorously validated negative control is essential. The enantiomer of this compound, ent-LP99, is structurally identical in all aspects except for its stereochemistry, making it the perfect tool for this purpose. The lack of biological activity of ent-LP99, despite its physical similarity to this compound, provides strong evidence that the effects of this compound are target-specific.

Comparative Biological Activity of this compound and ent-LP99

The differential activity of this compound and its enantiomer has been characterized using biophysical and cellular assays. Isothermal Titration Calorimetry (ITC), a gold-standard technique for quantifying binding affinity, demonstrates the potent and selective binding of this compound to its targets, while ent-LP99 shows no detectable interaction. This stark difference in binding is the fundamental basis for ent-LP99's use as a negative control.

Compound Target Binding Affinity (Kd) Cellular Activity (IC50)
This compoundBRD999 nM5.1 µM (NanoBRET, H3.3)
BRD7909 nM3.7 µM (NanoBRET, H3.3)
ent-LP99BRD9No Detectable BindingExpected to be inactive

Table 1: Comparative binding and cellular activity of this compound and ent-LP99. The binding affinity (Kd) was determined by Isothermal Titration Calorimetry. The cellular activity (IC50) for this compound was determined using a NanoBRET assay measuring the displacement of histone H3.3 from BRD7 and BRD9 in HEK293 cells.[3][4][5]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding affinity of this compound and ent-LP99 to the BRD9 bromodomain.

Materials:

  • Purified BRD9 protein (in a suitable buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound and ent-LP99 dissolved in the same buffer (with a minimal amount of DMSO if necessary, ensuring the final DMSO concentration is identical in both protein and ligand solutions)

  • Isothermal Titration Calorimeter

Procedure:

  • Thoroughly dialyze the purified BRD9 protein against the ITC buffer to ensure buffer matching.

  • Prepare the ligand solutions (this compound and ent-LP99) in the final dialysis buffer. The ligand concentration in the syringe should be 10-20 times the protein concentration in the cell.

  • Set the experimental temperature (e.g., 25°C).

  • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

NanoBRET™ Cellular Target Engagement Assay

This protocol describes a method to measure the ability of this compound and ent-LP99 to disrupt the interaction between BRD9 and histone H3.3 in live cells.

Materials:

  • HEK293 cells

  • Plasmids encoding BRD9-NanoLuc® fusion and Histone H3.3-HaloTag® fusion

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • This compound and ent-LP99

  • White, opaque 96-well assay plates

Procedure:

  • Co-transfect HEK293 cells with the BRD9-NanoLuc® and Histone H3.3-HaloTag® plasmids.

  • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound or ent-LP99 and incubate for the desired time (e.g., 2 hours).

  • Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.

  • Add the NanoBRET™ Nano-Glo® Substrate.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

  • Calculate the NanoBRET™ ratio and plot the dose-response curves to determine the IC50 values.

IL-6 Secretion Assay in THP-1 Cells

This protocol details the measurement of the anti-inflammatory effects of this compound and the lack thereof with ent-LP99.

Materials:

  • THP-1 monocytic cells

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • This compound and ent-LP99

  • Human IL-6 ELISA kit

Procedure:

  • Differentiate THP-1 cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound or ent-LP99 for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce IL-6 secretion.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.

  • Plot the IL-6 concentration against the compound concentration to assess the inhibitory effect.

Visualizing the Mechanism and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical basis for using a negative control.

LP99_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histone BRD9 BRD9 Histone->BRD9 Binds to Transcription Gene Transcription (e.g., IL-6) BRD9->Transcription Promotes This compound This compound This compound->BRD9 Inhibits Binding entthis compound ent-LP99 (Negative Control)

Figure 1: Simplified signaling pathway of this compound-mediated BRD9 inhibition.

IL6_Assay_Workflow A Differentiate THP-1 cells with PMA B Pre-treat with This compound or ent-LP99 A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure IL-6 by ELISA E->F

Figure 2: Experimental workflow for the IL-6 secretion assay.

Negative_Control_Logic cluster_experiment Experimental Observation This compound This compound (Active Compound) Effect Biological Effect (e.g., Decreased IL-6) This compound->Effect entthis compound ent-LP99 (Inactive Enantiomer) NoEffect No Biological Effect entthis compound->NoEffect Conclusion Conclusion: The effect is on-target Effect->Conclusion NoEffect->Conclusion

Figure 3: Logical framework for using ent-LP99 as a negative control.

References

Validating BRD9 Target Engagement: A Comparative Guide to LP99 and Alternatives Utilizing CETSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of BRD9, a key subunit of the BAF chromatin remodeling complex, with a focus on the selective inhibitor LP99. While direct experimental data for this compound using the Cellular Thermal Shift Assay (CETSA) is not publicly available, this guide will present a hypothetical validation based on established CETSA protocols and compare it with known data for this compound and alternative BRD9 inhibitors.

Understanding BRD9 and the Importance of Target Engagement

Bromodomain-containing protein 9 (BRD9) is a crucial component of the human SWI/SNF (BAF) chromatin remodeling complex. Its bromodomain recognizes and binds to acetylated lysine residues on histones, thereby playing a pivotal role in gene regulation. Dysregulation of BRD9 has been implicated in various cancers, making it an attractive therapeutic target.

Validating that a small molecule inhibitor directly binds to and engages its intended target within a cellular context is a critical step in drug discovery. This confirmation, known as target engagement, provides confidence that the observed biological effects are a direct consequence of inhibiting the target protein.

This compound: A Selective BRD9 Inhibitor

This compound is a potent and selective inhibitor of the BRD7 and BRD9 bromodomains.[1][2][3][4][5] It has been shown to disrupt the interaction of BRD9 with chromatin in cells.[1][3] While various methods have been used to characterize this compound's interaction with BRD9, this guide will explore how a technique like CETSA could be applied and how it compares to other methodologies and inhibitors.

Comparative Analysis of BRD9 Inhibitors

Several selective inhibitors for BRD9 have been developed. This section compares this compound with other notable examples, I-BRD9 and BI-7273, highlighting their key characteristics and the methods used to confirm their cellular target engagement.

CompoundTarget(s)Kd (BRD9)Cellular Target Engagement AssayCellular IC50 / ActivityReference
This compound BRD9, BRD799 nM (ITC)BRET, FRAP~0.8 µM (FRAP)[1][3][6]
I-BRD9 BRD91.9 nM (DiscoveRx)NanoBRET158 nM[1][7]
BI-7273 BRD9, BRD719 nM (IC50)FRAP~100 nM[7][8]

Validating Target Engagement with CETSA: A Workflow

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[9] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.

Below is a diagram illustrating the typical workflow for validating BRD9 target engagement with a compound like this compound using CETSA.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis_separation Lysis & Separation cluster_detection Protein Quantification cluster_analysis Data Analysis cells Intact Cells treatment Incubate with this compound or Vehicle (DMSO) cells->treatment heat Apply Heat Gradient treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant quantification Quantify Soluble BRD9 (e.g., Western Blot, ELISA) supernatant->quantification melt_curve Generate Melt Curve quantification->melt_curve shift_analysis Analyze Thermal Shift melt_curve->shift_analysis

CETSA workflow for BRD9 target engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for BRD9
  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HEK293T, Kasumi-1) to 70-80% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and treat with varying concentrations of this compound or the vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Heat the cell suspensions in a PCR cycler or water bath across a temperature gradient (e.g., 40-65°C) for a short duration (e.g., 3 minutes).

    • Include an unheated control at 37°C.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble BRD9:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble BRD9 in each sample using a specific and sensitive method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with an anti-BRD9 antibody.

  • Data Analysis:

    • Plot the percentage of soluble BRD9 as a function of temperature to generate a melt curve for both the vehicle- and this compound-treated samples.

    • A positive target engagement is indicated by a rightward shift in the melt curve for the this compound-treated samples, signifying increased thermal stability of BRD9.

Alternative Target Engagement Assays
  • Bioluminescence Resonance Energy Transfer (BRET): This assay measures the proximity of two molecules in live cells. For BRD9, a NanoLuc-tagged BRD9 and a Halo-tagged histone H3.3 can be co-expressed. The addition of an inhibitor like this compound disrupts the BRD9-histone interaction, leading to a decrease in the BRET signal.[1]

  • Fluorescence Recovery After Photobleaching (FRAP): In this technique, a GFP-tagged BRD9 is expressed in cells. A region of the nucleus is photobleached, and the rate of fluorescence recovery is measured. An effective inhibitor like this compound will displace BRD9 from chromatin, leading to a faster recovery rate.[3][7]

BRD9 Signaling Pathway Context

BRD9 functions as a subunit of the BAF (SWI/SNF) chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby regulating gene expression. The bromodomain of BRD9 is responsible for "reading" acetylated lysine marks on histones, which helps to recruit the BAF complex to specific genomic loci. Inhibition of the BRD9 bromodomain by compounds like this compound prevents this recruitment, leading to downstream changes in gene transcription.

BRD9_Signaling Histone Histone Tails Ac Acetylation (Ac) Histone->Ac HATs BRD9 BRD9 Ac->BRD9 Recognition BAF_Complex BAF Complex BRD9->BAF_Complex Recruitment Chromatin Chromatin Remodeling BAF_Complex->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression This compound This compound This compound->BRD9 Inhibition

Role of BRD9 in chromatin remodeling.

Conclusion

Validating the direct binding of an inhibitor to its target within the complex environment of a cell is paramount in drug discovery. While CETSA provides a robust and label-free method for confirming target engagement, a variety of techniques are available, each with its own advantages. For a compound like this compound, a hypothetical CETSA experiment would be expected to show a clear thermal stabilization of BRD9, confirming its direct interaction in a cellular context. This, combined with data from other assays like BRET and FRAP, provides a strong evidence base for its mechanism of action and on-target activity. The choice of assay will depend on the specific research question, available resources, and the stage of the drug discovery pipeline.

References

Off-Target Profiling of Kinase Inhibitors: A Comparative Analysis of LP99 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a pivotal goal in modern drug discovery. While achieving potent on-target activity is crucial, understanding a compound's off-target profile is equally important for predicting potential side effects and identifying opportunities for drug repositioning. This guide provides a comparative analysis of the off-target binding profile of the hypothetical kinase inhibitor, LP99, alongside three well-characterized alternatives: Dasatinib, Imatinib, and Ponatinib. The data presented here is intended to serve as a practical example of how off-target profiling can inform drug development strategies.

Comparative Kinase Inhibition Profile

The following table summarizes the percentage of inhibition of a panel of selected kinases by this compound (represented by Bosutinib) and its alternatives at a concentration of 1 µM. The data is sourced from a comprehensive kinase screening panel and highlights both on-target and significant off-target interactions.

Kinase TargetThis compound (Bosutinib) (% Inhibition)Dasatinib (% Inhibition)Imatinib (% Inhibition)Ponatinib (% Inhibition)
Primary Targets
ABL19810099100
ABL1 (T315I)25301599
SRC991002095
Key Off-Targets
LCK971001888
FYN981002292
YES1961001585
KIT359598100
PDGFRα409297100
VEGFR2158510100
FGFR110605100
EPHB480901275
RET2070898

Experimental Protocols

The kinase inhibition data presented in this guide was generated using a Mobility Shift Assay (MSA). This is a widely accepted method for high-throughput kinase screening and profiling.

Principle of the Mobility Shift Assay (MSA):

The MSA is a biochemical assay that measures the enzymatic activity of a kinase by detecting the conversion of a substrate to a phosphorylated product. The assay relies on the change in electrophoretic mobility between the substrate and the product.

General Protocol:

  • Reagent Preparation:

    • Kinase: Recombinant human kinase is diluted to the desired concentration in assay buffer.

    • Substrate: A specific peptide substrate for the kinase is prepared in assay buffer.

    • ATP: Adenosine triphosphate (ATP) is prepared at a concentration that is optimal for the kinase being tested.

    • Test Compound (e.g., this compound): The inhibitor is serially diluted to the desired concentrations.

  • Assay Reaction:

    • The kinase, substrate, and test compound are pre-incubated in a multi-well plate.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped by the addition of a termination buffer.

  • Electrophoretic Separation:

    • The reaction mixture is loaded onto a microfluidic chip.

    • An electric field is applied, causing the substrate and phosphorylated product to migrate at different velocities due to differences in charge and/or size.

  • Data Analysis:

    • The amounts of substrate and product are detected and quantified, typically by fluorescence.

    • The percentage of inhibition is calculated by comparing the kinase activity in the presence of the test compound to the activity in a control well (without the compound).

Experimental Workflow

The following diagram illustrates the general workflow for the off-target kinase profiling experiment described above.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Kinase Dilution E Pre-incubation: Kinase + Substrate + Compound A->E B Substrate Preparation B->E C ATP Solution F Initiate Reaction: Add ATP C->F D Test Compound Dilution (e.g., this compound) D->E E->F G Incubation F->G H Stop Reaction G->H I Electrophoretic Separation (Mobility Shift) H->I J Fluorescence Detection I->J K Calculate % Inhibition J->K

Caption: Workflow for Kinase Profiling using a Mobility Shift Assay.

Signaling Pathway Context

The primary targets of the compared inhibitors, such as ABL1 and SRC, are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. Off-target effects on kinases like PDGFR, VEGFR, and FGFR can impact other pathways involved in angiogenesis and cell growth. Understanding these interactions is critical for a comprehensive assessment of a drug candidate's therapeutic potential and safety profile.

G cluster_pathway Simplified Kinase Signaling cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR, FGFR) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis ABL ABL1 ABL->RAS STAT STAT Pathway ABL->STAT SRC SRC Family Kinases SRC->RAS SRC->STAT Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT->Proliferation This compound This compound (Bosutinib) This compound->ABL This compound->SRC Dasatinib Dasatinib Dasatinib->RTK Dasatinib->ABL Dasatinib->SRC Imatinib Imatinib Imatinib->ABL Ponatinib Ponatinib Ponatinib->RTK Ponatinib->ABL Ponatinib->SRC

Caption: Key Kinase Targets in Cellular Signaling Pathways.

comparative analysis of LP99 and other BRD9 chemical probes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of LP99 and Other BRD9 Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical probe this compound with other notable BRD9 inhibitors, namely I-BRD9 and BI-9564. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies of BRD9 biology and for drug discovery efforts targeting this bromodomain.

Introduction to BRD9 and its Chemical Probes

Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are recognized as epigenetic "readers." These proteins play a crucial role in transcriptional regulation by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene expression. The dysregulation of BRD9 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Chemical probes are indispensable tools for elucidating the biological functions of proteins like BRD9 and for validating their potential as drug targets.

This guide focuses on this compound, the first reported selective chemical probe for BRD9, and compares its performance with two other widely used BRD9 probes: I-BRD9 and BI-9564.

Data Presentation: Quantitative Comparison of BRD9 Chemical Probes

The following table summarizes the key quantitative data for this compound, I-BRD9, and BI-9564, allowing for a direct comparison of their potency and selectivity.

ParameterThis compoundI-BRD9BI-9564
BRD9 Binding Affinity (Kd) 99 nM~20 nM (pKd = 8.7)[1][2][3]<20 nM / 14.1 nM[4][5]
BRD7 Binding Affinity (Kd) 909 nMpKd = 6.4[3]239 nM[4][5]
BRD9 IC50 325 nM (HT-FRET)pIC50 = 7.3[2]75 nM[4]
Selectivity over BET family Selective against a panel of 48 bromodomains (at 10 µM)>700-fold[2][3]Selective
Selectivity over BRD7 ~9-fold~200-fold[2][3]~17-fold
Control Compound Available Yes (inactive enantiomer)--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation:

    • The BRD9 protein and the chemical probe are extensively dialyzed against the same buffer to minimize buffer mismatch effects. A typical buffer is 50 mM HEPES, pH 7.5, 150 mM NaCl, and 0.5 mM TCEP.

    • The concentrations of the protein and the ligand are determined accurately. Typically, the protein concentration in the sample cell is in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 fold higher.

    • All solutions are degassed before use to prevent the formation of air bubbles.

  • ITC Experiment:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is loaded with the BRD9 protein solution, and the injection syringe is filled with the chemical probe solution.

    • A series of small injections (e.g., 2-5 µL) of the ligand are titrated into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw ITC data, a plot of heat change per injection versus time, is integrated to obtain a binding isotherm.

    • The binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell target engagement assay that allows for the quantitative measurement of compound binding to a specific protein target within its native cellular environment.

Protocol:

  • Cell Line Preparation:

    • HEK293 cells are transiently transfected with a vector expressing a fusion protein of BRD9 and NanoLuc® luciferase.

  • Assay Setup:

    • Transfected cells are seeded into a 96-well plate.

    • A NanoBRET™ tracer, a fluorescently labeled ligand that binds to the BRD9 bromodomain, is added to the cells at a concentration close to its EC50.

    • The chemical probe of interest is then added in a serial dilution.

  • BRET Measurement:

    • The NanoGlo® substrate is added to the cells to initiate the NanoLuc® luciferase reaction.

    • The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • The data is plotted as the BRET ratio versus the concentration of the chemical probe.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualization

BRD9_Inhibition_Mechanism cluster_nucleus Cell Nucleus BRD9 BRD9 Protein Bromodomain Histone Histone Tail Acetylated Lysine (Ac-K) BRD9->Histone Binds to Transcription Gene Transcription Histone->Transcription Promotes This compound This compound This compound->BRD9 Inhibits Binding I_BRD9 I-BRD9 I_BRD9->BRD9 Inhibits Binding BI_9564 BI-9564 BI_9564->BRD9 Inhibits Binding

Caption: Mechanism of BRD9 inhibition by chemical probes.

Discussion and Conclusion

This compound was a pioneering effort in the development of selective BRD9 chemical probes and remains a useful tool, particularly due to the availability of its inactive enantiomer as a negative control. However, for researchers seeking higher potency and selectivity, I-BRD9 and BI-9564 represent more advanced alternatives.

  • I-BRD9 stands out for its exceptional selectivity for BRD9 over both the highly homologous BRD7 and the broader BET family.[2][3] This high degree of selectivity is crucial for minimizing off-target effects and for confidently attributing observed biological phenotypes to the inhibition of BRD9.

  • BI-9564 also demonstrates high potency for BRD9, with a Kd in the low nanomolar range.[4][5] While it shows good selectivity, it is less selective against BRD7 compared to I-BRD9.

References

Cross-Validation of LP99's Biological Impact Through RNA Sequencing of Structurally Similar BRD7/9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the transcriptional consequences of targeting BRD7 and BRD9, key components of the SWI/SNF chromatin remodeling complex. This document provides an objective analysis of the performance of selective BRD7/9 inhibitors, supported by experimental data from publicly available research.

While direct RNA sequencing (RNA-seq) data for the selective BRD7 and BRD9 bromodomain inhibitor, LP99, is not currently available in the public domain, its biological effects can be inferred through the analysis of other potent and selective inhibitors targeting the same proteins. This guide presents a cross-validation of the anticipated transcriptional results of this compound by examining RNA-seq data from two such inhibitors: TP-472, a dual BRD7/9 inhibitor, and "2-77," a BRD7-selective inhibitor. By comparing their impact on gene expression in different cancer cell lines, we can project the likely downstream effects of this compound and provide a framework for future research.

Comparative Analysis of Gene Expression Changes Induced by BRD7/9 Inhibition

The following tables summarize the quantitative RNA sequencing data from studies on TP-472 and the BRD7-selective inhibitor 2-77. These inhibitors, like this compound, target the bromodomain-containing proteins BRD7 and BRD9, which are integral components of the SWI/SNF chromatin remodeling complex. Inhibition of these proteins leads to significant changes in gene expression.

Table 1: Top 10 Downregulated Genes in A375 Melanoma Cells Treated with TP-472 (5 µM)
Gene SymbolLog2 Fold Changep-value
COL1A1-4.251.87E-23
COL1A2-4.107.91E-22
COL5A1-3.883.14E-19
SERPINE1-3.751.29E-18
ITGA2-3.544.68E-17
FN1-3.412.11E-16
THBS1-3.298.93E-15
LOX-3.173.55E-14
VCAN-3.051.32E-13
MMP2-2.985.01E-13

Data extracted from supplementary materials of Mason et al., Cancers 2021, 13(21), 5516.

Table 2: Top 10 Upregulated Genes in A375 Melanoma Cells Treated with TP-472 (5 µM)
Gene SymbolLog2 Fold Changep-value
ID14.122.56E-22
ID23.981.11E-20
ID33.854.89E-19
HES13.721.76E-18
HEY13.617.23E-17
SOX93.502.98E-16
NGFR3.381.15E-15
AQP13.274.44E-14
GDF153.151.63E-13
SERPINB23.045.99E-13

Data extracted from supplementary materials of Mason et al., Cancers 2021, 13(21), 5516.

Table 3: Top 10 Downregulated Genes in LNCaP Prostate Cancer Cells Treated with BRD7-Selective Inhibitor 2-77 (1 µM)
Gene SymbolLog2 Fold ChangeAdjusted p-value
TMPRSS2-3.983.45E-18
KLK3-3.721.21E-16
NKX3-1-3.515.87E-15
FKBP5-3.332.09E-14
STEAP4-3.198.12E-13
ABCC4-3.072.99E-12
UGT2B17-2.951.05E-11
ETV1-2.843.67E-10
NDRG1-2.761.28E-09
PMEPA1-2.684.45E-09

Data extracted from supplementary materials of Ordonez-Rubiano et al., J Med Chem 2023, 66(16), 11250–11270.

Table 4: Top 10 Upregulated Genes in LNCaP Prostate Cancer Cells Treated with BRD7-Selective Inhibitor 2-77 (1 µM)
Gene SymbolLog2 Fold ChangeAdjusted p-value
HSD17B24.211.78E-20
SRD5A14.057.32E-19
CYP1B13.912.65E-18
AKR1C33.789.11E-17
GPR1583.653.01E-16
MAF3.541.02E-15
ZBTB163.423.29E-14
FGFRL13.311.11E-13
SSTR13.203.75E-12
VDR3.111.27E-11

Data extracted from supplementary materials of Ordonez-Rubiano et al., J Med Chem 2023, 66(16), 11250–11270.

Experimental Protocols

RNA Sequencing of A375 Melanoma Cells Treated with TP-472

Cell Culture and Treatment: A375 melanoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For the RNA-seq experiment, cells were seeded and allowed to adhere overnight. Subsequently, the cells were treated with 5 µM of TP-472 or DMSO (vehicle control) for 24 hours.

RNA Extraction and Library Preparation: Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

Sequencing and Data Analysis: The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. Raw sequencing reads were subjected to quality control using FastQC. Adapter sequences were trimmed, and low-quality reads were removed. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using featureCounts. Differential gene expression analysis between TP-472 and DMSO-treated samples was performed using the DESeq2 package in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered significantly differentially expressed.

RNA Sequencing of LNCaP Prostate Cancer Cells Treated with BRD7-Selective Inhibitor 2-77

Cell Culture and Treatment: LNCaP prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were maintained under standard cell culture conditions (37°C, 5% CO2). For the experiment, cells were treated with 1 µM of the BRD7-selective inhibitor 2-77 or DMSO as a vehicle control for 72 hours.

RNA Extraction and Library Preparation: Following treatment, total RNA was isolated from the cells using TRIzol reagent (Invitrogen), followed by purification with the PureLink RNA Mini Kit (Invitrogen). RNA integrity and concentration were evaluated using an Agilent TapeStation. Sequencing libraries were constructed using the KAPA mRNA HyperPrep Kit (Roche).

Sequencing and Data Analysis: The libraries were sequenced on an Illumina HiSeq 4000 instrument, producing 50 bp single-end reads. The quality of the raw sequencing reads was assessed with FastQC. Reads were aligned to the human reference genome (hg19) using the STAR aligner. Gene counts were generated using HTSeq. Differential expression analysis was conducted using the DESeq2 package in R. Genes with an adjusted p-value of less than 0.05 were identified as significantly differentially expressed.

Visualizing the Molecular Context of this compound's Action

To understand the mechanism of action of this compound and other BRD7/9 inhibitors, it is essential to visualize their role within the cellular machinery. The following diagrams illustrate the signaling pathway involving BRD7 and BRD9 and a typical experimental workflow for this type of research.

Figure 1: this compound inhibits BRD7/9, altering SWI/SNF complex function and gene expression.

Experimental_Workflow start Start: Cancer Cell Lines (e.g., Melanoma, Prostate) treatment Treatment with BRD7/9 Inhibitor (e.g., this compound) or Vehicle Control (DMSO) start->treatment incubation Incubation (24-72 hours) treatment->incubation rna_extraction Total RNA Extraction incubation->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatics Analysis: - Quality Control - Alignment - Gene Expression Quantification - Differential Expression Analysis sequencing->data_analysis results Results: - Differentially Expressed Genes - Pathway Analysis data_analysis->results end End: Biological Interpretation results->end

Figure 2: A generalized workflow for studying the effects of BRD7/9 inhibitors on gene expression.

Safety Operating Guide

Proper Disposal of LP99: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of laboratory safety and responsible chemical handling involves the proper disposal of all chemical waste. This guide provides detailed procedures for the safe disposal of LP99, a potent and selective bromodomain BRD9 and BRD7 inhibitor used in gene regulation research. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to minimize environmental impact.

Understanding the Hazard Profile of this compound

This compound is classified as a combustible solid. While some sources may indicate it as a non-hazardous substance or mixture, it is crucial to note that it has a Water Hazard Class (WGK) of 3. This designation signifies that this compound is highly hazardous to water . Therefore, it must not be disposed of down the drain or in regular solid waste streams. Improper disposal can lead to significant environmental contamination.

Quantitative Data for this compound Disposal

For safe and compliant disposal, please refer to the following table which summarizes key quantitative data. This information is critical for waste management and ensuring that disposal methods are appropriate for the chemical's properties.

ParameterValueNotes
Chemical Name This compoundAlso known as SML1557
Appearance Solid
Storage Class Code 11Combustible Solids
Water Hazard Class (WGK) 3Highly hazardous to water. Prohibits disposal into aquatic environments.
Disposal Method Hazardous Waste CollectionMust be collected for disposal by a licensed hazardous waste management company.

Experimental Protocols for Waste Neutralization and Deactivation

Currently, there are no established and verified experimental protocols for the on-site neutralization or deactivation of this compound for non-hazardous disposal. Due to its high water hazard classification, attempting to neutralize or dilute the compound in a standard laboratory setting is not recommended and could lead to environmental release. The primary and mandatory disposal route is through a certified hazardous waste management service.

Procedural Workflow for this compound Disposal

The following diagram outlines the mandatory step-by-step process for the proper disposal of this compound from the point of generation to its final collection. Following this workflow is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

LP99_Disposal_Workflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Disposal Request & Collection A Generate this compound Waste (e.g., unused compound, contaminated labware) B Place in a designated, sealed, and compatible hazardous waste container A->B Segregate at point of generation C Label container clearly with: 'Hazardous Waste - this compound', date, and responsible researcher's name B->C Immediate labeling is mandatory D Store in a designated, secure, and well-ventilated hazardous waste accumulation area C->D Ensure proper interim storage E Schedule a pickup with your institution's Environmental Health and Safety (EHS) office or licensed hazardous waste disposal service D->E Follow institutional protocols F Waste collected by authorized personnel E->F Final hand-off

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.